molecular formula C14H24N2O6 B1406984 1-Oxa-6-azaspiro[3.4]octane hemioxalate CAS No. 1523618-30-5

1-Oxa-6-azaspiro[3.4]octane hemioxalate

Cat. No.: B1406984
CAS No.: 1523618-30-5
M. Wt: 316.35 g/mol
InChI Key: ZUGYAGVFZOLOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-6-azaspiro[3.4]octane hemioxalate is a useful research compound. Its molecular formula is C14H24N2O6 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-oxa-7-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-3-7-5-6(1)2-4-8-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGYAGVFZOLOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCO2.C1CNCC12CCO2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-oxa-6-azaspiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the demand for molecules with enhanced three-dimensionality is ever-present. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif to escape the "flatland" of traditional aromatic scaffolds. Their inherent rigidity and defined exit vectors allow for precise spatial orientation of functional groups, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1] The 1-oxa-6-azaspiro[3.4]octane core, a unique bioisostere of morpholine, represents a valuable building block in this pursuit, offering a novel chemical space for the development of innovative therapeutics.[2] This guide provides a comprehensive overview of a robust synthetic route to 1-oxa-6-azaspiro[3.4]octane and its subsequent conversion to the hemioxalate salt, a form often favored for its improved handling and physicochemical properties in drug development. We will delve into the rationale behind the chosen synthetic strategy and provide detailed protocols for its execution and characterization.

I. Synthesis of 1-oxa-6-azaspiro[3.4]octane: A Strategic Approach

The synthesis of the 1-oxa-6-azaspiro[3.4]octane core is most effectively approached through a multi-step sequence involving a key [3+2] cycloaddition reaction. This strategy allows for the efficient construction of the bicyclic system. The amine functionality is initially protected with a tert-butyloxycarbonyl (Boc) group to ensure chemoselectivity during the synthesis and is subsequently deprotected to yield the free amine.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Synthesis of the Free Base cluster_1 Part 2: Hemioxalate Salt Formation Start N-Boc-3-azetidinone Step1 Wittig Reaction Start->Step1 1. (Ph3P)CH2 2. THF Intermediate1 N-Boc-3-methyleneazetidine Step1->Intermediate1 Step2 [3+2] Cycloaddition Intermediate1->Step2 Paraformaldehyde, cat. Sc(OTf)3 Intermediate2 N-Boc-1-oxa-6-azaspiro[3.4]octane Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 TFA or HCl in Dioxane Product1 1-oxa-6-azaspiro[3.4]octane (Free Base) Step3->Product1 Product1_clone 1-oxa-6-azaspiro[3.4]octane (Free Base) Step4 Salt Formation Product1_clone->Step4 Oxalic Acid (0.5 eq) in Isopropanol Product2 1-oxa-6-azaspiro[3.4]octane hemioxalate Step4->Product2

Caption: Synthetic pathway to this compound.

Step-by-Step Experimental Protocols

Part 1: Synthesis of 1-oxa-6-azaspiro[3.4]octane (Free Base)

Protocol 1: Synthesis of N-Boc-1-oxa-6-azaspiro[3.4]octane

This procedure is adapted from established methodologies for the synthesis of spirocyclic systems via [3+2] cycloaddition reactions.[2]

  • Preparation of N-Boc-3-methyleneazetidine: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Allow the resulting yellow-orange suspension to stir at 0 °C for 1 hour. A solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-methyleneazetidine.

  • [3+2] Cycloaddition: In a sealed tube, a solution of N-Boc-3-methyleneazetidine (1.0 eq), paraformaldehyde (2.0 eq), and a catalytic amount of scandium(III) triflate (Sc(OTf)₃, 0.05 eq) in a suitable solvent such as toluene is heated to 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield N-Boc-1-oxa-6-azaspiro[3.4]octane.

Protocol 2: Deprotection of N-Boc-1-oxa-6-azaspiro[3.4]octane

The Boc protecting group is readily removed under acidic conditions.[3][4]

  • Acid-mediated Deprotection: Dissolve N-Boc-1-oxa-6-azaspiro[3.4]octane (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir the reaction mixture at room temperature for 1-4 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of water and basified to a pH of >10 with a concentrated aqueous solution of sodium hydroxide or potassium carbonate. The aqueous layer is then extracted multiple times with a suitable organic solvent such as DCM or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-oxa-6-azaspiro[3.4]octane free base. The product can be further purified by vacuum distillation if necessary.

Part 2: Preparation of this compound

The formation of a hemioxalate salt can improve the crystallinity and handling properties of the amine.

Protocol 3: Hemioxalate Salt Formation

  • Salt Formation: Dissolve the purified 1-oxa-6-azaspiro[3.4]octane free base (2.0 eq) in a minimal amount of a suitable solvent such as isopropanol or ethanol. In a separate flask, dissolve oxalic acid (1.0 eq) in the same solvent, warming gently if necessary to achieve complete dissolution.

  • Precipitation and Isolation: Add the oxalic acid solution dropwise to the stirred solution of the amine at room temperature. A precipitate should form upon addition or after a short period of stirring. The mixture may be cooled in an ice bath to promote complete precipitation. The solid is collected by vacuum filtration, washed with a small amount of the cold solvent, and then with a non-polar solvent like diethyl ether to aid in drying. The resulting white solid is dried under vacuum to yield this compound.

II. Characterization of 1-oxa-6-azaspiro[3.4]octane and its Hemioxalate Salt

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. The following techniques are critical for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on data from structurally similar compounds, the following spectral features are expected.[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

CompoundNucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
1-oxa-6-azaspiro[3.4]octane ¹H~ 4.5 - 4.7sProtons on C2 and C5 (oxolane ring)
¹H~ 3.6 - 3.8sProtons on C7 (azetidine ring)
¹H~ 2.8 - 3.0tProtons on C8 (azetidine ring)
¹H~ 2.0 - 2.2tProtons on C3 and C4 (oxolane ring)
¹³C~ 80 - 85-Spirocyclic carbon (C6)
¹³C~ 70 - 75-C2 and C5 (oxolane ring)
¹³C~ 50 - 55-C7 (azetidine ring)
¹³C~ 45 - 50-C8 (azetidine ring)
¹³C~ 35 - 40-C3 and C4 (oxolane ring)
This compound ¹HShifts for the spirocycle protons will be slightly downfield compared to the free base due to protonation of the nitrogen.-
¹³CShifts for carbons adjacent to the nitrogen (C7 and C8) will be slightly downfield compared to the free base.-
¹³C~ 160 - 165-Carbonyl carbon of the oxalate
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • 1-oxa-6-azaspiro[3.4]octane (Free Base): The expected molecular ion peak [M+H]⁺ would be at m/z = 114.09.

  • This compound: In the mass spectrum, one would expect to observe the molecular ion of the free base, as the salt will likely dissociate in the ion source.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • 1-oxa-6-azaspiro[3.4]octane (Free Base):

    • N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

    • C-O stretch: A strong absorption in the range of 1050-1150 cm⁻¹ characteristic of the ether linkage.

    • C-N stretch: An absorption in the 1020-1250 cm⁻¹ region.

  • This compound:

    • N⁺-H stretch: A very broad and strong absorption in the 2200-3000 cm⁻¹ range, indicative of the ammonium salt.

    • C=O stretch: Strong absorptions in the 1600-1750 cm⁻¹ region due to the carboxylate groups of the oxalate.

    • C-O stretch: The ether stretch will still be present around 1050-1150 cm⁻¹.

III. Conclusion and Future Perspectives

The synthetic and characterization guide presented herein provides a comprehensive framework for the preparation of this compound, a valuable building block for drug discovery. The outlined protocols are based on established and reliable chemical transformations, ensuring a high degree of success for researchers in the field. The detailed characterization data provides a benchmark for confirming the successful synthesis of this novel spirocyclic scaffold. As the quest for new chemical entities with enhanced therapeutic profiles continues, the strategic incorporation of three-dimensional scaffolds like 1-oxa-6-azaspiro[3.4]octane will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

physicochemical properties of 1-oxa-6-azaspiro[3.4]octane hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxa-6-azaspiro[3.4]octane Hemioxalate

Abstract

Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a path to novel chemical space with improved three-dimensional character and pharmacological properties.[1][2] The 1-oxa-6-azaspiro[3.4]octane moiety represents a valuable building block in this class. The conversion of such amine-containing scaffolds into salt forms is a critical strategy in drug development to optimize physicochemical characteristics such as solubility, stability, and manufacturability.[3][4] This guide provides a comprehensive technical overview of the core . We present not only the expected properties but also the detailed, field-proven methodologies required for their determination, offering a self-validating framework for researchers, scientists, and drug development professionals. Each protocol is designed to ensure scientific integrity and reproducibility, explaining the causal logic behind experimental choices and data interpretation.

Molecular Structure and Identification

The subject of this guide is the hemioxalate salt of 1-oxa-6-azaspiro[3.4]octane. The term "hemioxalate" indicates a 2:1 stoichiometric ratio of the parent amine to oxalic acid. This ratio is crucial as it directly impacts molecular weight, solubility, and other physical properties.

The formation of the salt involves the protonation of the secondary amine in the spirocyclic core by oxalic acid.

cluster_reactants Reactants cluster_product Product: Hemioxalate Salt amine1 2x amine_structure amine_structure plus1 + oxalic_acid oxalic_acid salt [(1-oxa-6-azaspiro[3.4]octane)₂H]⁺ ∙ [HC₂O₄]⁻ oxalic_acid->salt Proton Transfer

Caption: Formation of the 2:1 hemioxalate salt.

Table 1: Compound Identification

IdentifierValueSource/Note
IUPAC Name bis(1-oxa-6-azaspiro[3.4]octan-6-ium) oxalateSystematic Name
Synonyms This compoundCommon Name
CAS Number 1523618-30-5Note: CAS numbers for salts can be ambiguous. Verify with supplier.[5]
Molecular Formula C₁₄H₂₄N₂O₆(C₆H₁₁NO)₂ · C₂H₂O₄
Molecular Weight 316.35 g/mol Calculated

Core Physicochemical Properties and Characterization Protocols

The following sections detail the critical physicochemical parameters and the methodologies for their robust determination.

Appearance and Melting Point

Importance: The melting point is a fundamental physical property used for initial identification and as a sensitive indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range, whereas impurities lead to a depressed and broader melting range.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Finely grind a small amount of the sample to ensure uniform heat distribution.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Preliminary Determination: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

  • Accurate Determination: Repeat the measurement with a fresh sample, heating at a much slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). Report this as the melting range.

A Grind Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Scan (Approx. MP) C->D E Slow Scan (Accurate MP) D->E F Record Melting Range E->F

Caption: Workflow for accurate melting point determination.

Table 2: Physical Properties

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point (°C) To be determined experimentally (TBD)
Aqueous Solubility

Importance: Aqueous solubility is a master variable in drug development, directly influencing dissolution rate, absorption, and ultimately, bioavailability.[4][6] For a salt of a basic compound, solubility is highly dependent on pH. Measuring solubility in different media provides a comprehensive profile of its behavior.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

  • Media Preparation: Prepare relevant aqueous media, such as deionized water, 0.01 N HCl (pH 2), and phosphate-buffered saline (PBS, pH 7.4).

  • Sample Addition: Add an excess amount of the hemioxalate salt to a known volume of each medium in separate glass vials. The goal is to achieve a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, then centrifuge or filter the suspensions (using a 0.22 µm filter compatible with the sample) to separate the saturated solution from the excess solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: It is critical to analyze the remaining solid using a technique like Powder X-ray Diffraction (PXRD) to confirm that the salt has not converted to a different form (e.g., the free base) during the experiment.[7]

Table 3: Solubility Profile (Hypothetical Data)

MediumpHTemperature (°C)Solubility (mg/mL)
Deionized Water~3-4 (self-buffered)25TBD
0.01 N HCl2.037TBD
PBS7.437TBD
Acidity Constant (pKa)

Importance: The pKa of the protonated amine governs the ionization state of the molecule at different pH values. This is described by the Henderson-Hasselbalch equation and is crucial for predicting solubility, absorption, and distribution in the body.[8] For a salt, understanding the pKa helps predict the pH at which the salt may disproportionate into the less soluble free base.[9]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the hemioxalate salt in a defined volume of deionized water or a co-solvent system if solubility is limited.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 N NaOH), adding small, precise increments of the titrant.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve or by calculating the pH at the half-equivalence point.[8] Specialized software is often used for precise calculation, especially for diprotic systems or complex equilibria.

Table 4: Acid-Base Properties

ParameterExpected ValueSignificance
pKa TBD (likely 8-10 for a secondary amine)Governs pH-dependent solubility and ionization state.[10]

Spectroscopic and Structural Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure and identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Importance: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. It is the definitive method for structural elucidation.[11]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Interpretation:

    • ¹H NMR: Expect to see signals corresponding to the non-equivalent protons of the spirocyclic core. The integration of these signals should match the number of protons. The absence of a signal for the oxalic acid protons (if in D₂O due to exchange) or a broad signal (in DMSO-d₆) would be expected.

    • ¹³C NMR: Expect signals for the distinct carbon atoms in the 1-oxa-6-azaspiro[3.4]octane structure and a characteristic signal for the carboxylate carbon of the oxalate counter-ion (typically >160 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Importance: FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]

Protocol:

  • Sample Preparation: The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

  • Data Acquisition: Scan the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Interpretation: Key expected vibrational bands are listed in the table below.

Table 5: Key FT-IR Vibrational Bands

Frequency Range (cm⁻¹)VibrationFunctional Group
3300-3000N-H stretchProtonated amine (N⁺-H)
3000-2850C-H stretchAliphatic CH₂ groups
~1720-1700C=O stretchAsymmetric stretch of oxalate
~1600-1550C=O stretchSymmetric stretch of oxalate
1150-1050C-O-C stretchEther linkage in the oxetane ring

Solid-State Characterization

The physical form of a drug substance can significantly impact its performance and stability.[12]

Powder X-Ray Diffraction (PXRD)

Importance: PXRD is the primary tool for determining the crystallinity of a material. A crystalline solid will produce a unique diffraction pattern of sharp peaks, while an amorphous material will show a broad halo. It is also used to identify different polymorphic forms.

Protocol:

  • Sample Preparation: Gently pack the powder sample onto a zero-background sample holder.

  • Data Acquisition: Collect the diffraction pattern using a diffractometer with Cu Kα radiation over a relevant 2θ range (e.g., 2° to 40°).

  • Interpretation: A pattern with sharp, well-defined peaks indicates a crystalline material. The peak positions and relative intensities serve as a fingerprint for this specific solid form.

Thermal Analysis (DSC & TGA)

Importance: Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions (like melting or crystallization), while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating decomposition or loss of solvates.[13]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum).

  • Data Acquisition:

    • DSC: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min).

    • TGA: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min).

  • Interpretation:

    • DSC: A sharp endotherm should correspond to the melting point observed visually. Other thermal events may indicate polymorphism or solid-state transitions.

    • TGA: The thermogram should show mass loss corresponding to the decomposition of the compound. For an anhydrous salt, no significant mass loss is expected before decomposition.

cluster_solid Solid-State Analysis cluster_properties Determined Properties PXRD PXRD Crystallinity Crystallinity & Polymorphism PXRD->Crystallinity DSC DSC Thermal Thermal Stability & Melting Behavior DSC->Thermal TGA TGA TGA->Thermal DVS DVS Hygro Hygroscopicity DVS->Hygro

Caption: Key techniques for solid-state characterization.

Hygroscopicity

Importance: The tendency of a material to absorb atmospheric moisture is a critical stability and handling parameter. Excessive moisture uptake can lead to physical changes (deliquescence), chemical degradation, or salt disproportionation.[13][14]

Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into the DVS instrument sample pan.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically stepping up from 0% to 90% RH and then back down to 0% RH in 10% increments.

  • Data Analysis: Plot the change in mass (%) versus the RH. The degree of moisture uptake at various humidity levels allows for classification of the compound's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.).

Conclusion

The comprehensive physicochemical characterization of this compound is a prerequisite for its advancement in any drug development program. The methodologies outlined in this guide provide a robust framework for obtaining the necessary data on its identity, purity, solubility, stability, and solid-state properties. By understanding these core attributes, scientists can make informed decisions regarding formulation strategies, predict in vivo behavior, and ensure the development of a safe, stable, and effective drug product. The spirocyclic nature of the parent molecule offers significant potential, and its formulation as a hemioxalate salt is a sound strategy to optimize its drug-like properties.[1]

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-oxa-6-azaspiro[3.4]octane hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as privileged structures due to their inherent three-dimensionality, which can confer improved potency, selectivity, and pharmacokinetic properties.[1] 1-oxa-6-azaspiro[3.4]octane hemioxalate represents such a novel chemical entity. However, its biological activity and mechanism of action (MOA) remain uncharacterized. This technical guide presents a comprehensive, multi-phased strategic workflow designed for drug development professionals to systematically elucidate the MOA of this compound. We will detail a logical progression from broad, unbiased phenotypic screening to specific target identification, biophysical characterization, and cellular pathway analysis. Each experimental choice is rationalized to ensure a self-validating and robust investigational cascade, providing a clear roadmap from a novel compound to a well-understood biological mechanism.

Introduction: The Rationale for Investigating this compound

The 1-oxa-6-azaspiro[3.4]octane core is a unique heterocyclic system that combines an oxetane ring with a pyrrolidine ring, fused at a single quaternary carbon. This spirocyclic nature imparts a rigid, three-dimensional conformation that is distinct from the flat, aromatic structures prevalent in many existing drugs. Such a defined spatial arrangement of functional groups can facilitate highly specific and high-affinity interactions with biological targets.[2]

Given the lack of pre-existing data, a "forward pharmacology" or phenotypic-first approach is the most logical starting point.[3] This strategy allows the compound's effect to be observed in a complex biological system, thereby guiding the subsequent investigation towards the most relevant molecular interactions. This guide outlines the systematic process to deconvolve the therapeutic potential of this compound.

Phase 1: Unbiased Phenotypic Screening and Target Deconvolution

The initial phase is designed to answer the fundamental question: "What does this compound do to cells?" We will employ high-content phenotypic screening to identify a measurable cellular response, followed by advanced proteomic techniques to identify the molecular target responsible for this phenotype.

High-Content Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired change in a cell or organism's observable characteristics, without prior knowledge of the specific molecular target.[4] High-content imaging is a powerful iteration of this approach, allowing for the simultaneous measurement of multiple cellular parameters.[3]

Causality of Experimental Choice: By using a broad, image-based screen, we cast a wide net to capture a range of potential cellular effects, such as changes in cell morphology, proliferation, apoptosis, or the subcellular localization of specific proteins. This unbiased approach is crucial when no a priori target is known.[5]

Experimental Protocol: High-Content Cellular Imaging Screen

  • Cell Line Selection: Choose a panel of well-characterized human cell lines representing different tissue types (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, U-2 OS osteosarcoma) to identify tissue-specific effects.

  • Plate Preparation: Seed cells in 384-well, optically clear-bottom plates and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).

  • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 10 nM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a strong phenotype (e.g., Staurosporine for apoptosis).

  • Staining: Following incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A common combination includes:

    • Hoechst 33342: To stain the nucleus and assess nuclear morphology and cell number.

    • Phalloidin-Alexa Fluor 488: To stain F-actin and visualize the cytoskeleton.

    • MitoTracker Red CMXRos: To stain mitochondria and assess mitochondrial health and morphology.

  • Image Acquisition: Acquire images using an automated high-content imaging system, capturing multiple fields per well across all fluorescent channels.

  • Image Analysis: Utilize image analysis software to quantify dozens of cellular features, such as nuclear size and intensity, cytoskeletal texture, and mitochondrial integrity. Compare these features between treated and control wells to identify statistically significant phenotypic "hits."

Target Deconvolution via Chemoproteomics

Once a reproducible phenotype is identified, the critical next step is to determine the specific protein(s) with which the compound interacts to elicit this effect.[3] Affinity-based chemoproteomics is a direct and powerful method for target identification.[6][7]

Causality of Experimental Choice: This approach physically isolates the binding partners of the compound from the entire cellular proteome. It is based on the principle of affinity, providing direct evidence of a physical interaction, which is a crucial first step in validating a drug-target relationship.[8]

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize an analog of 1-oxa-6-azaspiro[3.4]octane by introducing a linker arm with a reactive group (e.g., an alkyne or azide for click chemistry) at a position determined by structure-activity relationship (SAR) studies to be non-essential for its biological activity.

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads, creating an affinity matrix.

  • Lysate Preparation: Grow the cell line that exhibited the strongest phenotype and prepare a native cell lysate, ensuring protein complexes remain intact.

  • Affinity Enrichment: Incubate the cell lysate with the affinity matrix. As a crucial control, also incubate lysate with beads that have not been functionalized with the compound. A competition experiment, where free this compound is added to the lysate before incubation with the beads, is also performed to distinguish specific from non-specific binders.[8]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Identification by LC-MS/MS: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched on the compound-bound beads compared to the control and competition experiments. These proteins are the primary target candidates.

Alternative Target ID Strategy: Activity-Based Protein Profiling (ABPP)

If the phenotypic screen suggests the modulation of a specific enzyme family (e.g., kinases, proteases), competitive ABPP can be employed.[1] For instance, if a kinase is suspected, the Kinobeads approach can be used, where the compound competes with a broad-spectrum kinase inhibitor matrix for binding to the active kinases in a lysate.[9][10] This method provides a functional readout of target engagement within a specific protein family.[11]

Logical Workflow for Target Identification

G cluster_0 Phase 1: Target Identification Compound 1-oxa-6-azaspiro[3.4]octane hemioxalate PhenoScreen Phenotypic Screening (High-Content Imaging) Compound->PhenoScreen PhenoHit Identified Phenotype (e.g., Cell Cycle Arrest) PhenoScreen->PhenoHit TargetDecon Target Deconvolution PhenoHit->TargetDecon APMS Affinity Purification-MS TargetDecon->APMS Direct Binding ABPP Activity-Based Protein Profiling (e.g., Kinobeads) TargetDecon->ABPP Enzyme Activity Targets Putative Target Protein(s) APMS->Targets ABPP->Targets

Caption: A general workflow for identifying the molecular target of a novel compound.

Phase 2: Biophysical Characterization of Target Engagement

Identifying a putative target through proteomics is a significant step, but it is essential to validate this interaction using orthogonal, quantitative biophysical methods. These techniques confirm direct binding and provide precise measurements of the binding affinity and kinetics.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events between a ligand and an analyte.[12] It provides kinetic data, including the association rate (kₐ) and dissociation rate (kₑ), from which the equilibrium dissociation constant (Kₓ) can be calculated.[13]

Causality of Experimental Choice: SPR provides a deeper understanding of the interaction beyond just affinity. A compound with a slow dissociation rate (a long residence time on the target) may exhibit a more durable pharmacological effect in vivo, a parameter not captured by simple affinity measurements.[14]

Experimental Protocol: SPR Analysis

  • Target Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Compound Injection: Inject a series of concentrations of this compound across the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface in real-time, which is proportional to the amount of compound binding to the immobilized target. This generates a sensorgram showing association and dissociation phases.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₓ.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15]

Causality of Experimental Choice: ITC is a direct, in-solution measurement that requires no modification or immobilization of the binding partners. It not only provides the binding affinity (Kₓ) but also the stoichiometry (n) of the interaction, confirming the binding ratio (e.g., 1:1), and the enthalpy (ΔH) and entropy (ΔS) of binding, which can offer insights into the nature of the binding forces.[16][17]

Experimental Protocol: ITC Analysis

  • Sample Preparation: Place the purified target protein in the sample cell of the calorimeter. Load the this compound into the injection syringe at a concentration approximately 10-fold higher than the protein.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Heat Measurement: Measure the small amount of heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the protein. Fit this binding isotherm to a suitable model to determine Kₓ, n, and ΔH.

Data Presentation: Biophysical Parameters

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Binding Affinity (Kₓ) Calculated from kₑ/kₐDirectly measured
Association Rate (kₐ) MeasuredNot determined
Dissociation Rate (kₑ) MeasuredNot determined
Stoichiometry (n) Not typically determinedDirectly measured
Enthalpy (ΔH) Not determinedDirectly measured
Entropy (ΔS) Not determinedCalculated from ΔG and ΔH

Phase 3: Elucidation of Cellular and Pathway Effects

With a validated target and a quantitative understanding of the binding interaction, the final phase connects this molecular event to the initial cellular phenotype by mapping the affected signaling pathways.

Cellular Target Engagement and Pathway Analysis

It is crucial to confirm that the interaction observed with purified proteins occurs within the complex environment of a living cell and is responsible for the observed phenotype.

Causality of Experimental Choice: Western blotting allows for the direct interrogation of specific signaling proteins downstream of the identified target. By measuring changes in protein levels or post-translational modifications (like phosphorylation), we can map the pathway through which the compound exerts its effect.[18] Genetic knockdown (e.g., siRNA) provides the definitive link between the target and the phenotype, confirming that the compound's effect is on-target.[19]

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat the relevant cell line with this compound at its effective concentration (e.g., EC₅₀ from the phenotypic screen) for various time points.

  • Lysate Preparation: Harvest the cells and prepare protein lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and key downstream signaling nodes (e.g., for a kinase target, antibodies against the phosphorylated form of its substrate).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels relative to untreated controls.

Hypothetical Signaling Pathway Modulation

G cluster_key Key Compound 1-oxa-6-azaspiro[3.4]octane hemioxalate Target Target Kinase (e.g., CDK2) Compound->Target Inhibition pSubstrate Phospho-Substrate (p-Rb) Target->pSubstrate Phosphorylation Substrate Substrate (e.g., Rb protein) E2F E2F Transcription Factor pSubstrate->E2F Inactivation CellCycle Cell Cycle Progression (S-Phase Entry) E2F->CellCycle Activation a Activates b Inhibits

Caption: A hypothetical pathway where the compound inhibits a kinase, leading to cell cycle arrest.

Conclusion: Synthesizing a Cohesive Mechanism of Action

The successful execution of this multi-phased approach will yield a comprehensive understanding of the mechanism of action for this compound. The data gathered will allow for the construction of a robust, evidence-based model detailing:

  • The specific molecular target(s) of the compound.

  • The quantitative biophysical parameters of the drug-target interaction.

  • The downstream cellular signaling pathways modulated by this interaction.

  • The ultimate phenotypic consequence of the compound's activity on the cell.

This structured approach ensures a thorough and rigorous characterization, providing the necessary foundation for further preclinical and clinical development and transforming a novel chemical structure into a potential therapeutic agent with a well-defined mechanism of action.

References

An In-Depth Technical Guide to the Biological Targets of 1-oxa-6-azaspiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with superior efficacy and safety profiles has driven a paradigm shift from planar, two-dimensional molecules to more complex, three-dimensional structures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer unique conformational rigidity and provide precise vectoral presentation of functional groups for optimal target engagement. The 1-oxa-6-azaspiro[3.4]octane core represents a compelling example of such a scaffold, integrating both an oxetane and an azetidine ring. This unique arrangement offers a combination of desirable physicochemical properties, including potential for improved aqueous solubility and metabolic stability, making it an attractive building block for the development of novel therapeutics. This guide will provide an in-depth technical exploration of the potential biological targets of 1-oxa-6-azaspiro[3.4]octane hemioxalate, with a primary focus on a highly plausible and therapeutically relevant enzyme: Monoacylglycerol Lipase (MAGL).

Monoacylglycerol Lipase (MAGL): A Key Node in Endocannabinoid Signaling and Beyond

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] 2-AG is a key signaling lipid that activates the cannabinoid receptors CB1 and CB2, which are central to a multitude of physiological processes, including pain perception, inflammation, mood, and appetite.[3] By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL effectively terminates its signaling.[2] This positions MAGL as a crucial regulator of the endocannabinoid system.

The Dual Role of MAGL in Health and Disease

The significance of MAGL extends beyond its role in endocannabinoid metabolism. The arachidonic acid produced from 2-AG hydrolysis serves as a precursor for the biosynthesis of prostaglandins, a class of pro-inflammatory lipid mediators.[4][5] Consequently, inhibition of MAGL presents a dual therapeutic benefit: the potentiation of analgesic and anti-inflammatory effects through elevated 2-AG levels, and the reduction of pro-inflammatory prostaglandins.

Dysregulation of MAGL activity has been implicated in a range of pathological conditions. Elevated MAGL levels have been observed in aggressive cancer cells, where the resulting increase in fatty acid production is thought to fuel tumor growth and progression.[6][7] Furthermore, MAGL's role in neuroinflammation has made it a compelling target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][6][8] Its involvement in pain and inflammatory pathways also highlights its potential as a target for chronic pain and inflammatory disorders.[6][9] A recent patent has disclosed the use of azaspirocycles as modulators of MAGL, lending strong support to the hypothesis that 1-oxa-6-azaspiro[3.4]octane derivatives may target this enzyme.[10]

Signaling Pathway of MAGL-mediated 2-AG Degradation

The signaling pathway involving MAGL is intricately linked to the endocannabinoid system and inflammatory cascades. The following diagram illustrates the central role of MAGL.

MAGL_Pathway cluster_pre Presynaptic Neuron 2-AG 2-AG CB1R CB1 Receptor 2-AG->CB1R Activates MAGL MAGL 2-AG->MAGL Hydrolysis PLCB PLCβ DAG DAG PLCB->DAG PIP2 hydrolysis DAGL DAGL DAGL->2-AG Synthesis DAG->DAGL Activation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX enzymes MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol MAGL_Workflow cluster_screening Primary Screening & Potency cluster_selectivity Selectivity Profiling cluster_mechanism Mechanism of Action cluster_cellular Cellular & In Vivo Activity A Fluorometric/Colorimetric MAGL Activity Assay B IC50 Determination A->B Hit Confirmation C FAAH Inhibition Assay B->C Assess Off-Target Effects E Reversibility Assay (Dialysis or Rapid Dilution) B->E Determine Inhibition Mode G Cell-based 2-AG Hydrolysis Assay B->G Confirm Cellular Potency D ABHD6/ABHD12 Inhibition Assays C->D F Kinetic Analysis (Michaelis-Menten) E->F H In Vivo Pharmacodynamic Studies (2-AG levels in brain tissue) G->H Evaluate In Vivo Efficacy

References

An In-Depth Technical Guide to 1-Oxa-6-azaspiro[3.4]octane Hemioxalate (CAS Number: 1523618-30-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Oxa-6-azaspiro[3.4]octane hemioxalate, a spirocyclic compound of increasing interest in medicinal chemistry. We will delve into its structure, properties, synthesis, and its emerging role as a valuable building block in the development of novel therapeutics. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the potential of this unique molecular scaffold.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the quest for novel drug candidates with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Spirocycles, characterized by two rings sharing a single atom, offer a rigid and well-defined orientation of substituents in three-dimensional space. This structural feature can lead to improved target binding and a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile compared to their linear or planar counterparts. The 1-oxa-6-azaspiro[3.4]octane core, in particular, has emerged as a promising scaffold, acting as a bioisosteric replacement for commonly used motifs like morpholine, thereby offering new avenues for intellectual property and improved pharmacological properties.

Chemical Identity and Physicochemical Properties

The compound with CAS number 1523618-30-5 is the hemioxalate salt of 1-Oxa-6-azaspiro[3.4]octane. The presence of the oxalic acid moiety enhances the crystallinity and handling properties of the parent amine.

PropertyValueSource
CAS Number 1523618-30-5
Chemical Name This compound
Molecular Formula C₁₄H₂₄N₂O₆N/A
Molecular Weight 316.35 g/mol N/A
Canonical SMILES C1CC2(CCO2)CN1.C1CC2(CCO2)CN1.C(=O)(C(=O)O)ON/A
InChI Key ZKTJFOHJBNDMDS-UHFFFAOYSA-N
Appearance White to off-white solid (typical)N/A
Solubility Soluble in water and polar organic solventsN/A
Storage Store in a cool, dry place under an inert atmosphereN/A

**3. Structural

Introduction: Embracing the Third Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Azaspiro[3.4]octane Compounds

For decades, the landscape of drug discovery was dominated by largely flat, aromatic molecules. While effective, this "flatland" approach often led to challenges in achieving target selectivity and favorable physicochemical properties. The strategic shift towards molecules with greater three-dimensionality has marked a new era in medicinal chemistry. Among the most promising of these three-dimensional scaffolds is the azaspiro[3.4]octane core.

This unique structural motif, characterized by a nitrogen-containing four-membered azetidine ring and a five-membered cyclopentane ring sharing a single quaternary carbon atom, offers a compelling combination of rigidity and structural complexity. Its sp³-rich nature provides well-defined vectors for substituent placement, allowing for precise interaction with biological targets and exploration of previously inaccessible chemical space.[1] This guide provides a comprehensive overview of the azaspiro[3.4]octane core, from its synthetic origins to its emergence as a privileged scaffold in modern drug development.

The Genesis of a Scaffold: A History of Synthetic Innovation

The story of azaspiro[3.4]octane is not one of a single, sudden discovery, but rather an evolution of synthetic organic chemistry. The initial challenge lay in the construction of the sterically demanding spirocyclic junction, particularly the strained azetidine ring. Early methods were often multi-step and lacked general applicability. However, the growing recognition of spirocycles as valuable pharmacophores spurred the development of more robust and elegant synthetic solutions.[1][2]

Pioneering Approaches: Mastering the Spiro-Annulation

The construction of the 2-azaspiro[3.4]octane skeleton has been a subject of significant synthetic effort. Key strategies have focused on either forming the azetidine ring onto a pre-existing cyclopentane or vice-versa.

One of the foundational strategies involves the annulation of the four-membered azetidine ring. This can be achieved through intramolecular cyclization of a functionalized cyclopentane precursor. For instance, a common approach involves creating a cyclopentane core bearing both a nucleophilic amine (or its precursor) and an electrophilic center separated by a two-carbon tether, which can then be induced to cyclize.[3][4][5] The primary challenge in these routes is often the synthesis of the precisely functionalized starting material.

Conversely, annulation of the cyclopentane ring onto an azetidine precursor offers an alternative pathway. These methods capitalize on the reactivity of the azetidine core to build the five-membered ring.[3][4][5] The choice between these overarching strategies is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Modern Synthetic Methodologies: Efficiency and Control

The true potential of the azaspiro[3.4]octane core was unlocked with the advent of modern synthetic methods that offered greater efficiency, scalability, and stereochemical control.

Cycloaddition Reactions: The Power of Concerted Pathways

[3+2] Cycloaddition reactions have emerged as a particularly powerful tool for constructing the pyrrolidine or azetidine ring system within the spirocyclic framework.[6] For example, the reaction of an exocyclic alkene on a cyclopentane ring with an azomethine ylide provides a direct route to the 2-azaspiro[3.4]octane core.

  • Causality of Choice : This approach is highly favored for its convergence and atom economy. It allows for the rapid assembly of the core structure from relatively simple precursors. The regioselectivity and stereoselectivity can often be controlled by the nature of the dipole, the dipolarophile, and the catalyst used, making it a versatile method for generating molecular diversity.[2]

Intramolecular C–H Bond Amination: A Modern Leap

A unified strategy leveraging a Hofmann-Löffler-Freytag (HLF) approach has been developed to access various spirocyclic azacycles, including the azaspiro[3.4]octane system.[7] This method involves an intramolecular C–H bond functionalization, converting a monocyclic amine into a bicyclic spiro-amine in a single, elegant step.

  • Expert Insight : The HLF-type reaction is a testament to the advancement in synthetic chemistry. By generating a highly reactive nitrogen-centered radical, it becomes possible to functionalize otherwise inert C-H bonds. The choice of a propyl-linker between the amine precursor (e.g., a sulfonamide) and the monocyclic ring is critical for directing the cyclization to form the desired [3.4] spirocyclic architecture.[7]

Enantioselective Synthesis: Accessing Chiral Scaffolds

For pharmaceutical applications, controlling the absolute stereochemistry is paramount. Significant progress has been made in the enantioselective synthesis of spirocyclic amines. Methods utilizing chiral catalysts, such as those based on iridium-containing cytochromes, have enabled the stereoselective cyclopropanation of methylene-substituted heterocycles, which can serve as precursors to chiral spirocycles.[8] This enzymatic approach offers a route to highly enantioenriched spiro-azacycles, which are invaluable as building blocks for chiral drugs.[8]

Visualizing the Synthesis: A Generalized Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a functionalized 2,6-diazaspiro[3.4]octane, a common variant of the core structure.

G cluster_0 Precursor Synthesis cluster_1 Core Formation via [3+2] Cycloaddition cluster_2 Functionalization & Deprotection A Functionalized Azetidine B Exocyclic Alkene Precursor A->B Multi-step synthesis C Azomethine Ylide Generation B->C Reagent addition D Spirocyclization Event B->D Reaction C->D Reaction E Protected 2,6-Diazaspiro[3.4]octane D->E Workup F N-Functionalization E->F Amidation / Alkylation G Deprotection F->G e.g., Acidic cleavage of Boc H Final Biologically Active Compound G->H Final Product

Caption: A conceptual workflow for synthesizing functionalized diazaspiro[3.4]octane derivatives.

The Azaspiro[3.4]octane Core in Medicinal Chemistry: From Scaffold to Drug Candidate

The unique three-dimensional structure of the azaspiro[3.4]octane core has established it as an "emerging privileged structure" in drug discovery.[9] Its rigid framework helps to reduce the entropic penalty of binding to a protein target, potentially leading to higher affinity and selectivity.

Case Study 1: Potent Anti-infective Agents

Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have shown remarkable promise as anti-infective agents. By attaching a 5-nitrofuryl moiety, researchers have developed compounds with potent activity against Mycobacterium tuberculosis and the Plasmodium falciparum parasite, the causative agent of malaria.[9][10]

  • Trustworthiness of Data : The success of this scaffold lies in its ability to act as a versatile platform. The two distinct nitrogen atoms in the 2,6-diaza core allow for differential functionalization, enabling a systematic exploration of the surrounding chemical space to optimize potency and pharmacokinetic properties.[9]

Compound IDModificationTarget OrganismActivity Metric (MIC)
Compound A 5-nitrofuroyl derivative with azole substituentM. tuberculosis H37Rv0.016 µg/mL[9][10]
Various Novel diazaspiro[3.4]octane seriesP. falciparum (asexual)Low nanomolar activity[10]
Case Study 2: Diverse Therapeutic Applications

The utility of the azaspiro[3.4]octane core extends far beyond infectious diseases. Its derivatives have been investigated for a wide range of biological activities, demonstrating its versatility.[9]

  • Cancer : Inhibitors of the menin-MLL1 interaction for the treatment of acute leukemias.[9]

  • Hepatitis B : Capsid protein inhibitors.[9]

  • Neurological Disorders : Selective dopamine D₃ receptor antagonists.[9]

  • Diabetes : VDAC1 inhibitors.[9]

G cluster_targets Biological Targets & Indications core Azaspiro[3.4]octane Core Rigid 3D Scaffold TB M. Tuberculosis (Anti-infective) core->TB Malaria P. falciparum (Anti-infective) core->Malaria Cancer Menin-MLL1 (Oncology) core->Cancer CNS Dopamine D3 Receptor (Neurology) core->CNS HepB Capsid Protein (Antiviral) core->HepB

Caption: The azaspiro[3.4]octane core as a versatile scaffold for diverse therapeutic targets.

Experimental Protocol: Synthesis of a 2,6-Diazaspiro[3.4]octane Building Block

This protocol provides a representative, step-economic synthesis of a protected 2,6-diazaspiro[3.4]octane, which can serve as a versatile intermediate for further functionalization. The method is adapted from established literature procedures involving cycloaddition.[6]

Objective: To synthesize 6-benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane.

Materials:

  • N-benzyl-1-methylene-N-((trimethylsilyl)methyl)azetidin-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • [3+2] Cycloaddition Reaction:

    • Dissolve N-benzyl-1-methylene-N-((trimethylsilyl)methyl)azetidin-3-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add trifluoroacetic acid (0.1 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The TFA catalyzes the formation of the azomethine ylide, which undergoes an intramolecular cycloaddition.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Boc Protection:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent using a rotary evaporator to yield the crude 6-benzyl-2,6-diazaspiro[3.4]octane.

    • Immediately dissolve the crude amine in fresh DCM. Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature for 4-6 hours.

  • Purification:

    • Concentrate the reaction mixture in vacuo.

    • Purify the resulting residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to afford the pure 6-benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane as the final product.

  • Self-Validation : The identity and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the successful synthesis of the target structure.

Conclusion and Future Outlook

The azaspiro[3.4]octane scaffold has firmly transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its discovery and development were driven by the relentless pursuit of molecular diversity and the need to "escape from flatland".[1] The evolution of powerful synthetic methods has made this and related spirocyclic systems readily accessible, enabling their broad integration into drug discovery programs.[3]

Looking ahead, the rigid, well-defined exit vectors of the azaspiro[3.4]octane core make it an ideal candidate for incorporation into more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which demand precise spatial orientation of linked fragments.[8] As synthetic chemists continue to refine and innovate, the full potential of the azaspiro[3.4]octane scaffold in shaping the next generation of therapeutics is only just beginning to be realized.

References

An In-depth Technical Guide to the Theoretical Modeling of 1-oxa-6-azaspiro[3.4]octane Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-oxa-6-azaspiro[3.4]octane motif is a privileged scaffold in modern medicinal chemistry, prized for its inherent three-dimensionality and ability to confer favorable physicochemical properties to drug candidates.[1][2] Its unique spirocyclic structure, combining an oxetane and a pyrrolidine ring, presents a fascinating subject for theoretical and computational modeling.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and predict the non-covalent interactions of this important molecular entity. By leveraging a suite of computational chemistry techniques, from conformational analysis to in-depth investigation of intermolecular forces, we can elucidate the structural and electronic factors that govern its binding affinity and selectivity. This document will detail the causality behind methodological choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of the 1-oxa-6-azaspiro[3.4]octane Scaffold

Spirocycles have gained significant traction in drug discovery due to their rigid, three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties.[2][4] The 1-oxa-6-azaspiro[3.4]octane scaffold, in particular, is a versatile building block used in the synthesis of a wide range of biologically active molecules.[3][5] Its incorporation into drug candidates can lead to:

  • Enhanced sp³ Character: The quaternary carbon at the spiro-junction increases the fraction of sp³ hybridized carbons, a feature correlated with higher clinical success rates.[1]

  • Improved Physicochemical Properties: The presence of both an oxygen and a nitrogen heteroatom allows for a fine-tuning of properties such as solubility and lipophilicity.[1]

  • Novel Intellectual Property: The unique structure of this scaffold provides opportunities for developing novel chemical entities with distinct patentability.

Understanding the intricate non-covalent interactions of 1-oxa-6-azaspiro[3.4]octane is paramount for rational drug design. These interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, dictate how a molecule will bind to its biological target.[6][7] Theoretical modeling provides a powerful lens through which we can visualize and quantify these forces, guiding the optimization of lead compounds.

Foundational Theoretical Concepts and Methodologies

The accurate theoretical description of intermolecular interactions is a cornerstone of computational chemistry.[8] For a molecule like 1-oxa-6-azaspiro[3.4]octane, a multi-faceted approach is required to capture the nuances of its behavior.

Quantum Mechanical (QM) Methods

Quantum mechanics forms the bedrock of our understanding of molecular structure and energetics.[9] Several QM methods are pertinent to the study of non-covalent interactions:

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[10] Functionals such as ωB97XD, which include empirical dispersion corrections, are particularly well-suited for studying non-covalent interactions.

  • Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory (MP2) provides a more rigorous treatment of electron correlation and is often used as a benchmark for DFT methods.

  • Symmetry-Adapted Perturbation Theory (SAPT): SAPT offers a unique advantage by decomposing the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion.[11] This allows for a deeper understanding of the nature of the intermolecular forces at play.[11]

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density of a system.[12][13] By identifying critical points in the electron density, QTAIM can delineate atomic basins and characterize the nature of chemical bonds and non-covalent interactions.[14][15] Key QTAIM descriptors include:

  • Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary condition for a chemical bond or a strong non-covalent interaction.

  • Electron Density (ρ) at the BCP: The magnitude of ρ at the BCP correlates with the strength of the interaction.

  • Laplacian of the Electron Density (∇²ρ) at the BCP: The sign of ∇²ρ distinguishes between shared-shell (covalent) and closed-shell (non-covalent) interactions.

A Step-by-Step Protocol for Modeling Interactions

This section outlines a detailed workflow for the theoretical investigation of 1-oxa-6-azaspiro[3.4]octane interactions. This protocol is designed to be self-validating by employing a hierarchy of theoretical methods.

Conformational Analysis

The first step in modeling the interactions of a flexible molecule is to identify its low-energy conformers.

Protocol:

  • Initial Structure Generation: Obtain the 3D coordinates of 1-oxa-6-azaspiro[3.4]octane. This can be done using molecular building software or from a database.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization and Energy Refinement: The resulting unique conformers should then be re-optimized at a higher level of theory, such as DFT with a suitable basis set (e.g., ωB97XD/6-31G(d)).

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies for each optimized conformer to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

Dimer Construction and Interaction Energy Calculation

To model intermolecular interactions, we will construct dimers of 1-oxa-6-azaspiro[3.4]octane and calculate their interaction energies.

Protocol:

  • Dimer Generation: Based on the low-energy monomers, generate a series of dimer configurations with different orientations to sample various interaction motifs.

  • Supramolecular Interaction Energy Calculation: The interaction energy (ΔE_int) is calculated as the difference between the energy of the dimer and the sum of the energies of the isolated monomers: ΔE_int = E_dimer - (E_monomer1 + E_monomer2)

  • Basis Set Superposition Error (BSSE) Correction: The interaction energy should be corrected for BSSE using the counterpoise correction method of Boys and Bernardi.

  • SAPT Energy Decomposition Analysis: For key dimer configurations, perform a SAPT calculation to decompose the interaction energy into its electrostatic, exchange, induction, and dispersion components.

QTAIM Analysis of Intermolecular Interactions

A QTAIM analysis of the electron density of the optimized dimers will provide a detailed picture of the non-covalent interactions.[16]

Protocol:

  • Wavefunction Generation: Generate a wavefunction file from the DFT calculation of the dimer.

  • Topological Analysis: Use a program such as AIMAll to perform the topological analysis of the electron density.[12]

  • Identification and Characterization of BCPs: Identify the bond critical points corresponding to intermolecular interactions and analyze their properties (ρ, ∇²ρ).

Visualization and Data Presentation

Clear and concise visualization of results is crucial for interpreting and communicating findings.

Computational Workflow Diagram

Computational_Workflow cluster_0 Part 1: Monomer Analysis cluster_1 Part 2: Dimer Interaction Analysis cluster_2 Part 3: Electron Density Analysis cluster_3 Outputs A 1. Initial 3D Structure B 2. Conformational Search (MMFF94) A->B C 3. DFT Optimization & Frequencies (ωB97XD/6-31G(d)) B->C D 4. Dimer Construction C->D J Low-Energy Conformers C->J E 5. Supramolecular Interaction Energy + BSSE D->E F 6. SAPT Energy Decomposition E->F G 7. Wavefunction Generation E->G K Interaction Energy Components F->K H 8. QTAIM Topological Analysis G->H I 9. BCP Characterization H->I L Nature of Intermolecular Bonds I->L Intermolecular_Interactions cluster_Monomer1 Monomer 1 cluster_Monomer2 Monomer 2 N1 N-H N2 Pyrrolidine N N1->N2 N-H···N Interaction (Moderate) O2 Oxetane O N1->O2 N-H···O Hydrogen Bond (Strong, Electrostatic) O1 Oxetane O H_alpha Cα-H O1->H_alpha C-H···O Weak Hydrogen Bond (Dispersive)

References

Spectroscopic Characterization of 1-oxa-6-azaspiro[3.4]octane Hemioxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-oxa-6-azaspiro[3.4]octane is a novel heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its unique three-dimensional spirocyclic system, combining a strained oxetane ring with a pyrrolidine moiety, offers a distinct architectural motif for the development of new therapeutic agents. The hemioxalate salt is a common form for handling and formulation of this amine-containing compound.

This technical guide provides an in-depth analysis of the spectroscopic data for 1-oxa-6-azaspiro[3.4]octane hemioxalate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The focus is on the practical interpretation of the data to confirm the structure and purity of the compound, providing researchers, scientists, and drug development professionals with a comprehensive reference.

Molecular Structure and Key Features

The structure of this compound consists of the protonated spirocyclic amine and the hemioxalate anion. The key structural features to be identified by spectroscopic methods are:

  • Spirocyclic Core: The 1-oxa-6-azaspiro[3.4]octane cation with its characteristic oxetane and pyrrolidine rings.

  • Oxetane Ring: A four-membered ether ring, which imparts significant ring strain.

  • Pyrrolidine Ring: A five-membered saturated amine ring.

  • Hemioxalate Anion: The mono-deprotonated form of oxalic acid (HOOC-COO⁻).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.[2][3][4]

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, as the compound is a salt).

  • Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and ensure the solution is homogeneous.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64 (depending on concentration)

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30)

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

    • Spectral Width: 200-240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

NMR Experimental Workflow
Predicted ¹H NMR Spectrum (400 MHz, D₂O)

The predicted ¹H NMR spectrum will show distinct signals for the protons of the spirocyclic core. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the ring strain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.7t2HH-2, H-4 (Oxetane CH₂)Protons adjacent to the ether oxygen in a strained ring are significantly deshielded.[5][6]
~3.5t2HH-7 (Pyrrolidine CH₂)Protons alpha to the protonated nitrogen are deshielded.
~3.3s2HH-5 (Pyrrolidine CH₂)Protons alpha to the spiro carbon and nitrogen.
~2.4m2HH-8 (Pyrrolidine CH₂)Protons beta to the nitrogen.

Note: The signal for the N-H proton will likely exchange with D₂O and may not be observed. The signal for the carboxylic acid proton of the hemioxalate will also exchange.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Hemioxalate)Carboxylic acid carbonyl carbon.
~78C-2, C-4 (Oxetane CH₂)Carbons attached to the ether oxygen.
~70C-3 (Spiro Carbon)Quaternary carbon at the spiro junction.
~55C-7 (Pyrrolidine CH₂)Carbon alpha to the nitrogen.
~45C-5 (Pyrrolidine CH₂)Carbon alpha to the nitrogen and spiro carbon.
~30C-8 (Pyrrolidine CH₂)Carbon beta to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the amine salt, the ether, and the carboxylate.

Experimental Protocol: FTIR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Technique: Fourier Transform Infrared (FTIR) with ATR accessory

  • Spectral Range: 4000 - 400 cm⁻¹

  • Number of Scans: 16-32

  • Resolution: 4 cm⁻¹

FTIR Experimental Workflow
Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Broad, StrongO-H stretch (Carboxylic Acid)Characteristic broad absorption for the hydroxyl group of the hemioxalate.[7]
3000-2800MediumC-H stretch (Aliphatic)Stretching vibrations of the C-H bonds in the spirocyclic rings.[8]
~2700-2400Broad, MediumN-H stretch (Ammonium salt)Characteristic broad absorption for the N-H bond of the protonated amine.
~1720StrongC=O stretch (Carboxylic Acid)Carbonyl stretching of the undissociated carboxylic acid group of the hemioxalate.[9]
~1630StrongC=O stretch (Carboxylate)Asymmetric stretching of the carboxylate anion of the hemioxalate.[10]
~1400MediumC-O-H bendIn-plane bending of the carboxylic acid O-H.
~1250StrongC-O stretch (Carboxylic Acid)Stretching of the C-O single bond in the carboxylic acid.[7]
~980StrongC-O-C stretch (Oxetane)Characteristic stretching vibration for the strained ether linkage in the oxetane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For this compound, Electrospray Ionization (ESI) is the preferred method due to the ionic nature of the compound.

Experimental Protocol: ESI-MS Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

Instrumental Parameters (ESI-QTOF or ESI-Ion Trap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3-5 kV

  • Drying Gas Flow and Temperature: Optimized for the specific instrument.

ESI-MS Experimental Workflow
Predicted Mass Spectrum (ESI+)

In positive ion mode, the spectrum will be dominated by the protonated molecular ion of the free base.

m/zIonRationale
114.0913[M+H]⁺Protonated 1-oxa-6-azaspiro[3.4]octane (C₆H₁₂NO⁺). The molecular weight of the free base is 113.16 g/mol .

Predicted Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion is likely to proceed through pathways characteristic of cyclic amines and ethers.[11][12][13]

  • α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[12] This could lead to the loss of ethylene (28 Da) from the pyrrolidine ring.

  • Ring Opening of Oxetane: The strained oxetane ring may undergo ring opening, followed by fragmentation.

  • Loss of Small Molecules: Neutral losses such as H₂O (18 Da) or CH₂O (30 Da) from the oxetane ring are possible.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the unambiguous characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles and data from related structures, serves as a valuable reference for researchers working with this novel heterocyclic compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to reliable structural confirmation and purity assessment, which are critical for advancing drug discovery and development programs.

References

A Technical Guide to the Structural Elucidaion of Novel Spirocyclic Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Spirocyclic Heterocycles

Spirocyclic heterocyclic compounds, characterized by two rings sharing a single common atom, represent a fascinating and increasingly important class of molecules in medicinal chemistry and drug development.[1][2][3] Their rigid, three-dimensional architecture offers a unique scaffold that can effectively probe biological space, often leading to enhanced target affinity and improved pharmacokinetic properties.[4] However, this structural complexity, particularly the presence of a quaternary spiro-carbon, presents significant challenges to unambiguous structural elucidation. This guide provides an in-depth exploration of the modern analytical techniques and strategic workflows required to confidently determine the constitution, configuration, and conformation of these novel chemical entities.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a cohesive, experience-driven narrative on the synergistic application of modern spectroscopic and crystallographic techniques.

The Integrated Approach: A Symphony of Analytical Techniques

The definitive structural assignment of a novel spirocyclic heterocycle is rarely achieved through a single analytical method. Instead, a holistic and integrated approach is paramount, where each technique provides a unique and complementary piece of the structural puzzle.[5][6] The core of this strategy involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, often supplemented by chiroptical methods and computational modeling.

The following diagram illustrates a typical workflow for the structural elucidation of a novel spirocyclic heterocyclic compound:

Structural Elucidation Workflow cluster_0 Initial Characterization cluster_1 Connectivity & 2D Structure cluster_2 3D Structure & Stereochemistry cluster_3 Unambiguous Proof HRMS HRMS 1D_NMR 1D NMR (¹H, ¹³C, DEPT) HRMS->1D_NMR Molecular Formula 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Initial Scaffolding NOESY_ROESY NOESY/ROESY 2D_NMR->NOESY_ROESY Planar Structure X-Ray Single-Crystal X-ray Crystallography 2D_NMR->X-Ray If crystals available early Chiroptical Chiroptical Spectroscopy (ECD, VCD) NOESY_ROESY->Chiroptical Relative Configuration Chiroptical->X-Ray Absolute Configuration (often confirms)

Caption: A generalized workflow for the structural elucidation of novel spirocyclic heterocyclic compounds.

Mass Spectrometry: The First Glimpse into the Molecular World

Mass spectrometry (MS) is an indispensable first step, providing the molecular weight and, with high-resolution instruments (HRMS), the molecular formula of the novel compound.[7][8] This information is the foundation upon which all subsequent structural deductions are built.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is the most common and gentle method for polar molecules like many heterocycles. For less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) may be more suitable.

  • Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, in both positive and negative ion modes to ensure detection of the molecular ion.

  • Data Processing: The accurate mass measurement is used to calculate the elemental composition, providing a list of possible molecular formulas. This is cross-referenced with other data, such as the presence of nitrogen from the synthesis, to pinpoint the correct formula.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem MS (MS/MS) provides crucial information about the connectivity of the molecule by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[8][9][10][11] For spirocyclic compounds, the fragmentation patterns can be complex but highly informative, often revealing characteristic losses of substituents or ring cleavages that can help to piece together the core scaffold.[12][13]

Data Presentation: Interpreting Fragmentation Patterns
Fragmentation Type Structural Information Gained Commonly Observed In
Loss of Substituents Identification of functional groups attached to the core.ESI, APCI
Ring Opening/Cleavage Insights into the nature and connectivity of the heterocyclic rings.Electron Impact (EI), Collision-Induced Dissociation (CID)
Retro-Diels-Alder Characteristic fragmentation for certain six-membered ring systems.EI, CID

NMR Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[14][15][16] For spirocyclic heterocycles, a full suite of 1D and 2D NMR experiments is essential to assemble the carbon-hydrogen framework and establish connectivity.[17][18]

One-Dimensional NMR: The Initial Blueprint
  • ¹H NMR: Provides information on the number and chemical environment of protons. The integration of signals reveals the relative number of protons, while coupling constants (J-values) give insights into dihedral angles and thus, local stereochemistry.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shift of each carbon is highly indicative of its functional group type (e.g., C=O, C-N, aromatic C).

  • DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment that distinguishes between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.

Two-Dimensional NMR: Connecting the Dots

2D NMR experiments are the key to assembling the molecular structure by revealing correlations between nuclei.[19][20][21]

2D_NMR_Relationships H H H->H COSY, TOCSY (through bonds) H->H NOESY, ROESY (through space) C C H->C HSQC (¹J) HMBC (ⁿJ)

Caption: Key 2D NMR experiments and the correlations they reveal.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is used to trace out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[21] This is a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is the primary experiment for piecing together the different fragments of the molecule and for identifying the connections to quaternary carbons, including the spiro-center.[22]

Experimental Protocol: A Standard Suite of NMR Experiments
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure solubility and avoid signal overlap with the solvent peak.

  • Acquisition of 1D Spectra:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-135 and DEPT-90 spectra to differentiate carbon types.

  • Acquisition of 2D Spectra:

    • Acquire a COSY spectrum to establish ¹H-¹H connectivities.

    • Acquire an HSQC spectrum to determine ¹H-¹³C one-bond correlations.

    • Acquire an HMBC spectrum, optimizing the long-range coupling delay (typically 50-100 ms) to observe two- and three-bond correlations.

  • Data Analysis: Systematically analyze the spectra, starting with the identification of spin systems from the COSY data, followed by assigning carbons using the HSQC. Finally, use the long-range correlations from the HMBC to connect the fragments and elucidate the complete planar structure.

Determining Relative Stereochemistry: NOESY and ROESY

For spirocyclic compounds, determining the three-dimensional arrangement of atoms is crucial. The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This is invaluable for determining the relative stereochemistry at chiral centers and the conformation of the rings. For example, a strong NOE between a proton on one ring and a proton on the other can definitively establish their relative orientation around the spiro-center.[23]

X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure, including the absolute stereochemistry (with the presence of a heavy atom).[14][24][25][26][27] It is considered the "gold standard" for structural elucidation.[28][29]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is often the most challenging step. It involves slowly evaporating a solution of the pure compound in a suitable solvent or solvent mixture. Techniques such as vapor diffusion or slow cooling can also be employed.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[27]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.[26]

The resulting electron density map provides a three-dimensional picture of the molecule, confirming the connectivity and revealing the precise bond lengths, bond angles, and stereochemical relationships.[27]

Chiroptical Spectroscopy: Probing Chirality

Spirocyclic compounds are often chiral. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for determining the absolute configuration of enantiomers, especially when X-ray crystallography is not feasible.[30][31][32]

  • Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The experimental ECD spectrum is compared with a theoretically calculated spectrum for a known configuration to determine the absolute stereochemistry.[33]

  • Vibrational Circular Dichroism (VCD): The infrared analogue of ECD, VCD measures the differential absorption of circularly polarized light in the vibrational region of the spectrum. It provides a wealth of stereochemical information.[33]

The Role of Computational Chemistry

Computational methods are increasingly integrated into the structural elucidation process.[34][35][36]

  • DFT Calculations: Density Functional Theory (DFT) can be used to predict NMR chemical shifts and coupling constants for candidate structures.[2][37] Comparing the calculated data with the experimental values can help to distinguish between possible isomers.[38][39]

  • Conformational Analysis: Computational methods can be used to determine the lowest energy conformations of a molecule, which can then be used to rationalize the observed NOE correlations.

Conclusion: A Self-Validating System

The structural elucidation of novel spirocyclic heterocyclic compounds is a complex but achievable task. The key to success lies in a multi-faceted approach where data from various analytical techniques are integrated to build a cohesive and self-validating structural hypothesis. The molecular formula from HRMS provides the elemental constraints. 2D NMR experiments build the covalent framework. NOESY/ROESY experiments reveal the relative stereochemistry. Finally, X-ray crystallography offers the ultimate, unambiguous proof of the structure. By understanding the strengths and limitations of each technique and applying them in a logical and synergistic manner, researchers can confidently navigate the intricate world of spirocyclic heterocycles and unlock their full potential in the pursuit of new scientific discoveries and therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 1-oxa-6-azaspiro[3.4]octane hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Spirocyclic Scaffolds

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is paramount. Spirocyclic scaffolds have emerged as a particularly promising class of structures, offering a distinct three-dimensional architecture that departs from the "flatland" of traditional aromatic compounds.[1][2] This inherent three-dimensionality can lead to improved potency, selectivity, and pharmacokinetic properties.[2] The constrained conformation of spirocycles can also enhance binding affinity to target proteins while reducing off-target interactions.[1] 1-oxa-6-azaspiro[3.4]octane hemioxalate is a novel compound featuring this desirable spirocyclic core. While its specific biological activities are still under exploration, its structural motifs suggest potential interactions with various biological targets. For instance, similar spiro structures have been investigated for their neuroprotective, anti-inflammatory, and analgesic properties.[3] Furthermore, derivatives of the related 5-oxa-2-azaspiro[3.4]octane scaffold have been identified as potent M4 muscarinic receptor agonists, highlighting a potential role in treating neurological and psychiatric disorders.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of this compound. It provides a strategic, tiered approach to elucidating its biological activity, from initial cytotoxicity profiling to hypothesis-driven target-based assays. The protocols herein are designed to be adaptable and provide a solid foundation for a thorough investigation of this promising compound.

Compound Handling and Stock Solution Preparation

Prior to commencing any experimental work, it is crucial to handle this compound with appropriate safety precautions.

1. Safety Precautions:

  • This chemical is considered hazardous. It is harmful if swallowed or in contact with skin.[5]

  • Always consult the Safety Data Sheet (SDS) before use.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5]

  • Handle the compound in a well-ventilated area or a chemical fume hood.[5]

  • Avoid inhalation of dust and direct contact with skin and eyes.[5]

2. Storage:

  • Store the solid compound in a freezer as recommended.[5]

  • Protect from moisture and light.

3. Preparation of Stock Solutions:

The quality and accuracy of your stock solution are critical for reproducible results.

  • Objective: To prepare a high-concentration primary stock solution (e.g., 10 mM) in a suitable solvent.

  • Materials:

    • This compound (Molecular Weight: check supplier information)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Protocol:

    • Equilibrate the container of this compound to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of the compound using a calibrated analytical balance.

    • Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM).

    • Add the DMSO to the vial containing the compound.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be necessary to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C.

A Tiered Strategy for In Vitro Characterization

For a novel compound with an unconfirmed mechanism of action, a systematic, tiered approach is recommended. This strategy efficiently narrows down the compound's biological effects from broad cytotoxicity to specific molecular interactions.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Phenotypic & Functional Screening cluster_2 Tier 3: Target-Based Investigation cluster_3 Tier 4: Advanced Analysis T1_Cytotox Cytotoxicity & Viability Assays (e.g., MTT, CellTiter-Glo) Determine therapeutic window T2_Pheno Phenotypic Assays (e.g., Neurite Outgrowth, Anti-inflammatory) Identify cellular effects T1_Cytotox->T2_Pheno Non-toxic Concentrations T3_Target Hypothesis-Driven Target Assays (e.g., GPCR Binding, Enzyme Inhibition) Validate molecular target T2_Pheno->T3_Target Observed Phenotype T4_MoA Mechanism of Action Studies (e.g., Downstream Signaling, Target Engagement) Elucidate biological pathway T3_Target->T4_MoA Confirmed Target Hit

Caption: A tiered workflow for the in vitro characterization of novel compounds.

Tier 1 Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a crucial first step to determine the concentration range at which the compound is not cytotoxic, which is essential for interpreting results from subsequent functional assays.

Materials:

  • Selected cell line (e.g., HEK293 for general toxicity, or a disease-relevant line like SH-SY5Y for neuroactivity studies)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common starting range is from 100 µM down to 1 nM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

ParameterDescription
Cell Line The biological system for the assay.
Seeding Density Number of cells per well.
Compound Conc. Range of concentrations tested.
Incubation Time Duration of compound exposure.
IC₅₀ Concentration for 50% inhibition of viability.

Tier 3 Protocol: Hypothesis-Driven Target-Based Assay (Radioligand Binding Assay)

Principle: Based on patent literature for a structurally related compound[4], a plausible hypothesis is that this compound may interact with muscarinic receptors. A radioligand binding assay is a direct and robust method to determine if a compound binds to a specific receptor. This protocol provides a general template for a competitive binding assay.

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor (e.g., M4 muscarinic receptor).

  • Radioligand specific for the target (e.g., [³H]-NMS for muscarinic receptors).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • This compound serial dilutions.

  • Non-specific binding control (a high concentration of a known, unlabeled ligand, e.g., atropine for muscarinic receptors).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

G cluster_1 Assay Outcome Receptor Receptor (Cell Membrane Prep) Radioligand Radiolabeled Ligand ([³H]-L*) Bound Bound Radioligand (Measured Signal) TestCompound Test Compound (1-oxa-6-azaspiro...) Unbound Unbound Radioligand (Washed Away)

Caption: Principle of a competitive radioligand binding assay.

Protocol:

  • Assay Plate Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • To the wells of a 96-well plate, add:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding (NSB): 25 µL of the non-specific control (e.g., 10 µM atropine).

      • Test Compound: 25 µL of each compound dilution.

  • Reagent Addition:

    • Add 25 µL of the radioligand (at a concentration near its Kd) to all wells.

    • Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction. The final volume is 100 µL.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting and Washing:

    • Harvest the contents of the plate onto the filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Rapidly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate the percentage of specific binding for each compound concentration: % Specific Binding = ((CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100

  • Plot the % Specific Binding against the log of the compound concentration.

  • Use non-linear regression to calculate the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound represents a novel chemical entity with significant potential, owing to its spirocyclic core—a motif increasingly valued in drug discovery. The absence of established biological data necessitates a systematic and logical approach to its characterization. The tiered workflow presented in these application notes provides a robust framework for an initial in vitro investigation. By starting with foundational cytotoxicity assays to establish a therapeutic window, followed by hypothesis-driven target-based or phenotypic screens, researchers can efficiently and effectively profile the bioactivity of this compound. The detailed protocols for MTT and radioligand binding assays serve as validated starting points for this discovery process. This strategic approach will be instrumental in uncovering the therapeutic potential of this compound and guiding its future development.

References

Application of 1-Oxa-6-azaspiro[3.4]octane Hemioxalate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the exploration of novel three-dimensional molecular architectures is paramount to accessing new chemical space and developing therapeutics with improved efficacy and safety profiles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent rigidity, conformational constraint, and ability to project substituents into distinct vectors in three-dimensional space. These properties can lead to enhanced target affinity, selectivity, and improved pharmacokinetic properties. The 1-oxa-6-azaspiro[3.4]octane core represents a valuable heterocyclic building block within this class, offering a unique combination of an oxetane and a pyrrolidine ring. This guide will delve into the medicinal chemistry applications of derivatives of this scaffold, with a particular focus on its most prominent exemplar, Talsaclidine, a muscarinic M1 receptor agonist. While direct and extensive literature on "1-oxa-6-azaspiro[3.4]octane hemioxalate" is limited, the principles and applications can be effectively illustrated through the well-documented development of Talsaclidine.

Talsaclidine: A Case Study in M1 Receptor Agonism for Alzheimer's Disease

Talsaclidine (WAL 2014 FU) is a functionally selective muscarinic M1 receptor agonist that was developed for the symptomatic treatment of Alzheimer's disease.[1] The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients.[1] While postsynaptic muscarinic M1 receptors, which are crucial for learning and memory, remain relatively preserved, the presynaptic cholinergic neurons degenerate.[1][2] Talsaclidine was designed to directly stimulate these M1 receptors, thereby bypassing the presynaptic deficit and enhancing cholinergic signaling.[2]

Mechanism of Action: Selective Activation of the M1 Receptor Signaling Cascade

Talsaclidine exhibits a functionally preferential agonism for the M1 muscarinic receptor. It acts as a full agonist at M1 receptors, while displaying only partial agonist activity at M2 and M3 receptors.[1][2][3][4] This selectivity is advantageous as it can potentially minimize the peripheral side effects associated with the activation of M2 (cardiac) and M3 (smooth muscle and glandular) receptors.[2][4]

Upon binding to the M1 receptor, a G-protein coupled receptor (GPCR), Talsaclidine initiates a conformational change that activates the heterotrimeric Gq/11 protein.[2] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity, the cellular underpinnings of learning and memory.

M1_Signaling_Pathway Talsaclidine Talsaclidine M1R M1 Receptor Talsaclidine->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Neuronal Excitability & Synaptic Plasticity Ca2->Response PKC->Response Synthesis_Workflow Start Starting Materials (e.g., Azomethine Ylide Precursor, Oxetane-containing dipolarophile) Step1 [3+2] Cycloaddition Start->Step1 Intermediate Protected 1-Oxa-6-azaspiro[3.4]octane Derivative Step1->Intermediate Step2 Deprotection Intermediate->Step2 Product 1-Oxa-6-azaspiro[3.4]octane Core Structure Step2->Product Step3 Functionalization Product->Step3 FinalProduct Target Molecule (e.g., Talsaclidine analog) Step3->FinalProduct

References

A Robust and Validated LC-MS/MS Method for the Quantification of 1-oxa-6-azaspiro[3.4]octane Hemioxalate in Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed, sensitive, and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-oxa-6-azaspiro[3.4]octane hemioxalate in rat plasma. The protocol outlines a straightforward protein precipitation-based sample preparation and a rapid chromatographic analysis, making it suitable for high-throughput preclinical pharmacokinetic studies. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction

1-oxa-6-azaspiro[3.4]octane is a key heterocyclic scaffold used in the synthesis of novel therapeutic agents.[1][2] Its unique spirocyclic structure is of significant interest in medicinal chemistry for the development of new drugs. To support the preclinical development of drug candidates containing this moiety, a reliable and robust bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS is the gold standard for such applications due to its inherent selectivity and sensitivity.[3][4] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to accurately measure concentrations of this compound in plasma.

Experimental Workflow

The overall analytical procedure involves sample preparation by protein precipitation, followed by chromatographic separation and detection using tandem mass spectrometry.

Figure 1: A high-level overview of the sample preparation and analysis workflow.

Materials and Methods

Reagents and Chemicals
  • This compound (Reference Standard, >98% purity)

  • 1-oxa-6-azaspiro[3.4]octane-¹³C₂,¹⁵N (Stable Isotope Labeled Internal Standard, >98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Rat plasma (K₂EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analytical standard and the internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the analytical standard stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation Protocol

The protein precipitation method is a simple and effective technique for removing proteins from biological fluid samples.[5][6]

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard spiking solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B in 2.5 min, hold for 1 min, then re-equilibrate

Mass Spectrometry Parameters

ParameterSetting
Ionization Mode ESI Positive
MRM Transitions See Table 1
Collision Energy Optimized for each transition

Table 1: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
1-oxa-6-azaspiro[3.4]octane114.170.1
1-oxa-6-azaspiro[3.4]octane-¹³C₂,¹⁵N (IS)117.172.1

Method Validation

A comprehensive validation of the bioanalytical method was performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[7][8]

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, and HQC). The results were within the acceptable limits of ±15% (±20% for LLOQ).

Table 2: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1<10<±10<12<±12
LQC3<8<±8<10<±10
MQC100<7<±7<9<±9
HQC800<6<±6<8<±8
Matrix Effect and Recovery

The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects.[9][10][11] The recovery of the analyte from the plasma matrix was consistent and reproducible across the different QC levels.

Stability

The analyte was found to be stable in rat plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in rat plasma. The method is rapid, sensitive, and robust, making it well-suited for supporting preclinical pharmacokinetic studies in drug discovery and development.

References

Application Notes & Protocols: Strategic Use of 1-Oxa-6-azaspiro[3.4]octane Hemioxalate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of medicinal chemistry, the design of novel molecular scaffolds that impart favorable physicochemical properties is of paramount importance. Spirocyclic systems, particularly those incorporating heteroatoms, have emerged as valuable motifs for enhancing three-dimensionality, metabolic stability, and aqueous solubility.[1] 1-Oxa-6-azaspiro[3.4]octane is a prime example of such a scaffold, and its hemioxalate salt is a stable, easy-to-handle building block for synthetic applications.[2] This guide provides a comprehensive overview of the strategic advantages of this building block and detailed protocols for its incorporation into diverse molecular architectures.

Core Concepts: The Value Proposition of the 1-Oxa-6-azaspiro[3.4]octane Scaffold

The incorporation of the 1-oxa-6-azaspiro[3.4]octane moiety into a molecule can offer several distinct advantages over more traditional, "flat" aromatic systems.

  • Enhanced Three-Dimensionality: The spirocyclic nature of this building block provides a rigid, three-dimensional structure.[3][4] This increased sp³ character can lead to improved target binding and selectivity by enabling more precise spatial orientation of functional groups.[1][5]

  • Improved Physicochemical Properties: Replacing planar aromatic rings with spirocyclic systems can lead to increased aqueous solubility and improved metabolic stability.[1] The oxetane ring, in particular, is a known bioisostere for groups like gem-dimethyl, which can enhance solubility.

  • Synthetic Versatility: The secondary amine of the pyrrolidine ring serves as a convenient synthetic handle for a variety of chemical transformations, allowing for the facile introduction of this scaffold into a lead molecule.[4]

  • Novelty and Intellectual Property: The unique structure of this spirocycle can provide a pathway to novel chemical space, offering opportunities for new intellectual property.[3]

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueSource
Molecular FormulaC₆H₁₁NOPubChem[6]
Molecular Weight113.16 g/mol PubChem[6]
InChI KeyHCYLFYASAYLVBO-UHFFFAOYSA-NPubChem[2]

Initial Handling and Free Base Generation

1-Oxa-6-azaspiro[3.4]octane is typically supplied as a hemioxalate salt to improve its stability and ease of handling.[2] Before use in most synthetic reactions, the free secondary amine must be liberated. This is a routine procedure accomplished through a simple acid-base extraction.

Protocol 1: Liberation of the Free Base

Objective: To generate the free 1-oxa-6-azaspiro[3.4]octane from its hemioxalate salt for immediate use in a subsequent reaction.

Materials:

  • 1-Oxa-6-azaspiro[3.4]octane hemioxalate

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Suspend the this compound (1.0 eq) in DCM.

  • Add 1 M NaOH (aq) (2.0 eq) and stir the biphasic mixture vigorously until all solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting oil is the free base and should be used without delay.

Scientific Rationale: The hemioxalate salt is deprotonated by the aqueous base, rendering the free amine soluble in the organic solvent. The subsequent washing and drying steps remove residual water and inorganic salts. The free base is often used immediately to prevent potential degradation or side reactions upon storage.

Key Synthetic Transformations

The nucleophilic secondary amine of 1-oxa-6-azaspiro[3.4]octane is amenable to a wide range of common synthetic transformations.

N-Arylation via Buchwald-Hartwig Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-nitrogen bonds, enabling the attachment of the spirocycle to various aryl or heteroaryl systems.

Protocol 2: Palladium-Catalyzed N-Arylation

Objective: To couple the spirocyclic amine with an aryl bromide.

Materials:

  • 1-Oxa-6-azaspiro[3.4]octane free base (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed toluene

  • Schlenk tube or microwave vial

Procedure:

  • Under an inert atmosphere (e.g., argon), combine the aryl bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a Schlenk tube.

  • Add a solution of the 1-oxa-6-azaspiro[3.4]octane free base in anhydrous, degassed toluene.

  • Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the reaction is complete (monitor by LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Expert Insight: The choice of palladium source, ligand, and base is critical and may require optimization for different substrates. The use of a bulky, electron-rich phosphine ligand like Xantphos is often beneficial for this type of transformation.

Reductive Amination

Reductive amination is a highly efficient one-pot method for forming an alkyl-substituted amine by reacting the spirocycle with an aldehyde or ketone in the presence of a suitable reducing agent.[7]

Protocol 3: Reductive Amination with an Aldehyde

Objective: To form a C-N bond between the spirocycle and an aldehyde.

Materials:

  • 1-Oxa-6-azaspiro[3.4]octane free base (1.1 eq)

  • Aldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic)

Procedure:

  • Dissolve the 1-oxa-6-azaspiro[3.4]octane free base and the aldehyde in DCM.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Add NaBH(OAc)₃ portion-wise at room temperature.

  • Stir the reaction until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Trustworthiness of the Method: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the in situ-formed iminium ion in the presence of the unreacted aldehyde, minimizing side reactions.[7] This makes the one-pot procedure highly reliable.

Amide Bond Formation

The coupling of the spirocyclic amine with carboxylic acids to form amides is a fundamental transformation in medicinal chemistry, often facilitated by standard coupling reagents.

Protocol 4: HATU-Mediated Amide Coupling

Objective: To synthesize an amide from the spirocycle and a carboxylic acid.

Materials:

  • 1-Oxa-6-azaspiro[3.4]octane free base (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve the carboxylic acid, HATU, and DIPEA in anhydrous DMF. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the 1-oxa-6-azaspiro[3.4]octane free base to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by an appropriate method (e.g., column chromatography or preparative HPLC).

Diagram 1: Synthetic Workflow Overview

G cluster_start Starting Material cluster_activation Activation cluster_reactions Derivatization Reactions cluster_products Product Classes A 1-Oxa-6-azaspiro[3.4]octane Hemioxalate B Base Treatment (e.g., NaOH) A->B C Free Amine B->C D N-Arylation (Buchwald-Hartwig) C->D E Reductive Amination C->E F Amide Coupling C->F G N-Aryl Derivatives D->G H N-Alkyl Derivatives E->H I N-Acyl (Amide) Derivatives F->I

Caption: General workflow for the utilization of the spirocyclic building block.

Conclusion

This compound is a valuable and versatile building block for modern synthetic and medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive scaffold for the development of novel therapeutics. The protocols outlined in this guide provide a solid foundation for the successful incorporation of this spirocycle into a wide range of molecular targets.

References

Application Notes and Protocols for In Vivo Experimental Design: A Case Study with 1-oxa-6-azaspiro[3.4]octane hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing robust in vivo experimental studies for novel chemical entities, using 1-oxa-6-azaspiro[3.4]octane hemioxalate as a representative example. Given the limited publicly available data on the specific biological activities of this compound, this guide emphasizes a foundational, tiered approach to preclinical development. It covers critical aspects from initial physicochemical characterization and formulation to the systematic design of pharmacokinetic, toxicological, and efficacy studies. The protocols and workflows herein are grounded in established principles of preclinical research, aiming to ensure scientific rigor, reproducibility, and ethical considerations in animal studies.

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds, such as the 1-oxa-6-azaspiro[3.4]octane core, are of significant interest in medicinal chemistry. Their inherent three-dimensionality introduces conformational rigidity and novel exit vectors for substituent placement. This often leads to improved physicochemical properties, enhanced target selectivity, and a higher probability of success in clinical development compared to flat, aromatic structures. While this compound is currently positioned as a building block, its structural motifs suggest potential for biological activity. The strategic design of in vivo studies is paramount to unlocking the therapeutic potential of such novel compounds.

This guide will therefore not assume a known biological target but will instead outline a systematic approach to characterize the compound's behavior in a living system, a critical step for any new chemical entity (NCE) entering a drug discovery pipeline.

The Pre-In Vivo Phase: Foundational Characterization

Before initiating any animal studies, a thorough in vitro and physicochemical characterization of this compound is essential. These preliminary data are crucial for designing meaningful and efficient in vivo experiments.

Physicochemical Properties

A comprehensive understanding of the compound's physical and chemical properties will inform formulation development and interpretation of pharmacokinetic data.

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in various buffers (pH 2.0, 5.0, 7.4) and biorelevant media (FaSSIF, FeSSIF).Determines the compound's dissolution characteristics, which is critical for oral absorption and formulation design.
LogP/LogD Shake-flask method or chromatographic techniques (HPLC).Predicts the compound's lipophilicity and its potential for membrane permeability and distribution into tissues.
pKa Potentiometric titration or UV-spectrophotometry.Identifies ionizable groups, which influences solubility, absorption, and interaction with biological targets.
Chemical Stability Stability testing in buffers, simulated gastric and intestinal fluids, and plasma.Assesses the compound's degradation profile, which is crucial for ensuring accurate dosing and interpreting study results.
In Vitro ADME Profiling

Initial in vitro absorption, distribution, metabolism, and excretion (ADME) assays help to predict the compound's fate in vivo.

ADME ParameterExperimental ModelPurpose
Permeability Caco-2 or PAMPA assays.Assesses the potential for oral absorption.
Metabolic Stability Liver microsomes or hepatocytes (human, rat, mouse).Identifies potential metabolic liabilities and predicts hepatic clearance.
Plasma Protein Binding Equilibrium dialysis or ultrafiltration.Determines the fraction of unbound drug, which is generally the pharmacologically active portion.
CYP450 Inhibition Fluorometric or LC-MS/MS-based assays.Evaluates the potential for drug-drug interactions.
Preliminary In Vitro Biological Screening

Given that the specific target of this compound is unknown, a broad-based initial screening is recommended. Based on the activities of other spirocyclic compounds, a focus on oncology is a rational starting point.

  • Cell Viability/Cytotoxicity Assays: Screen against a panel of human cancer cell lines (e.g., NCI-60 panel) to identify potential anti-proliferative activity.

  • Phenotypic Screening: High-content imaging to assess effects on cell morphology, proliferation, and other cellular phenotypes.

  • Target-Based Screening (if resources permit): Kinase panels, GPCR panels, or other target-focused assays to identify potential molecular targets.

The results from this pre-in vivo phase will provide a foundational dataset to guide the subsequent animal studies.

A Tiered Approach to In Vivo Experimental Design

A logical, stepwise progression is recommended for the in vivo evaluation of a novel compound. This ensures that each study builds upon the data from the previous one, optimizing the use of resources and adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal research.[1][2]

G cluster_0 Tier 1: Foundational In Vivo Studies cluster_1 Tier 2: Preliminary Efficacy Assessment cluster_2 Tier 3: Advanced Studies Tolerability Maximum Tolerated Dose (MTD) PK Pharmacokinetics (PK) Tolerability->PK Inform Dosing Efficacy Xenograft/Syngeneic Models PK->Efficacy Guide Regimen PD Pharmacodynamics (PD) Efficacy->PD Confirm Mechanism Tox GLP Toxicology Efficacy->Tox Justify Progression

Caption: Tiered approach for in vivo evaluation of a novel compound.

Tier 1: Foundational In Vivo Studies

The initial in vivo studies are designed to assess the safety and pharmacokinetic profile of this compound.

Formulation Development for Animal Dosing

The choice of vehicle for dosing is critical and depends on the compound's solubility and the intended route of administration.[3][4][5][6]

Protocol 1: Vehicle Screening and Formulation Preparation

  • Objective: To identify a suitable vehicle for oral (PO) and intravenous (IV) administration in mice.

  • Materials: this compound, saline, 5% dextrose in water (D5W), Tween® 80, polyethylene glycol 400 (PEG400), carboxymethylcellulose (CMC), corn oil.

  • Procedure:

    • Attempt to dissolve the compound in saline or D5W for IV administration.

    • If insoluble, test co-solvents such as PEG400 or surfactants like Tween® 80. Ensure the final concentration of excipients is well-tolerated.

    • For PO administration, test aqueous suspensions (e.g., 0.5% CMC) or solutions in vehicles like PEG400 or oil-based formulations.

    • Visually inspect for precipitation and measure the concentration of the final formulation by HPLC to ensure homogeneity and accuracy.

    • Prepare fresh formulations daily unless stability data supports longer storage.

Maximum Tolerated Dose (MTD) Study

This study determines the highest dose that can be administered without causing unacceptable toxicity.

Protocol 2: Acute MTD Study in Mice

  • Objective: To determine the single-dose MTD of this compound.

  • Animal Model: Healthy female BALB/c mice, 6-8 weeks old.

  • Experimental Design:

    • Use a dose-escalation design with 3 mice per group.

    • Administer a single dose via the intended clinical route (e.g., PO or IV).

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Endpoints:

    • Monitor clinical signs of toxicity (e.g., changes in activity, posture, breathing) for at least 7 days.

    • Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.[7]

    • At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Pharmacokinetic (PK) Study

A PK study characterizes the ADME properties of the compound in vivo.[8][9][10]

Protocol 3: Single-Dose PK Study in Mice

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life, clearance, and bioavailability).

  • Animal Model: Healthy male Sprague-Dawley rats or BALB/c mice are commonly used.[10]

  • Experimental Design:

    • Two groups (n=3-4 per group):

      • Group 1: IV administration (e.g., 2 mg/kg).

      • Group 2: PO administration (e.g., 10 mg/kg). The dose should be well below the MTD.

    • Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

    • Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

PK ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve; represents total drug exposure.
t1/2 Half-life; time for plasma concentration to decrease by half.
CL Clearance; volume of plasma cleared of the drug per unit time.
Vd Volume of distribution; apparent volume into which the drug distributes.
F% Oral bioavailability; the fraction of the oral dose that reaches systemic circulation.

Tier 2: Preliminary Efficacy Assessment

If the compound shows favorable PK properties and a reasonable safety margin, the next step is to evaluate its efficacy in a relevant disease model. Based on the potential for spirocycles in oncology, a tumor xenograft model is a logical choice.[11][12][13]

G cluster_0 Setup cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis A Select Cell Line (from in vitro screen) B Implant Cells into Immunocompromised Mice A->B C Allow Tumors to Grow (e.g., 100-150 mm³) B->C D Randomize Mice into Groups C->D E Administer Treatment (Vehicle, Compound, Positive Control) D->E F Measure Tumor Volume & Body Weight (2-3x/week) E->F G Euthanize at Endpoint (e.g., tumor > 2000 mm³ or humane endpoint) F->G H Calculate TGI & Analyze Data G->H

Caption: Workflow for a typical xenograft efficacy study.

Protocol 4: Human Tumor Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor activity of this compound.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.[13]

  • Tumor Model: Subcutaneously implant a human cancer cell line that showed sensitivity in vitro (e.g., A549 lung cancer or MDA-MB-231 breast cancer cells).

  • Experimental Design:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control.

    • Group 2: this compound at a well-tolerated dose (e.g., based on MTD and PK data).

    • Group 3: Positive control (a standard-of-care chemotherapy for that cancer type).

    • Administer treatment for a defined period (e.g., 21-28 days) via the chosen route (e.g., daily PO).

  • Endpoints:

    • Primary Endpoint: Tumor growth inhibition (TGI). Tumor volume is calculated using the formula: (Length x Width²) / 2.[14]

    • Secondary Endpoints: Body weight (as a measure of toxicity), clinical observations, and survival.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate TGI at the end of the study: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treated groups to the vehicle control.[15][16]

Tier 3: Advanced Mechanistic and Safety Studies

Positive efficacy data would warrant further investigation into the compound's mechanism of action and a more formal assessment of its safety profile.

  • Pharmacodynamic (PD) Studies: These studies link drug exposure (PK) to the biological effect. This could involve collecting tumor tissue from the efficacy study at various time points to measure the modulation of a suspected target (e.g., phosphorylation of a kinase) by methods like Western blot or immunohistochemistry.

  • GLP Toxicology Studies: To support progression to clinical trials, toxicology studies must be conducted under Good Laboratory Practice (GLP) regulations.[17][18] These are typically repeat-dose studies in two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a safe starting dose for human trials.[19][20][21]

Conclusion

The successful in vivo evaluation of a novel compound like this compound requires a methodical, data-driven approach. While the absence of prior biological data presents a challenge, it also offers the opportunity to conduct an unbiased, systematic investigation. By progressing through a tiered system of foundational characterization, pharmacokinetic and tolerability assessment, and finally, efficacy testing, researchers can efficiently and ethically evaluate the therapeutic potential of new chemical entities. The protocols and strategies outlined in this guide provide a robust framework for navigating the critical early stages of preclinical drug development.

References

high-throughput screening assays involving 1-oxa-6-azaspiro[3.4]octane hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide to High-Throughput Screening Assays Involving 1-oxa-6-azaspiro[3.4]octane hemioxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Novel Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Spirocyclic scaffolds, characterized by their inherent three-dimensional nature, have garnered significant interest for their potential to yield compounds with improved potency, selectivity, and pharmacokinetic properties.[1] The compound this compound represents one such novel scaffold, offering a unique structural motif for chemical library development.[2][3] As with any new chemical entity, the first step towards understanding its biological potential is rigorous and efficient screening.

This document serves as a detailed guide for the development and execution of high-throughput screening (HTS) assays for this compound and its analogs. As a Senior Application Scientist, the aim here is not to provide a rigid, one-size-fits-all protocol, but rather to present a strategic framework for assay development, grounded in established principles of HTS. We will explore two distinct, yet complementary, screening paradigms: a target-based biochemical assay and a cell-based phenotypic assay. Each protocol is designed to be a self-validating system, ensuring the generation of robust and reproducible data.[4]

Part 1: Target-Based Screening: A Fluorescence Polarization Assay for Kinase Inhibition

The Rationale: Kinases are a well-established class of drug targets. A fluorescence polarization (FP) assay is a homogenous, solution-based technique that is highly amenable to HTS for identifying kinase inhibitors.[5][6] The principle relies on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein. In this hypothetical assay, we will screen for inhibitors of a generic serine/threonine kinase.

Assay Principle:

cluster_0 No Inhibition cluster_1 Inhibition Kinase Kinase Kinase_Tracer_Complex Kinase-Tracer Complex (High Polarization) Kinase->Kinase_Tracer_Complex Binding Kinase_Inhibitor_Complex Kinase-Inhibitor Complex Tracer Tracer Tracer->Kinase_Tracer_Complex Inhibitor Inhibitor Inhibitor->Kinase_Inhibitor_Complex Free_Tracer Free Tracer (Low Polarization)

Caption: Principle of the Fluorescence Polarization (FP) Kinase Assay.

Detailed Protocol: FP-Based Kinase Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase Stock: Recombinant kinase of interest, diluted in Assay Buffer to a working concentration (to be determined during optimization).

  • Fluorescent Tracer Stock: Fluorescently labeled ATP-competitive tracer, diluted in Assay Buffer to a working concentration (to be determined during optimization).

  • ATP Stock: 10 mM ATP in water.

  • Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.

  • Controls: A known inhibitor for the kinase of interest (positive control) and DMSO (negative control).

2. Assay Optimization:

  • Kinase Titration: Perform a serial dilution of the kinase against a fixed concentration of the fluorescent tracer to determine the Kd and the optimal kinase concentration that gives a stable and robust signal window.

  • Tracer Titration: Titrate the tracer against the optimized kinase concentration to ensure the tracer concentration is at or below the Kd for maximal signal change.

3. Screening Protocol (384-well format):

StepActionVolume (µL)Description
1Add Test Compound/Controls0.2Transfer compounds from library plates. Final DMSO concentration should be ≤1%.
2Add Kinase10Add the optimized concentration of kinase to all wells.
3Incubate-Incubate for 15 minutes at room temperature to allow compound-kinase binding.
4Add Fluorescent Tracer10Add the fluorescent tracer to all wells.
5Incubate-Incubate for 60 minutes at room temperature, protected from light.
6Read Plate-Measure fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm, emission at 535 nm).

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (known inhibitor) controls.

  • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Hypothetical Screening Data:

CompoundIC₅₀ (µM)
This compound5.2
Known Inhibitor (Control)0.01

Part 2: Cell-Based Phenotypic Screening: A Luminescence-Based Cytotoxicity Assay

The Rationale: While target-based assays are crucial, it is equally important to understand a compound's effect in a more complex biological system. A cell-based cytotoxicity assay provides insights into a compound's potential therapeutic window and off-target effects.[7] Luminescence-based assays that measure intracellular ATP levels are a rapid and sensitive method to assess cell viability.[8][9]

Assay Principle:

cluster_0 Viable Cells cluster_1 Non-Viable Cells (Cytotoxicity) Viable_Cell Viable Cell (High ATP) Lysis_Reagent Lysis Reagent Viable_Cell->Lysis_Reagent Luciferase_Luciferin Luciferase/Luciferin Lysis_Reagent->Luciferase_Luciferin High_Luminescence High Luminescence Luciferase_Luciferin->High_Luminescence NonViable_Cell Non-Viable Cell (Low ATP) Lysis_Reagent2 Lysis Reagent NonViable_Cell->Lysis_Reagent2 Luciferase_Luciferin2 Luciferase/Luciferin Lysis_Reagent2->Luciferase_Luciferin2 Low_Luminescence Low Luminescence Luciferase_Luciferin2->Low_Luminescence

Caption: Workflow for the Luminescence-Based Cytotoxicity Assay.

Detailed Protocol: ATP-Based Luminescence Cytotoxicity Assay

1. Reagent and Cell Preparation:

  • Cell Line: A relevant human cancer cell line (e.g., HeLa, A549) cultured in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Plates: 384-well, white, solid-bottom tissue culture-treated plates.

  • Luminescence Reagent: A commercial ATP-quantification reagent (e.g., CellTiter-Glo®).

  • Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.

  • Controls: A known cytotoxic agent (e.g., doxorubicin) as a positive control and DMSO as a negative control.

2. Screening Protocol (384-well format):

StepActionVolume (µL)Description
1Seed Cells40Plate cells at a pre-optimized density (e.g., 1000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
2Add Test Compound/Controls0.4Add compounds in a dose-response format. Final DMSO concentration should be ≤1%.
3Incubate-Incubate for 72 hours at 37°C, 5% CO₂.
4Equilibrate Plate-Allow the plate to equilibrate to room temperature for 30 minutes.
5Add Luminescence Reagent20Add the ATP-quantification reagent to all wells.
6Incubate-Incubate for 10 minutes at room temperature on an orbital shaker to induce cell lysis.
7Read Plate-Measure luminescence on a plate reader.

3. Data Analysis:

  • Calculate the percent viability for each compound concentration relative to the high (DMSO) and low (doxorubicin) controls.

  • Plot percent viability versus compound concentration and fit the data to a four-parameter logistic model to determine the CC₅₀ (50% cytotoxic concentration) value.

Hypothetical Cytotoxicity Data:

CompoundCC₅₀ (µM)
This compound> 50
Doxorubicin (Control)0.1

Part 3: Assay Validation and Quality Control: The Cornerstone of Reliable Data

For any HTS campaign, rigorous validation is essential to ensure that the generated data is reliable and reproducible.[10][11] The Z'-factor is a statistical parameter that is widely used to quantify the quality of an HTS assay.

Z'-Factor Calculation:

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Protocol for Z'-Factor Determination:

  • Prepare a 384-well plate with alternating columns of positive and negative controls (e.g., 192 wells of each).

  • Run the assay as described in the protocols above.

  • Calculate the mean and standard deviation for both control populations.

  • Calculate the Z'-factor using the formula above.

Assay Quality Control Parameters:

ParameterAcceptance CriteriaRationale
Z'-Factor> 0.5Indicates a large separation between the control means, making it possible to identify "hits".
Signal-to-Background (S/B)> 5Ensures a sufficient dynamic range for the assay.
Coefficient of Variation (%CV)< 15%Demonstrates the reproducibility of the assay signal.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for conducting high-throughput screening of the novel compound this compound. By employing both target-based and cell-based screening paradigms, researchers can efficiently gather critical data on the compound's bioactivity, potency, and cytotoxicity. The detailed protocols, rooted in established HTS principles, and the emphasis on rigorous assay validation are designed to ensure the generation of high-quality, actionable data, thereby accelerating the drug discovery process.

References

Application Note & Protocols: Synthetic Routes for Derivatization of the 1-Oxa-6-azaspiro[3.4]octane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-oxa-6-azaspiro[3.4]octane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its unique three-dimensional architecture, combining a strained oxetane ring with a pyrrolidine moiety, offers a compelling alternative to traditional flat, aromatic structures.[1] As the pharmaceutical industry increasingly seeks to explore "escape from flatland" strategies to improve drug efficacy and novelty, sp³-rich scaffolds like this have garnered significant attention.[1][2] The incorporation of the oxetane ring, in particular, can favorably modulate critical physicochemical properties, including aqueous solubility and metabolic stability, while the spirocyclic nature imparts conformational rigidity, which can lead to enhanced target selectivity.[3][4][5]

This scaffold is often considered a novel bioisostere for common heterocyclic building blocks such as morpholine and piperazine, providing a valuable tool for expanding chemical space and navigating intellectual property landscapes.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic routes for the derivatization of the 1-oxa-6-azaspiro[3.4]octane core, focusing on practical and robust methodologies for functionalization.

Core Derivatization Strategies: A Focus on the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is the most synthetically accessible and versatile handle for derivatization. Its nucleophilicity allows for a wide range of transformations to introduce molecular diversity. This guide will focus on three cornerstone reactions: N-acylation, N-alkylation, and reductive amination.

G cluster_main Derivatization of 1-Oxa-6-azaspiro[3.4]octane cluster_reactions N-Functionalization Pathways Core 1-Oxa-6-azaspiro[3.4]octane (Starting Scaffold) Acylation N-Acylation (Amide Formation) Core->Acylation Acyl Halides, Anhydrides, Coupling Agents Alkylation N-Alkylation (Tertiary Amine Formation) Core->Alkylation Alkyl Halides, Alcohols (Borrowing H₂) ReductiveAmination Reductive Amination (Tertiary Amine Formation) Core->ReductiveAmination Aldehydes/Ketones, Reducing Agents

Figure 1: Key N-functionalization pathways for the 1-oxa-6-azaspiro[3.4]octane core.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental and highly reliable transformation for converting the secondary amine into a stable amide linkage. Amide bonds are ubiquitous in pharmaceuticals and serve as critical pharmacophores.[8] The reaction involves the nucleophilic attack of the spirocycle's nitrogen atom on an activated acylating agent.

Causality and Experimental Choice: The choice of acylating agent and conditions depends on the stability of the substrate and the desired reactivity.

  • Acyl Halides/Anhydrides: These are highly reactive and suitable for rapid, high-yielding conversions. A non-nucleophilic base (e.g., triethylamine, DIEA) is required to scavenge the acid byproduct (HCl or carboxylic acid), preventing the protonation and deactivation of the starting amine.

  • Carboxylic Acids: For more delicate substrates or when acyl halides are unavailable, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed. These reagents form a highly activated ester in situ, which is then readily attacked by the amine. This method is prized for its mild conditions and broad functional group tolerance.[9]

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

  • Dissolution: Dissolve 1-oxa-6-azaspiro[3.4]octane (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIEA), to the solution and stir for 5-10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel.

N-Alkylation: Synthesis of Tertiary Amine Derivatives

N-alkylation introduces alkyl groups to the nitrogen, converting the secondary amine to a tertiary amine. This modification can significantly impact a compound's basicity (pKa), lipophilicity, and pharmacological profile.

Causality and Experimental Choice:

  • Direct Alkylation with Alkyl Halides: This classic Sₙ2 reaction is straightforward but can be prone to over-alkylation, forming a quaternary ammonium salt, especially with reactive alkyl halides. The use of a slight excess of the amine or careful control of stoichiometry can mitigate this. A base is required to neutralize the generated acid.[10]

  • "Borrowing Hydrogen" (Hydrogen Autotransfer): This modern, atom-economical strategy uses alcohols as alkylating agents.[11] A transition-metal catalyst (commonly Ru or Ir-based) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to the resulting iminium ion to form the product, releasing only water as a byproduct. This method is valued for its green credentials and mild conditions.[11]

Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide

  • Dissolution: Dissolve 1-oxa-6-azaspiro[3.4]octane (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃).

  • Alkylation: Add the alkyl halide (e.g., bromide or iodide, 1.1 eq).

  • Reaction Conditions: Heat the reaction mixture (typically 60-80 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the solvent. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the product by flash column chromatography.

Reductive Amination: A Versatile N-Alkylation Method

Reductive amination is arguably one of the most versatile and widely used methods for N-alkylation. It involves the reaction of the amine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Causality and Experimental Choice: The key to successful reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.

  • Sodium Triacetoxyborohydride (STAB): This is the reagent of choice for most applications. It is mild, non-hygroscopic, and reacts much faster with the protonated iminium intermediate than with the aldehyde or ketone, minimizing side reactions.

  • Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, but it is toxic and requires careful pH control (typically slightly acidic conditions) to be effective and safe.[12]

G cluster_workflow Reductive Amination Workflow Start 1. Mix Amine + Aldehyde/Ketone (in DCE or THF) Iminium 2. Iminium Ion Formation (Optional: Add Acetic Acid) Start->Iminium Reversible Equilibrium Reduction 3. Add Reducing Agent (e.g., STAB) Iminium->Reduction Irreversible Reduction Reaction 4. Stir at Room Temperature (Monitor by LC-MS) Reduction->Reaction End 5. Aqueous Work-up & Purification Reaction->End

Figure 2: Stepwise workflow for a typical reductive amination protocol.

Protocol 3: General Procedure for Reductive Amination with an Aldehyde

  • Dissolution: Dissolve 1-oxa-6-azaspiro[3.4]octane (1.0 eq) and the desired aldehyde (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, but it is often not necessary.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir at room temperature for 2-24 hours until the starting material is consumed, as determined by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Summary of Derivatization Strategies

Reaction TypeCommon ReagentsTypical ConditionsYieldsKey Considerations
N-Acylation Acyl Chloride/Anhydride + Base; Carboxylic Acid + Coupling Agent0 °C to RT, Anhydrous SolventGood to ExcellentHighly reliable; produces stable, neutral amides.
N-Alkylation Alkyl Halide + BaseRT to 80 °CModerate to GoodRisk of over-alkylation; product is basic.
Reductive Amination Aldehyde/Ketone + Reducing Agent (STAB)Room Temperature, Anhydrous SolventGood to ExcellentVery broad scope; mild conditions; product is basic.

Advanced Derivatization Concepts

While N-functionalization is the most direct route to derivatives, other positions on the spirocyclic core can be considered for advanced applications.

  • Pyrrolidine C-H Functionalization: Direct modification of the C-H bonds on the pyrrolidine ring is a cutting-edge but challenging approach. These reactions typically require specialized transition-metal catalysts and directing groups to achieve site-selectivity and are outside the scope of standard derivatization protocols.

  • Oxetane Ring Modification: The oxetane ring is relatively robust but can be opened under strongly acidic or specific nucleophilic conditions.[3][13] This generally leads to the destruction of the spirocyclic core and is therefore not a preferred method for simple derivatization. The synthesis of derivatives with substituents on the oxetane ring typically involves constructing the functionalized ring from acyclic precursors prior to the final spirocyclization step.[14]

Conclusion

The 1-oxa-6-azaspiro[3.4]octane core offers a synthetically tractable platform for generating diverse libraries of novel, three-dimensional molecules. The secondary amine provides a reliable anchor point for functionalization via robust and well-established methodologies, including N-acylation, N-alkylation, and reductive amination. The protocols outlined in this application note provide a solid foundation for researchers to confidently design and synthesize derivatives for application in drug discovery and chemical biology.

References

Characterizing a Novel Spirocyclic Agent: Cell-Based Assay Protocols for 1-oxa-6-azaspiro[3.4]octane hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial cell-based characterization of 1-oxa-6-azaspiro[3.4]octane hemioxalate, a novel synthetic compound with limited public data on its biological activity. Given the presence of the oxetane ring, a motif associated with diverse biological activities including antineoplastic and antiviral properties, and the spirocyclic core, known to enhance drug-like properties, a systematic approach to elucidating its cellular effects is warranted.[1][2][3][4][5] This document outlines a tiered experimental strategy, beginning with foundational cytotoxicity screening and progressing to detailed mechanistic assays to probe for induction of apoptosis, cell cycle disruption, and effects on cell proliferation. The protocols provided are robust, field-proven methods designed to generate reliable and interpretable data for novel compound evaluation.

Introduction: Rationale for a Tiered Assay Approach

The compound this compound represents an uncharted area of pharmacology. The oxetane moiety, a four-membered oxygen-containing heterocycle, is of significant interest in medicinal chemistry for its ability to modulate physicochemical properties like solubility and metabolic stability.[3] Furthermore, oxetane-containing compounds have demonstrated a wide spectrum of biological activities.[1][6][7] Similarly, spirocyclic systems are increasingly incorporated into drug candidates to improve molecular rigidity and target selectivity.[8][9]

Without prior biological data, a logical, stepwise screening cascade is essential. This guide proposes a workflow to efficiently determine the compound's primary cellular impact, establish a therapeutic window, and uncover potential mechanisms of action.

Part 1: Foundational Analysis - Cytotoxicity and Viability

The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability and establish a dose-response relationship. This determines the concentration range for all subsequent, more complex mechanistic assays. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[10][11][12][13]

Workflow for Initial Compound Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Dissolve & Dilute This compound Treat Treat Cells with Compound Dilution Series (e.g., 24, 48, 72h) Compound->Treat Cells Seed Cells in 96-well Plate Cells->Treat MTT Add MTT Reagent (Incubate 3-4h) Treat->MTT Solubilize Add Solubilization Buffer (e.g., DMSO, SDS) MTT->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Calculate Calculate % Viability vs. Vehicle Control Readout->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Foundational cytotoxicity screening workflow.

Protocol 1.1: MTT Assay for General Cytotoxicity

This protocol is designed to measure the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The quantity of formazan is directly proportional to the number of viable cells.[12]

Materials:

  • This compound

  • Appropriate cell line (e.g., HeLa, A549, or a panel of cancer cell lines)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water). Create a series of 2x working concentrations by serially diluting the stock in serum-free medium.

  • Cell Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Example IC₅₀ Values
Cell LineIncubation TimeIC₅₀ (µM) of Compound X
HCT11624 hours78.5
HCT11648 hours52.1
PC348 hours101.2
HL6048 hours49.7

Note: Data is hypothetical and adapted from similar spiro compound studies for illustrative purposes.[5]

Part 2: Mechanistic Elucidation - Apoptosis & Cell Cycle Analysis

If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. The two primary modes are apoptosis (programmed cell death) and necrosis. Assays that can distinguish between these pathways, such as Annexin V/Propidium Iodide (PI) staining and caspase activity assays, are crucial.[14][15] Concurrently, analyzing the compound's effect on cell cycle progression can reveal if it causes arrest at specific checkpoints, a common mechanism for anti-cancer agents.[16]

Decision Tree for Mechanistic Assays

G IC50 Compound has low μM IC50? CellCycle Does Compound Affect Proliferation? IC50->CellCycle No (High IC50) Assay_AnnexinV Perform Annexin V / PI Assay IC50->Assay_AnnexinV Yes Apoptosis Is Apoptosis the Mechanism? Assay_Caspase Perform Caspase-Glo 3/7 Assay Apoptosis->Assay_Caspase Yes (Annexin V+) Assay_CellCycle Perform Cell Cycle PI Staining Apoptosis->Assay_CellCycle No (Annexin V-) Assay_BrdU Perform BrdU Assay CellCycle->Assay_BrdU Yes NoEffect Consider other mechanisms (e.g., senescence, autophagy) CellCycle->NoEffect No Assay_AnnexinV->Apoptosis WesternBlot Analyze Apoptotic Markers (Western Blot) Assay_Caspase->WesternBlot Assay_BrdU->Assay_CellCycle

Caption: Decision-making workflow for mechanistic assays.

Protocol 2.1: Apoptosis Detection by Annexin V & PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[17] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a DNA-intercalating dye that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells where membrane integrity is compromised.[18]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for a relevant time point (e.g., 24h)

  • Untreated cells (negative control) and cells treated with a known apoptosis inducer (e.g., Staurosporine) (positive control)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[17]

  • Washing: Wash cells twice with cold PBS, centrifuging between washes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14][18]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[18]

  • Interpretation:

    • Annexin V (-) / PI (-): Healthy cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.[14]

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[14]

Protocol 2.2: Caspase-3/7 Activity Assay

Executioner caspases, particularly caspase-3 and caspase-7, are key mediators of apoptosis.[19] Luminescent assays like Caspase-Glo® 3/7 provide a specific and sensitive method to measure their activity. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, a substrate for luciferase that generates a light signal.[20][21][22]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega, #G8090 or similar)

  • White-walled 96-well plates suitable for luminescence

  • Cells treated with the compound in a standard 96-well plate

  • Luminometer

Procedure:

  • Assay Setup: Set up a 96-well plate with cells and compound treatments as described for the MTT assay. Include positive and negative controls.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[21][23]

  • Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the 100 µL of cell culture medium).[21]

  • Incubation: Mix contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[21]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Increased luminescence relative to the vehicle control indicates activation of caspase-3/7 and induction of apoptosis.

Protocol 2.3: Cell Cycle Analysis by PI Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[16] Treatment with a compound may cause cells to accumulate in a specific phase, indicating cell cycle arrest. The fluorescent dye Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[24]

Materials:

  • Cells treated with the compound at relevant concentrations and time points

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A to prevent staining of double-stranded RNA)[24]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.

  • Fixation: Centrifuge cells, discard supernatant, and resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[24] Incubate on ice for at least 30 minutes (cells can be stored at 4°C for weeks).[24]

  • Washing: Centrifuge the fixed cells (at a higher speed than live cells) and wash twice with PBS.[24]

  • Staining: Resuspend the cell pellet in 400-500 µL of PI/RNase A staining solution.[24]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events per sample.[24]

  • Interpretation: Generate a histogram of fluorescence intensity. The G0/G1 peak has 2N DNA content, the G2/M peak has 4N DNA content, and the S phase is the region between them. An accumulation of cells in any one peak compared to the control indicates cell cycle arrest. A "sub-G1" peak indicates apoptotic cells with fragmented DNA.[25]

Part 3: Proliferation and Protein-Level Confirmation

If the compound is not overtly cytotoxic but inhibits cell growth, or if confirmation of apoptotic pathways is needed, further assays are required. A BrdU assay directly measures DNA synthesis to assess proliferation, while Western blotting provides protein-level evidence of the activation of specific signaling pathways.[19][26][27][28]

Protocol 3.1: Cell Proliferation (BrdU Incorporation) Assay

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S phase of the cell cycle.[27][29] It is a direct measure of cell proliferation.

Materials:

  • BrdU Cell Proliferation Assay Kit (e.g., Millipore #QIA58, CST #6813)

  • Cells, seeded and treated in a 96-well plate

  • Microplate reader

Procedure:

  • BrdU Labeling: During the final 2-24 hours of the compound treatment period, add 10 µL of 10X BrdU labeling solution to each 100 µL of culture medium.[30][31] The optimal labeling time depends on the cell division rate and should be optimized.[27]

  • Fixation/Denaturation: Remove the culture/labeling medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[30][31]

  • Detection: Remove the fixing solution. Add 100 µL of the anti-BrdU detection antibody solution and incubate for 1 hour at room temperature.[30]

  • Washing: Wash the plate three times with 1X Wash Buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody solution and incubate for 30 minutes.[30]

  • Development: Wash the plate three times. Add 100 µL of TMB substrate and incubate for 15-30 minutes, or until color develops.[30]

  • Stopping Reaction: Add 100 µL of Stop Solution.

  • Measurement: Read absorbance at 450 nm within 30 minutes.[30] A decrease in absorbance relative to the vehicle control indicates an anti-proliferative effect.

Protocol 3.2: Western Blot for Apoptosis Markers

Western blotting is a fundamental technique to detect specific proteins in a cell lysate.[28] For apoptosis, key markers include the cleavage of executioner caspases (like caspase-3) and their substrate PARP-1, as well as changes in the expression of Bcl-2 family proteins (e.g., an increased Bax/Bcl-2 ratio).[19][28][32][33]

Materials:

  • Cells treated with the compound to induce apoptosis

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescent (ECL) substrate and imaging system

Procedure:

  • Lysate Preparation: Wash treated cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[28] Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[28]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[28]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[28]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.[28]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[28]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[28]

  • Analysis: Analyze the band intensities. The appearance of cleaved caspase-3 or cleaved PARP fragments, or an increase in the Bax/Bcl-2 ratio, confirms the induction of apoptosis. β-Actin is used as a loading control to ensure equal protein loading across lanes.

Hypothetical Signaling Pathway

G Compound 1-oxa-6-azaspiro[3.4]octane hemioxalate Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits? Bax Bax (Pro-apoptotic) Compound->Bax Activates? Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bcl2->Bax Inhibits Bax->Mitochondria Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulation.

References

Application Note: A Multi-faceted Approach to the Purity Assessment of 1-oxa-6-azaspiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance and Analytical Imperative

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are increasingly vital in modern drug discovery.[1][2][3] Their inherent three-dimensionality provides a rigid framework that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties, offering an "escape from flatland" in medicinal chemistry.[4] 1-oxa-6-azaspiro[3.4]octane hemioxalate is one such valuable building block, frequently employed in the synthesis of novel pharmaceutical candidates.[5]

Given its role as a critical starting material or intermediate, the purity of this compound is not merely a quality metric but a foundational pillar for the success of a drug development program. Impurities, whether they are isomers, related substances, residual solvents, or inorganic contaminants, can have profound downstream consequences, including altered biological activity, unforeseen toxicity, and compromised patentability of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive, multi-technique guide for the robust purity assessment of this compound. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH), ensuring that the analytical procedures are fit for their intended purpose and yield trustworthy, reproducible data.[6][7][8]

The Overall Analytical Strategy: A Triad of Purity

A complete purity profile cannot be determined by a single technique. It requires an orthogonal approach that combines methods to unequivocally confirm Identity , accurately determine Assay (or potency), and comprehensively profile Impurities . The logical flow of this comprehensive assessment is outlined below.

Purity_Assessment_Workflow cluster_0 Purity Assessment Workflow Start Test Article: 1-oxa-6-azaspiro[3.4]octane hemioxalate Identity Identity Confirmation Start->Identity Initial Analysis Assay Assay & Stoichiometry Start->Assay Initial Analysis Impurities Impurity Profiling Start->Impurities Initial Analysis NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR Structural & MW MS Mass Spectrometry (MS) Identity->MS Structural & MW HPLC HPLC-UV (Primary) Assay->HPLC Quantification qNMR Quantitative NMR (qNMR) Assay->qNMR Quantification Impurities->HPLC Detection & ID LCMS LC-MS Impurities->LCMS Detection & ID GC Headspace GC Impurities->GC Detection & ID KF Karl Fischer Titration Impurities->KF Detection & ID Report Certificate of Analysis (Complete Purity Profile) NMR->Report Data Integration MS->Report Data Integration HPLC->Report Data Integration qNMR->Report Data Integration LCMS->Report Data Integration GC->Report Data Integration KF->Report Data Integration

Caption: Overall workflow for the comprehensive purity assessment of the target compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for analyzing non-volatile, polar organic molecules like this compound. It separates the main component from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice due to its versatility and wide applicability for separating moderately polar compounds.

  • Mobile Phase: A gradient of a weak acid buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is employed. The buffer is critical for two reasons: 1) It maintains a consistent pH, preventing peak shape distortion of the basic amine moiety. 2) It provides ions that are compatible with mass spectrometry, facilitating subsequent LC-MS analysis for impurity identification.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is chosen. While the spirocyclic amine itself lacks a strong chromophore, the oxalate counter-ion and potential aromatic impurities absorb in this region, making it a suitable general-purpose wavelength.

Detailed HPLC Protocol

Objective: To determine the purity of this compound by area percent and to quantify its assay against a reference standard.

Instrumentation & Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector.

  • Reference Standard (RS) of this compound (purity ≥ 99.5%).

  • HPLC grade acetonitrile, water, and ammonium formate.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard dimension for good resolution and efficiency.
Mobile Phase A 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid)Buffered aqueous phase for good peak shape and MS compatibility.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase.
Gradient Program 0-2 min (5% B), 2-20 min (5-95% B), 20-25 min (95% B), 25.1-30 min (5% B)A shallow gradient to resolve closely eluting impurities, followed by a wash and re-equilibration.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection DAD, 210 nmGeneral wavelength for compounds with limited chromophores.
Injection Volume 10 µLA typical volume to avoid column overload.
Sample Preparation Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A (Final concentration: ~1 mg/mL).Ensures sample is fully dissolved in a weak solvent to prevent peak distortion.
Method Validation: Ensuring Trustworthy Results

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[7][9][10] This process establishes through documented evidence that the procedure will consistently produce a result meeting its predetermined specifications.

Validation_Workflow cluster_1 ICH Q2(R2) HPLC Method Validation Method Developed HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision Limits LOD & LOQ Method->Limits Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated Robustness->Validated

Caption: Key parameters for HPLC method validation as per ICH Q2(R2) guidelines.

Summary of Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light).The main peak is free from interference. Peak purity index > 0.999.
Linearity Analyze at least 5 concentrations across the range (e.g., 50-150% of nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Spike a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of the same sample.Relative Standard Deviation (RSD) ≤ 1.0%.
Precision (Intermediate) Repeatability test performed by a different analyst on a different day with a different instrument.Overall RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.RSD at this concentration ≤ 10%.
Robustness Systematically vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters remain within limits.

Spectroscopic and Other Confirmatory Techniques

While HPLC is primary for quantification, a suite of other techniques is necessary for a full characterization.

Mass Spectrometry (MS) for Identity
  • Principle: MS provides the molecular weight of the compound, confirming its elemental composition. When coupled with HPLC (LC-MS), it is the most powerful tool for identifying unknown impurities.

  • Protocol (ESI-MS):

    • Mode: Electrospray Ionization (ESI), Positive mode. The azaspiro moiety contains a basic nitrogen that is readily protonated.

    • Expected Ion: The free base (C₇H₁₃NO) has a monoisotopic mass of 127.10 Da. Expect to observe the protonated molecule [M+H]⁺ at m/z 128.11.

    • Analysis: Infuse the sample solution directly or analyze the main peak from the LC effluent. The observed mass should be within 5 ppm of the theoretical mass for high-resolution MS (HRMS).[11]

Nuclear Magnetic Resonance (NMR) for Structural Confirmation
  • Principle: NMR spectroscopy is unparalleled for confirming the precise isomeric structure. It provides information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), confirming the connectivity and ruling out isomers (e.g., 2-oxa-6-azaspiro[3.4]octane).[12][13]

  • Protocol:

    • Sample Prep: Dissolve ~5-10 mg of the substance in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

    • ¹H NMR: Expect distinct signals corresponding to the protons on the tetrahydrofuran and cyclopentane rings. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Expect signals for each unique carbon atom in the spirocyclic core.

    • Quantitative NMR (qNMR): For a primary assay measurement without a dedicated reference standard, qNMR can be performed by adding a certified internal standard (e.g., maleic acid) of known purity and concentration to the sample. The assay of the target compound can be calculated by comparing the integral of a known analyte signal to the integral of the internal standard signal.

Gas Chromatography (GC) for Residual Solvents
  • Principle: As per ICH Q3C guidelines, residual solvents from the manufacturing process must be controlled. Headspace GC is the standard method for this analysis.

  • Protocol (Static Headspace GC-FID):

    • Sample Prep: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling solvent like DMSO or DMF.

    • Incubation: Heat the vial to a specific temperature (e.g., 80 °C) for a set time to allow volatile solvents to partition into the headspace.

    • Analysis: Inject an aliquot of the headspace gas onto a GC column (e.g., a wax or 624-type column) and detect with a Flame Ionization Detector (FID).

    • Quantification: Quantify against a standard containing known amounts of expected solvents.

Karl Fischer Titration for Water Content
  • Principle: This is the definitive method for quantifying water content in a sample, which is crucial for an accurate assay calculation.

  • Protocol: Use a coulometric or volumetric Karl Fischer titrator to analyze a known weight of the sample. The result is reported as a weight/weight percentage.

Conclusion: Synthesizing the Data for a Complete Purity Statement

The purity of this compound is not a single number but a comprehensive profile built from orthogonal analytical techniques. The final purity value on a Certificate of Analysis is typically calculated by a mass balance approach:

Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by GC) - (% Non-volatile Residue)

This rigorous, multi-faceted approach, grounded in established scientific principles and regulatory expectations, ensures that the quality of this critical building block is thoroughly understood and documented, thereby safeguarding the integrity of the subsequent drug development process.

References

Application Notes and Protocols for the Formulation of 1-oxa-6-azaspiro[3.4]octane Hemioxalate in Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of 1-oxa-6-azaspiro[3.4]octane hemioxalate, a novel spirocyclic compound, for biological testing. Recognizing the critical role of formulation in the accuracy and reproducibility of preclinical data, these notes offer a blend of theoretical principles and actionable protocols. The focus is on ensuring the physicochemical stability and bioavailability of the compound in both in vitro and in vivo settings. We address the unique challenges presented by salt forms, particularly the potential for disproportionation of the hemioxalate salt, and provide systematic approaches to vehicle selection, solubility enhancement, and stability assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this and structurally related molecules.

Introduction: The Significance of Formulation in Preclinical Research

1-oxa-6-azaspiro[3.4]octane is a member of the spirocyclic class of compounds, which have gained significant attention in medicinal chemistry due to their three-dimensional nature and potential for novel biological activity.[1][2] The hemioxalate salt form is often chosen to improve properties such as solubility and stability over the free base.[3][4] However, this salt form also introduces specific challenges that must be addressed to ensure that the compound is delivered to the biological system in its intended state and at an accurate concentration.

These application notes provide a roadmap for navigating the critical steps of formulation development for this compound, with a focus on practical, scientifically-grounded protocols.

Physicochemical Properties and Key Considerations

A thorough understanding of the physicochemical properties of this compound is the foundation of a robust formulation strategy.

PropertyValue/InformationSource
Chemical Name This compound[5]
CAS Number 1408074-51-0[5]
Molecular Formula C₈H₁₃NO₅[5]
Molecular Weight 203.19 g/mol [5]
Storage 2-8 °C under inert gas (Nitrogen or Argon)[5]

Key Formulation Challenge: Hemioxalate Salt Stability and Disproportionation

A primary concern when formulating a salt of a weak base, such as 1-oxa-6-azaspiro[3.4]octane, is the potential for disproportionation . This is a process where the salt converts back to its less soluble free base form.[6][7] This can be triggered by changes in the microenvironmental pH, particularly when interacting with alkaline excipients in a formulation.[8]

The likelihood of disproportionation is governed by the relationship between the pKa of the free base, the pKa of oxalic acid, and the pH of the formulation vehicle. The pH at which the salt and free base are in equilibrium is known as pHmax.[7] Maintaining the formulation pH below the pHmax is crucial for preventing precipitation of the free base and ensuring accurate dosing.

Workflow for Formulation Development

The following diagram outlines the systematic approach to developing a suitable formulation for this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation for In Vitro Assays cluster_2 Phase 3: Formulation for In Vivo Studies A Compound Procurement (this compound) B Physicochemical Profiling (pKa, LogP prediction) A->B C Solubility Assessment (Aqueous & Organic Solvents) B->C D Define Target Concentration & Vehicle Constraints C->D Data Informs E Vehicle Screening (e.g., DMSO, PBS, Media) D->E F Stock Solution Protocol & Stability Testing E->F G Define Route of Administration & Dose Volume F->G Progression H Vehicle Selection (Aqueous vs. Suspension/Lipid-based) G->H I Dosing Solution Protocol & Stability Assessment H->I

Caption: Formulation Development Workflow.

Experimental Protocols

Protocol 1: Solubility Assessment

Objective: To determine the solubility of this compound in a range of common vehicles to inform formulation development.

Materials:

  • This compound

  • Calibrated analytical balance

  • Vortex mixer

  • Orbital shaker at controlled temperature (e.g., 25°C and 37°C)

  • Centrifuge

  • HPLC with UV detector or LC-MS for quantification

  • Glass vials

  • Solvents:

    • Deionized water

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol 400 (PEG400)

    • Propylene glycol (PG)

    • Commonly used cell culture media (e.g., DMEM)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial.

    • Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

    • Vortex vigorously for 1-2 minutes to ensure the compound is well-dispersated.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. It is advisable to protect the samples from light.

  • Sample Processing:

    • After incubation, visually inspect the vials to confirm that excess solid material remains, indicating a saturated solution.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations in the solvent of interest.

    • Dilute the supernatant from the saturated solution to a concentration that falls within the range of the standard curve.

    • Analyze the diluted samples and standards using a validated HPLC or LC-MS method.

    • Calculate the concentration of the saturated solution based on the standard curve and the dilution factor. This value represents the solubility of the compound in that solvent.

Data Presentation:

VehicleTemperature (°C)Solubility (mg/mL)Observations
Deionized Water25[Experimental Value]e.g., Clear solution
PBS, pH 7.425[Experimental Value]e.g., Slight precipitate
DMSO25[Experimental Value]e.g., Fully dissolved
Ethanol25[Experimental Value]
PEG40025[Experimental Value]
Propylene Glycol25[Experimental Value]
DMEM37[Experimental Value]e.g., Color change
Protocol 2: Formulation for In Vitro Assays

Objective: To prepare a stable stock solution and working solutions of this compound for use in cell-based and biochemical assays.

Causality Behind Experimental Choices:

  • DMSO as a primary solvent: DMSO is a common solvent for preparing high-concentration stock solutions of organic compounds due to its high solubilizing power.

  • Minimizing final DMSO concentration: High concentrations of DMSO can be toxic to cells. Therefore, the final concentration in the assay should typically be kept below 0.5%, and ideally below 0.1%.

  • Serial dilution in aqueous media: Stock solutions are serially diluted in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for the assay.

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mM):

    • Based on the molecular weight (203.19 g/mol ), calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution (e.g., for 1 mL of a 10 mM solution, 2.03 mg is needed).

    • Accurately weigh the compound into a sterile microcentrifuge tube or glass vial.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex until the compound is completely dissolved. If necessary, gentle warming (e.g., 37°C) and sonication can be applied, but care should be taken to avoid degradation.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the DMSO stock solution into the final assay buffer or cell culture medium.

    • Ensure that the final DMSO concentration in the highest concentration of the test compound does not exceed the tolerance level of the specific assay.

    • A vehicle control containing the same final concentration of DMSO should be included in all experiments.

  • Short-Term Stability Assessment:

    • Prepare a working solution at a relevant concentration in the final assay medium.

    • Analyze the concentration of the compound at time zero and after incubation under assay conditions (e.g., 37°C for 24 hours).

    • A decrease in concentration may indicate instability or precipitation, requiring reformulation.

G A Weigh Compound B Dissolve in DMSO (High Conc. Stock) A->B C Serial Dilution in Aqueous Buffer/Media B->C D Final Working Solutions (Low % DMSO) C->D F Vehicle Control (Matching % DMSO) C->F E Introduce to In Vitro Assay D->E F->E

Caption: In Vitro Formulation Workflow.

Protocol 3: Formulation for In Vivo Studies (Oral Gavage)

Objective: To prepare a homogenous and stable dosing formulation for oral administration in animal models.

Causality Behind Experimental Choices:

  • Vehicle selection based on solubility and toxicity: The chosen vehicle must be non-toxic at the required dose volume and capable of solubilizing or uniformly suspending the compound.

  • pH control for salt stability: For an oral solution, maintaining a slightly acidic pH can help prevent disproportionation of the hemioxalate salt in the formulation.

  • Suspensions for poorly soluble compounds: If the required dose cannot be achieved in a solution, a micronized suspension in a suitable vehicle is a common alternative.

Example Vehicle Selection Decision Tree:

G A Required Dose (mg/kg) & Solubility Data B Is dose soluble in aqueous vehicle at acceptable volume? A->B C Use aqueous solution (e.g., water with pH adjustment, 5% Dextrose) B->C Yes D Is dose soluble in co-solvent system? (e.g., PEG400/PG/Water) B->D No E Use co-solvent solution. (Perform tolerability study) D->E Yes F Prepare a suspension (e.g., 0.5% CMC, 0.25% Tween 80 in water) D->F No G Characterize suspension (particle size, homogeneity, resuspendability) F->G

Caption: Vehicle Selection for Oral Dosing.

Procedure for an Aqueous Solution (if solubility permits):

  • Vehicle Preparation: Prepare the chosen aqueous vehicle (e.g., deionized water). If necessary, adjust the pH to a slightly acidic range (e.g., pH 4-5) using a biocompatible acid (e.g., citrate buffer) to maintain the stability of the hemioxalate salt.

  • Dosing Solution Preparation:

    • Calculate the total amount of this compound needed for the study based on the number of animals, their average weight, the dose level (mg/kg), and the dosing volume (e.g., 10 mL/kg).

    • Weigh the required amount of the compound.

    • Gradually add the compound to the vehicle while stirring or vortexing.

    • Continue to mix until the compound is fully dissolved. Gentle heating or sonication may be used if it does not affect the compound's stability.

  • Pre- and Post-Dosing Analysis:

    • Take a sample of the final formulation for concentration verification by HPLC or LC-MS before dosing.

    • After the dosing period, take another sample to confirm the stability of the formulation over the duration of use.

Procedure for a Suspension:

  • Micronization (if necessary): If the particle size of the bulk powder is large, micronization may be required to improve the homogeneity and stability of the suspension.

  • Vehicle Preparation: Prepare the suspending vehicle. A common choice is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1-0.25% (v/v) Tween 80 in purified water. The CMC acts as a suspending agent, and the Tween 80 acts as a wetting agent.

  • Dosing Suspension Preparation:

    • Weigh the required amount of this compound.

    • Create a paste by adding a small amount of the vehicle to the powder and triturating.

    • Gradually add the remaining vehicle while mixing continuously to form a uniform suspension.

  • Homogeneity and Stability:

    • Ensure the suspension is continuously stirred during dosing to maintain homogeneity.

    • The stability of the suspension should be assessed to ensure that it can be easily resuspended and that the concentration remains uniform throughout the dosing period.

Conclusion

The successful formulation of this compound for biological testing is a critical determinant of the quality and reliability of preclinical data. A systematic approach that begins with thorough solubility and stability assessments is essential. For in vitro studies, the use of a DMSO stock solution with subsequent dilution in aqueous media is a standard and effective method, provided the final solvent concentration is controlled. For in vivo studies, the choice between a solution and a suspension will be dictated by the dose and the compound's solubility, with careful consideration given to vehicle selection and the potential for salt disproportionation. By following the protocols and principles outlined in these application notes, researchers can develop robust and reliable formulations, thereby ensuring the generation of high-quality data in their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 1-oxa-6-azaspiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-oxa-6-azaspiro[3.4]octane and its salts are versatile spirocyclic scaffolds used as pharmaceutical intermediates, particularly in the synthesis of bioactive molecules for oncology and neurology research.[1] The hemioxalate salt (CAS 1523618-30-5) is frequently used, but researchers often encounter challenges in achieving desired concentrations in aqueous buffers, which can impede in-vitro testing and formulation development.[1]

This technical guide provides a structured, causality-driven approach to systematically troubleshoot and improve the aqueous solubility of 1-oxa-6-azaspiro[3.4]octane hemioxalate. We will move from fundamental physicochemical principles to advanced, actionable laboratory protocols.

Understanding the Molecule: The "Why" Behind Solubility Issues

The solubility of this compound is governed by the interplay between its three key components: the basic amine, the acidic counter-ion, and the overall molecular structure.

  • The Basic Amine (The Solubility Engine): The core structure contains a secondary amine within the azaspiro[3.4]octane ring system.[2][3] This amine is a weak base and can be protonated (become positively charged). The predicted pKa of this amine is approximately 9.5.[4] According to the Henderson-Hasselbalch equation, at a pH well below the pKa, the amine will exist predominantly in its protonated, charged form.[5][6] This charged species is significantly more soluble in polar solvents like water than the uncharged, free base form.

  • The Hemioxalate Counter-ion (The Anchor): The compound is a salt, formed with oxalic acid. A "hemioxalate" indicates a 2:1 molar ratio of the amine base to the dicarboxylic oxalic acid. While salt formation is a common and effective strategy to increase the solubility of basic drugs, the properties of the final salt crystal lattice and the behavior of the counter-ion in solution are critical.[7][8] Oxalate can sometimes form less soluble salts compared to other counter-ions like hydrochloride.[7][9]

  • The pH-Solubility Profile: The relationship between pH and solubility is paramount. At a pH below the pKa, the equilibrium shifts towards the protonated (BH+) form, favoring dissolution. As the pH of the solution approaches and surpasses the pKa of the amine, the compound will deprotonate, converting to the less soluble free base (B), which may then precipitate out of solution.

This understanding forms the basis of our troubleshooting strategy. The primary lever for controlling the solubility of this compound is the precise control of buffer pH.

Troubleshooting Workflow

Researchers encountering solubility issues should follow a logical progression of experiments. This workflow is designed to move from the simplest, most effective solutions to more complex techniques.

Solubility_Workflow start Start: Compound fails to dissolve in desired aqueous buffer (e.g., PBS pH 7.4) check_pka Step 1: Analyze the System Is the buffer pH ≥ pKa (~9.5)? start->check_pka ph_adjust Step 2: Primary Strategy Adjust pH & Select Appropriate Buffer check_pka->ph_adjust No, but still insoluble pbs_issue Explanation: At pH 7.4, a significant fraction of the compound is the poorly soluble free base, leading to precipitation. check_pka->pbs_issue Yes (e.g., pH 7.4 < 9.5) ph_protocol Action: Prepare a buffer with pH at least 2 units below the pKa (e.g., pH < 7.5). Use a buffer with sufficient capacity. (See Protocol 1) ph_adjust->ph_protocol cosolvent Step 3: Secondary Strategy Introduce Co-solvents cosolvent_protocol Action: If pH adjustment is insufficient or not possible, titrate in a water-miscible organic co-solvent (e.g., DMSO, PEG 400). (See Protocol 2) cosolvent->cosolvent_protocol advanced Step 4: Advanced Strategies Surfactants or Cyclodextrins advanced_protocol Action: For highly concentrated solutions, use surfactants (e.g., Tween 80) or complexation agents (e.g., HP-β-CD). (See Protocol 3) advanced->advanced_protocol success Success: Compound Dissolved Proceed with experiment pbs_issue->ph_adjust ph_protocol->cosolvent If solubility is still insufficient ph_protocol->success If successful cosolvent_protocol->advanced If solubility is still insufficient cosolvent_protocol->success If successful advanced_protocol->success If successful

Caption: Troubleshooting workflow for solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my standard PBS buffer at pH 7.4. What is happening?

A: This is the most common issue. The predicted pKa of the basic nitrogen in your compound is ~9.5.[4] At pH 7.4, which is only about two pH units below the pKa, a notable portion of the compound exists in its neutral, uncharged free base form. This form is significantly less water-soluble than the protonated, charged form and will precipitate. Phosphate buffers also have limited buffering capacity in the pH 6-8 range, which can be exhausted by the addition of the compound, leading to a localized pH shift that favors precipitation.

Q2: I prepared a concentrated stock in an acidic buffer and it was clear. But when I diluted it into my cell culture medium (pH ~7.4), I saw a precipitate form immediately. Why?

A: This is an example of a kinetic vs. thermodynamic solubility issue.[10][11][12] Your acidic stock solution maintained the compound in its soluble, protonated state. When you introduced this into the higher pH environment of the cell culture medium, the equilibrium shifted. The compound began to deprotonate to its less soluble free base form. The immediate appearance of a solid indicates that you have exceeded the thermodynamic solubility of the free base in the final medium. The solution was temporarily supersaturated before crashing out.[12]

Q3: Can I just heat or sonicate the solution to force the compound to dissolve?

A: While heating and sonication can increase the rate of dissolution, they may not increase the thermodynamic solubility limit at a given pH. Forcing the compound into solution this way often creates an unstable, supersaturated solution that is prone to precipitation over time, which can lead to unreliable results in downstream assays.[12] Furthermore, excessive heating can lead to the degradation of both the compound and other components in your buffer or media.[13]

Q4: How does the hemioxalate counter-ion affect solubility compared to, for example, a hydrochloride (HCl) salt?

A: The choice of salt counter-ion can significantly impact a drug's physicochemical properties.[8][14] While both oxalate and hydrochloride form salts with the basic amine, their crystal lattice energies and behavior in solution differ. In some cases, oxalate salts can be less soluble than their hydrochloride counterparts. If you are still facing issues after optimizing pH, resynthesis of the compound as an HCl salt could be considered as an alternative approach to improve intrinsic solubility.[7]

Step-by-Step Experimental Protocols

Protocol 1: pH Adjustment & Optimal Buffer Selection

This is the most critical and effective method. The goal is to ensure the pH of the final solution is at least 2 units below the compound's pKa (i.e., pH < 7.5).

Methodology:

  • Buffer Selection: Choose a buffer system with a pKa value close to your desired final pH to ensure maximum buffering capacity. For example, for a target pH of 6.0, a citrate or MES buffer is more appropriate than phosphate.

  • Stock Solution Preparation:

    • Weigh the this compound powder accurately.

    • Dissolve the powder in a small amount of 0.1 M HCl to ensure complete protonation and solubilization.

    • Once fully dissolved, add the appropriate buffer concentrate (e.g., 10x citrate buffer, pH 6.0).

    • Adjust the final volume with deionized water.

  • pH Verification: Crucially, measure the pH of the final stock solution with a calibrated pH meter. Adjust with dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) as needed to reach the target pH.

  • Observation: A successfully prepared solution should remain clear and free of precipitate upon standing at the intended storage temperature.

Protocol 2: Utilizing Co-solvents

This method is employed when pH adjustment alone is insufficient or if the experimental system cannot tolerate a low pH. Co-solvents work by reducing the polarity of the aqueous environment, which can help solubilize the less polar free base form of the compound.[15]

Methodology:

  • Co-solvent Selection: Choose a water-miscible, biocompatible co-solvent. See the table below for common options.

  • Preparation:

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

    • In a separate vial, dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., 100% DMSO). This creates a concentrated organic stock.

    • While vortexing the aqueous buffer, add the organic stock dropwise to the buffer. Do not add the buffer to the organic stock, as this can cause immediate precipitation.

  • Optimization: Start with a low final concentration of the co-solvent (e.g., 1-5% v/v). If solubility remains poor, the concentration can be gradually increased. Be mindful that high concentrations of organic solvents can be toxic in cell-based assays or affect protein structure.

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventTypical Starting Conc. (v/v)Notes
Dimethyl Sulfoxide (DMSO)1 - 5%Potent solvent, but can have biological effects and be toxic at >1%.
Ethanol5 - 10%Common, but can be volatile and may affect protein stability.
Propylene Glycol (PG)5 - 20%Generally regarded as safe (GRAS); viscous.
Polyethylene Glycol 400 (PEG 400)5 - 20%GRAS; commonly used in pharmaceutical formulations.
Protocol 3: Advanced Solubilization (Surfactants & Cyclodextrins)

For achieving very high concentrations or when other methods fail, surfactants and cyclodextrins offer powerful mechanisms for solubilization.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles.[16][17] The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[18][19]

    • Protocol: Add a small amount of a non-ionic surfactant like Polysorbate 80 (Tween 80) or Polysorbate 20 to the aqueous buffer before adding the compound. A typical starting concentration is 0.05% - 0.5% (w/v).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can form "inclusion complexes" where the poorly soluble drug molecule (the "guest") is trapped within the hydrophobic cavity of the cyclodextrin ("host"), rendering the entire complex water-soluble.[21][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[20][24]

    • Protocol: Dissolve the cyclodextrin (e.g., HP-β-CD) in the buffer first. Then, add the this compound powder and stir or sonicate until a clear solution is formed. A molar ratio of 1:1 (compound:cyclodextrin) is a typical starting point for investigation.

References

troubleshooting stability issues with 1-oxa-6-azaspiro[3.4]octane hemioxalate solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-oxa-6-azaspiro[3.4]octane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work with this spirocyclic pharmaceutical intermediate.

Introduction to this compound

1-oxa-6-azaspiro[3.4]octane is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure that can impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] The hemioxalate salt is often used to improve the handling and solubility of the free base. However, the unique structural features of this molecule, namely the strained oxetane ring and the secondary amine, present specific stability challenges in solution. This guide will address these potential issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time, leading to inconsistent results in my experiments. What are the likely causes?

A1: Degradation of this compound in solution can be attributed to several factors, primarily related to its chemical structure:

  • Oxetane Ring Instability: The four-membered oxetane ring is strained and susceptible to ring-opening reactions, particularly under acidic conditions. This can lead to the formation of a diol or other unwanted byproducts, altering the structure and activity of your compound.

  • Amine Reactivity: The secondary amine is a nucleophilic center and can participate in various reactions. It is also basic and can influence the pH of the local environment.

  • Hemioxalate Counter-ion: The hemioxalate salt can disproportionate in solution, especially with changes in pH, potentially leading to the precipitation of the less soluble free base or oxalic acid.[3][4][5]

  • Solvent Effects: The choice of solvent can significantly impact the stability of the compound. Protic solvents, especially water, can participate in hydrolysis reactions.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To ensure the stability and accuracy of your experiments, it is crucial to follow a standardized procedure for stock solution preparation:

  • Solvent Selection: Based on general principles for amine salts, a good starting point for a stock solution is an anhydrous aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are less likely to participate in degradation reactions compared to protic solvents like water or methanol.

  • Concentration: It is common practice to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume added to your experimental system.[6]

  • Procedure:

    • Accurately weigh the desired amount of this compound in a clean, dry vial.

    • Add the appropriate volume of anhydrous solvent to achieve the target concentration.

    • Gently agitate the vial until the solid is completely dissolved. Sonication can be used to aid dissolution, but avoid excessive heating.

    • Store the stock solution under the recommended conditions (see Q3).

Q3: How should I store my this compound solutions to ensure long-term stability?

A3: Proper storage is critical to prevent degradation. For long-term stability, we recommend the following:

  • Temperature: Store stock solutions at -20°C or -80°C.[7]

  • Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Moisture: Use anhydrous solvents and store solutions with a desiccant to prevent moisture absorption, which can lead to hydrolysis.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.[8]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into smaller, single-use volumes.[9]

Troubleshooting Guides

Issue 1: Inconsistent Potency or Activity in Biological Assays

If you observe a decrease in the expected biological activity of your compound over time, it is likely due to degradation.

dot

Caption: Workflow for troubleshooting inconsistent biological activity.

Causality: A loss of potency is a direct consequence of a reduction in the concentration of the active, intact this compound due to chemical degradation. The appearance of degradation products can also interfere with the assay.

Self-Validation: By preparing a fresh stock solution and comparing its activity to the old stock, you can quickly determine if degradation is the root cause. Further analysis by HPLC or LC-MS can confirm the presence of degradation products.

Issue 2: Precipitation in Aqueous Buffers

The formation of a precipitate when diluting a stock solution into an aqueous buffer is a common issue.

dot

Caption: Troubleshooting guide for precipitation issues.

Causality: The hemioxalate salt of an amine exists in equilibrium with its free base.[4] If the pH of the aqueous buffer is significantly higher than the pKa of the amine, the equilibrium will shift towards the free base, which is often less soluble and may precipitate. Conversely, a very low pH could lead to precipitation of oxalic acid.

Self-Validation: Measuring the pH of the final solution and comparing it to the expected pKa of the amine (a precise value for this compound is not publicly available, but for similar cyclic amines, it is likely in the range of 8-10) can help diagnose the issue. Experimenting with different buffer pH values (while considering the constraints of your assay) can confirm if disproportionation is the cause.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions. This is essential for identifying potential degradation products and developing a stability-indicating analytical method.[10]

Materials:

  • This compound

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 2 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC-UV/MS method (see Protocol 2 for a starting point).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and characterize any new peaks that appear, which are potential degradation products.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required.[11][12]

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at 210 nm and MS detection
Injection Volume 2 µL

dot

Caption: General workflow for HPLC analysis.

References

Technical Support Center: Optimization of 1-oxa-6-azaspiro[3.4]octane Hemioxalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-oxa-6-azaspiro[3.4]octane hemioxalate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their discovery programs. Spirocyclic structures, particularly those containing strained rings like oxetanes, offer a powerful strategy to improve physicochemical properties by increasing three-dimensionality while modulating lipophilicity and basicity.[1][2] The 1-oxa-6-azaspiro[3.4]octane motif is an excellent bioisosteric replacement for common groups like piperidines, offering a unique conformational rigidity that can enhance binding affinity and metabolic stability.[1]

This document provides a robust, optimized protocol derived from established synthetic principles, a detailed troubleshooting guide to navigate common experimental hurdles, and answers to frequently asked questions.

General Synthetic Strategy

The synthesis of 1-oxa-6-azaspiro[3.4]octane is efficiently achieved through a three-stage process starting from commercially available N-Boc-3-pyrrolidinone. The core of this strategy is the formation of the spirocyclic oxetane ring via a Corey-Chaykovsky reaction, followed by deprotection of the amine and subsequent salt formation to yield the desired crystalline hemioxalate salt. This salt form enhances the compound's stability and handling properties, which is crucial for subsequent applications.

G cluster_0 Stage 1: Oxetane Ring Formation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Salt Formation A N-Boc-3-pyrrolidinone C N-Boc-1-oxa-6-azaspiro[3.4]octane A->C Corey-Chaykovsky Reaction B Trimethylsulfoxonium iodide (TMSOI) + Strong Base (e.g., NaH) B->C D 1-oxa-6-azaspiro[3.4]octane (Free Base) C->D Acidic Conditions (e.g., TFA or HCl in Dioxane) F 1-oxa-6-azaspiro[3.4]octane hemioxalate D->F Crystallization in Solvent (e.g., IPA) E Oxalic Acid E->F

Caption: Overall workflow for the synthesis of this compound.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints for ensuring the reaction is proceeding as expected.

Reagent Stoichiometry Table
ReagentMW ( g/mol )StageMolar Eq.Sample MassSample Moles
N-Boc-3-pyrrolidinone185.2311.010.0 g54.0 mmol
Trimethylsulfoxonium iodide220.0711.214.26 g64.8 mmol
Sodium Hydride (60% in oil)40.0011.22.59 g64.8 mmol
Trifluoroacetic Acid (TFA)114.02210.042.6 mL540 mmol
Oxalic Acid (dihydrate)126.0730.53.40 g27.0 mmol
Step-by-Step Methodology

Stage 1: Synthesis of N-Boc-1-oxa-6-azaspiro[3.4]octane

  • Preparation: To a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with dry hexanes (3x) to remove the oil, then carefully decant the hexanes.

  • Ylide Formation: Add dry DMSO and cool the flask to 15-20°C in a water bath. Slowly add trimethylsulfoxonium iodide (1.2 eq) in portions. The mixture will evolve hydrogen gas. Stir for 1-2 hours at room temperature until gas evolution ceases and the solution becomes homogenous.

    • Causality Note: This step forms the sulfur ylide, the active nucleophile for the reaction. Pre-forming the ylide is critical for achieving high conversion and minimizing side reactions.

  • Ring Formation: Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in dry DMSO and add it dropwise to the ylide solution, maintaining the temperature below 25°C. Stir the reaction at room temperature overnight.

  • Workup & Isolation: Quench the reaction by slowly pouring it into a beaker containing ice-water. This will precipitate the crude product and quench any unreacted ylide. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield N-Boc-1-oxa-6-azaspiro[3.4]octane as a colorless oil or white solid.

    • Self-Validation Checkpoint: Confirm product formation via TLC and ¹H NMR. The characteristic oxetane methylene protons should be visible as distinct signals.

Stage 2: Deprotection to 1-oxa-6-azaspiro[3.4]octane (Free Base)

  • Boc Removal: Dissolve the purified product from Stage 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Add DCM and concentrate again to remove excess TFA. Dissolve the residue in DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over Na₂SO₄, and concentrate carefully at low temperature to obtain the free base.

    • Causality Note: Do not overheat during concentration, as the free amine can be volatile.

Stage 3: Formation of this compound

  • Salt Formation: Dissolve the free base from Stage 2 (assumed 1.0 eq) in isopropanol (IPA). In a separate flask, dissolve oxalic acid dihydrate (0.5 eq) in warm IPA.[3]

  • Crystallization: Add the oxalic acid solution dropwise to the amine solution with vigorous stirring. A white precipitate should form. If precipitation is slow, cool the mixture in an ice bath and/or add diethyl ether as an anti-solvent.[3]

  • Isolation: Stir the resulting slurry for 1-2 hours at 0°C to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold IPA, followed by diethyl ether.

  • Drying: Dry the product under vacuum at 40°C to yield this compound as a stable, crystalline white solid.

    • Self-Validation Checkpoint: Confirm the 2:1 amine-to-oxalic acid stoichiometry via ¹H NMR integration. The final product should have a sharp melting point.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

G start Problem Encountered q1 Low Yield in Stage 1 (Oxetane Formation) start->q1 q2 Incomplete Deprotection in Stage 2 start->q2 q3 Final Salt is Oily or Fails to Precipitate start->q3 q4 Unexpected NMR Signals start->q4 a1_1 Check TMSOI & NaH quality. Use fresh, dry reagents. q1->a1_1 a1_2 Ensure complete ylide formation before adding ketone. q1->a1_2 a1_3 Maintain temperature below 25°C during ketone addition. q1->a1_3 a2_1 Increase reaction time or add more TFA (1-2 eq). q2->a2_1 a2_2 Ensure starting material is fully dissolved in DCM. q2->a2_2 a3_1 Ensure free base is dry and free of residual solvent. q3->a3_1 a3_2 Use anhydrous IPA for salt formation. Water inhibits crystallization. q3->a3_2 a3_3 Scratch flask with a glass rod or add a seed crystal. q3->a3_3 a3_4 Add diethyl ether as an anti-solvent. q3->a3_4 a4_1 Residual solvents (DCM, EtOAc)? Dry longer under high vacuum. q4->a4_1 a4_2 Degradation by trace acid/base? Re-purify or re-synthesize. q4->a4_2 a4_3 Diastereomers present? Review reaction conditions. q4->a4_3

Caption: Troubleshooting logic for common synthesis issues.

Troubleshooting Q&A

Q: My yield for the oxetane formation (Stage 1) is very low. What went wrong? A: This is often the most challenging step.

  • Reagent Quality: The primary culprits are often wet DMSO or impure reagents. Ensure your sodium hydride is fresh and washed, and use anhydrous DMSO. Trimethylsulfoxonium iodide can degrade and should be stored in a cool, dark place.

  • Incomplete Ylide Formation: Ensure you allow sufficient time for the reaction between NaH and TMSOI to complete before adding the ketone. The solution should become clear, and hydrogen evolution should stop.

  • Side Reactions: Adding the ketone too quickly or at a higher temperature can lead to side reactions, such as dimerization or enolization. Maintain controlled, dropwise addition.

Q: I am seeing more signals in my ¹H NMR spectrum than I expect for the final product. Why? A: The presence of unexpected signals can be attributed to several factors:

  • Impurities: Residual solvents from the workup (e.g., ethyl acetate, DCM, IPA) are common. Drying the sample under high vacuum for an extended period can help. Other impurities could be unreacted starting materials or byproducts.

  • Degradation: The oxetane ring can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening. Ensure all acid is neutralized after deprotection and avoid harsh conditions during purification.[4]

  • Diastereomers: While this specific synthesis is not expected to produce diastereomers, if your starting material was chiral or had substituents, incomplete stereocontrol could lead to a mixture of products, each with its own set of NMR signals.[4]

Q: My final hemioxalate salt is an oil or won't precipitate from the solution. What can I do? A: Crystallization issues are typically related to purity or solvent conditions.

  • Purity: Ensure the free base from Stage 2 is highly pure. Residual impurities can act as crystallization inhibitors. If necessary, re-purify the free base by distillation or chromatography before salt formation.

  • Solvent: The presence of even small amounts of water can prevent crystallization. Use anhydrous isopropanol.

  • Induce Crystallization: If the salt remains dissolved, try cooling the solution to 0°C or -20°C, scratching the inside of the flask with a glass rod at the solvent line, or adding a small seed crystal from a previous successful batch. Adding a non-polar anti-solvent like diethyl ether can also force precipitation.[3]

Q: Column chromatography of the Boc-protected intermediate is difficult, with poor separation. A: This can happen if the polarity of your product and a key impurity are very similar.

  • Optimize Solvent System: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., DCM or methanol) can sometimes improve separation.

  • Alternative Stationary Phase: If silica gel is causing issues (e.g., degradation), consider using neutral alumina.[4]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the risk of on-column degradation.[4]

Frequently Asked Questions (FAQs)

Q: Why is the hemioxalate salt form preferred over the free base? A: The free base of 1-oxa-6-azaspiro[3.4]octane is often an oil or a low-melting solid and can be somewhat volatile. Converting it to the hemioxalate salt provides a stable, crystalline solid that is easier to handle, weigh accurately, and store long-term. Crystalline salts also have consistent purity and are often preferred for pharmaceutical development.

Q: What is the purpose of the Boc (tert-butyloxycarbonyl) protecting group? A: The secondary amine in the pyrrolidine ring is nucleophilic and also has an acidic proton. In the presence of the strong base (NaH) used for ylide formation, the unprotected amine would be deprotonated, preventing the desired reaction. The Boc group protects the amine from these side reactions and is stable to the reaction conditions, yet it can be removed cleanly under acidic conditions without affecting the newly formed oxetane ring.

Q: Are there any specific safety precautions I should take during this synthesis? A: Yes, several steps require careful handling:

  • Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water. It must be handled under an inert atmosphere, and all glassware must be thoroughly dried.

  • Trimethylsulfoxonium Iodide (TMSOI) & DMSO: TMSOI is an irritant. The reaction in DMSO can be exothermic.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

References

Technical Support Center: Strategies to Reduce Cytotoxicity of 1-oxa-6-azaspiro[3.4]octane Hemioxalate in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-oxa-6-azaspiro[3.4]octane hemioxalate. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you mitigate unintended cytotoxicity in your cell culture experiments. Our goal is to empower you to achieve robust and reproducible results by understanding and addressing the underlying causes of off-target cell death.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when encountering unexpected cytotoxicity with this compound.

Q1: What are the potential sources of cytotoxicity for this compound?

A1: The observed cytotoxicity can stem from several sources, and it's crucial to consider each. Firstly, the spirocyclic core, 1-oxa-6-azaspiro[3.4]octane, may possess inherent bioactivity that leads to cell death, a property seen in other spiro compounds which can induce apoptosis and cell cycle arrest[1][2][3]. Secondly, the hemioxalate salt itself is a significant consideration. Oxalate is known to be toxic to various cell types, particularly renal epithelial cells, by inducing oxidative stress and subsequent cell damage[4][5][6]. Finally, as with any compound, off-target effects unrelated to the intended mechanism of action can contribute to general cytotoxicity[7][8].

Q2: My initial screens show high cytotoxicity. What are the immediate troubleshooting steps?

A2: When faced with high cytotoxicity, a systematic approach is key. The first step is to perform a comprehensive dose-response and time-course experiment. This will help you determine the 50% inhibitory concentration (IC50) and understand the kinetics of the cytotoxic effect. It's possible that reducing the concentration or shortening the exposure time will reveal a therapeutic window where the desired effect is observed without widespread cell death[9][10]. Additionally, confirming the solubility and stability of the compound in your specific cell culture medium is critical to ensure you are not observing effects from compound precipitation or degradation products[8].

Q3: Could the hemioxalate salt be the primary contributor to the cytotoxicity I'm observing?

A3: It is plausible that the hemioxalate salt contributes significantly to the observed cytotoxicity. Studies have shown that oxalate can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death, with cytotoxic effects observed at concentrations as low as 175 µM in some cell lines[5]. To investigate this, you could consider using a control compound, such as sodium oxalate, at equivalent concentrations to the hemioxalate in your experiments. This would help to differentiate the toxicity of the oxalate from that of the spiro moiety.

Q4: How can I distinguish between apoptosis and necrosis as the mode of cell death?

A4: Differentiating between these two cell death pathways is fundamental to understanding the compound's mechanism of action. Apoptosis is a programmed and controlled process, while necrosis is an uncontrolled form of cell death due to acute injury[8]. Several assays can distinguish between them:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method is a popular choice. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptotic and necrotic cells[7][8].

  • Caspase Activity Assays: Apoptosis is mediated by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism[1][11][12][13].

  • Morphological Analysis: Observing cell morphology using microscopy can also provide valuable clues. Apoptotic cells often exhibit characteristics such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. In contrast, necrotic cells typically swell and lyse[8].

Troubleshooting Guides

This section provides more detailed, protocol-driven guidance for addressing specific cytotoxicity-related issues.

Guide 1: Optimizing Compound Concentration and Exposure Time

The most common reason for unexpected cytotoxicity is a suboptimal concentration or exposure duration. A systematic optimization is the first line of defense.

Workflow for Dose-Response and Time-Course Experimentation

cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A Prepare Serial Dilutions (e.g., 10-fold dilutions from 100µM to 10pM) C Treat Cells with Compound Dilutions (include vehicle control) A->C B Seed Cells in 96-well Plate (consistent density is crucial) B->C D Incubate for a Fixed Time (e.g., 24 hours) C->D E Assess Cell Viability (e.g., MTT, MTS, or CellTiter-Glo® assay) D->E F Calculate IC50 Value E->F G Select 2-3 Concentrations (e.g., IC50, 10x IC50, 0.1x IC50) F->G Inform Concentration Selection H Treat Cells in Parallel Plates G->H I Incubate for Different Durations (e.g., 6, 12, 24, 48, 72 hours) H->I J Assess Viability at Each Time Point I->J K Plot Viability vs. Time for Each Concentration J->K

Caption: Workflow for optimizing compound concentration and exposure time.

By following this workflow, you can identify a concentration and incubation time that maximizes your desired experimental outcome while minimizing off-target cytotoxicity.

Guide 2: Investigating and Mitigating Oxidative Stress

Given that both drug compounds and oxalate can induce oxidative stress, this is a critical avenue to explore[5][14][15][16]. Oxidative stress occurs when there's an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products[15][17].

Potential Signaling Pathway for Oxidative Stress-Induced Cytotoxicity

compound This compound ros Increased ROS Production (e.g., Superoxide, H₂O₂) compound->ros damage Cellular Damage ros->damage mitochondria Mitochondrial Dysfunction ros->mitochondria dna_damage DNA Damage damage->dna_damage lipid_peroxidation Lipid Peroxidation damage->lipid_peroxidation protein_oxidation Protein Oxidation damage->protein_oxidation apoptosis Apoptosis (Caspase Activation) dna_damage->apoptosis lipid_peroxidation->apoptosis protein_oxidation->apoptosis mitochondria->apoptosis antioxidant Antioxidant Co-treatment (e.g., N-acetylcysteine, Vitamin E) antioxidant->ros Inhibits

Caption: Potential pathway of oxidative stress-induced cell death.

Strategies to Mitigate Oxidative Stress:
  • Measure ROS Production: Utilize fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels after compound treatment. An increase in fluorescence indicates elevated ROS.

  • Antioxidant Co-treatment: Co-incubating your cells with an antioxidant like N-acetylcysteine (NAC) or Vitamin E can help determine if oxidative stress is the primary driver of cytotoxicity. A rescue of cell viability in the presence of an antioxidant is a strong indicator[9].

Guide 3: Assessing and Modulating Apoptosis

Many spiro compounds exert their effects by inducing apoptosis[1][2]. If this is an off-target effect you wish to minimize, you must first confirm that apoptosis is occurring.

Recommended Assays for Apoptosis Detection:
AssayPrincipleThroughputKey Information
Caspase-Glo® 3/7 Assay Measures the activity of caspase-3 and -7, key executioner caspases, through a luminescent readout.HighConfirms activation of the apoptotic pathway.
Annexin V/PI Staining Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[8]MediumProvides detailed information on the mode and stage of cell death.
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis.Low to MediumVisualizes apoptotic cells within a population.

If apoptosis is confirmed and is considered an off-target effect, you can explore the use of pan-caspase inhibitors, such as Z-VAD-FMK, in a co-treatment experiment to see if this rescues cell viability[11]. This can help to confirm that the observed cytotoxicity is caspase-dependent.

Guide 4: Modifying Cell Culture Conditions to Enhance Cell Resilience

The cellular environment can significantly impact a cell's susceptibility to cytotoxic insults.

  • Serum Concentration: Serum contains growth factors and other molecules that can protect cells. However, it can also bind to your compound, reducing its effective concentration[18]. If you are using serum-free media, cells may be more sensitive to the compound[19][20]. Consider performing experiments in both serum-containing and serum-free media to assess the impact of serum on cytotoxicity.

  • Media Composition: Different basal media formulations (e.g., DMEM, RPMI-1640) can influence cellular metabolism and sensitivity to drugs[21]. Ensuring you are using the optimal medium for your cell line is a crucial step.

  • 3D Cell Culture: Migrating from 2D monolayers to 3D spheroid or organoid cultures can provide a more physiologically relevant model. Cells in 3D cultures often exhibit different sensitivities to drugs and may be more resistant to toxicity compared to their 2D counterparts[22].

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.

Materials:

  • 96-well cell culture plates

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This protocol outlines the use of a luminescent assay to measure the activity of caspases-3 and -7.

Materials:

  • Caspase-Glo® 3/7 Assay kit (Promega or similar)

  • White-walled 96-well plates suitable for luminescence measurements

  • Treated cells in culture medium

Procedure:

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent directly to each well of the 96-well plate containing 100 µL of cell culture.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

References

Technical Support Center: Enhancing the Bioavailability of 1-oxa-6-azaspiro[3.4]octane Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-oxa-6-azaspiro[3.4]octane based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to enhancing the oral bioavailability of this unique class of spirocyclic compounds. Given the novelty of this scaffold, this resource synthesizes established principles of drug delivery with specific considerations for its structural and physicochemical properties.

The inherent three-dimensionality of spirocyclic scaffolds, such as the 1-oxa-6-azaspiro[3.4]octane core, is an attractive feature in modern drug discovery.[1][2][3] This structural rigidity can lead to improved potency and selectivity.[1][3] However, the journey from a promising compound to a drug with adequate oral bioavailability is often fraught with challenges. This guide is designed to help you navigate these hurdles effectively.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with 1-oxa-6-azaspiro[3.4]octane based compounds.

Q1: What are the key structural features of 1-oxa-6-azaspiro[3.4]octane that might influence its bioavailability?

A1: The 1-oxa-6-azaspiro[3.4]octane scaffold possesses a unique combination of features that can impact its absorption, distribution, metabolism, and excretion (ADME) profile.[4] Its spirocyclic nature imparts a high degree of three-dimensionality and rigidity, which can be advantageous for target binding.[1][2] The presence of a tertiary amine within the five-membered ring introduces a basic center, influencing its pKa and, consequently, its solubility at different physiological pH levels. The oxetane ring, a four-membered ether, contributes to the molecule's polarity.

Q2: We are observing low and inconsistent plasma concentrations of our lead compound after oral dosing in rodents. What are the likely culprits?

A2: Low and variable oral bioavailability is a frequent challenge in early drug development.[5] For a 1-oxa-6-azaspiro[3.4]octane derivative, the primary causes can be categorized as follows:

  • Poor Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[5][6]

  • Low Intestinal Permeability: The molecule may struggle to efficiently traverse the intestinal membrane to reach the bloodstream.[5]

  • Extensive First-Pass Metabolism: The compound might be significantly metabolized by enzymes in the intestinal wall or the liver before it can enter systemic circulation.[5]

  • Efflux Transporter Activity: The compound could be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), thereby limiting its net absorption.[5][7][8]

Q3: How can we systematically diagnose the primary reason for the poor bioavailability of our compound?

A3: A tiered, systematic approach involving a combination of in vitro and in vivo experiments is highly recommended.[6] This allows for a methodical identification of the key barriers to oral absorption.

II. Troubleshooting Guide: A Step-by-Step Approach

If you are encountering lower-than-expected oral bioavailability with your 1-oxa-6-azaspiro[3.4]octane based compound, this troubleshooting guide provides a structured approach to identify and address the underlying issues.

Issue 1: Poor Aqueous Solubility

Poor solubility is a common hurdle for many new chemical entities.[9][10] The dissolution of a drug in the GI tract is often the rate-limiting step for absorption.[11]

Troubleshooting Steps & Experimental Protocols:
  • Solubility Assessment:

    • Protocol: Determine the equilibrium solubility of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This will provide initial insights into its dissolution behavior in the GI tract.

  • Salt Formation:

    • Rationale: For compounds with ionizable groups, like the tertiary amine in the 1-oxa-6-azaspiro[3.4]octane core, forming a salt is often the most effective way to enhance solubility and dissolution rate.[12][13][14]

    • Protocol:

      • Conduct a salt screening study with a variety of pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tartrate).

      • Characterize the resulting salt forms for their solubility, dissolution rate, and solid-state properties (e.g., crystallinity, hygroscopicity).

  • Particle Size Reduction:

    • Rationale: Decreasing the particle size of a solid drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[9][12]

    • Protocol:

      • Employ techniques like micronization or nanomilling to reduce the particle size of your compound.

      • Characterize the particle size distribution of the milled material.

      • Perform dissolution studies to compare the dissolution rate of the micronized/nanosized material to the unmilled compound.

  • Amorphous Solid Dispersions:

    • Rationale: Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[5][12]

    • Protocol:

      • Select a suitable polymer (e.g., HPMC, PVP, Soluplus®).

      • Prepare the amorphous solid dispersion using a method like spray drying or hot-melt extrusion.

      • Characterize the solid dispersion for its amorphous nature (via DSC or XRPD), drug loading, and dissolution performance.

Issue 2: Low Intestinal Permeability

Even if a compound dissolves, it must still be able to permeate the intestinal epithelium to enter the bloodstream.

Troubleshooting Steps & Experimental Protocols:
  • In Vitro Permeability Assessment:

    • Rationale: Cell-based models are valuable tools for predicting a drug's intestinal permeability in the early stages of development.[15][16]

    • Protocol: Caco-2 Permeability Assay

      • Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

      • Add the test compound to the apical (AP) side and measure its appearance on the basolateral (BL) side over time to determine the apparent permeability coefficient (Papp) in the AP to BL direction.

      • In a separate experiment, add the compound to the BL side and measure its appearance on the AP side to determine the Papp in the BL to AP direction.

      • An efflux ratio (Papp BL-AP / Papp AP-BL) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.[17]

  • Prodrug Strategy:

    • Rationale: If the parent molecule has low permeability, a prodrug approach can be used to mask polar functional groups and improve its lipophilicity, thereby enhancing its ability to cross the intestinal membrane.[5]

Issue 3: Extensive First-Pass Metabolism

Metabolism in the gut wall and liver can significantly reduce the amount of drug that reaches systemic circulation.

Troubleshooting Steps & Experimental Protocols:
  • In Vitro Metabolic Stability:

    • Rationale: Assessing the stability of the compound in liver microsomes or hepatocytes provides an indication of its susceptibility to hepatic metabolism.[6]

    • Protocol:

      • Incubate the test compound with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

      • Monitor the disappearance of the parent compound over time to determine its intrinsic clearance.

  • Identification of Metabolizing Enzymes:

    • Protocol: Use specific chemical inhibitors or recombinant enzymes to identify the primary cytochrome P450 (CYP) isoforms responsible for the metabolism of your compound.[6]

Issue 4: Efflux by P-glycoprotein (P-gp)

P-glycoprotein is a well-characterized efflux transporter that can actively pump drugs out of intestinal cells, limiting their absorption.[7][8][18][19]

Troubleshooting Steps & Experimental Protocols:
  • Confirm P-gp Substrate Liability:

    • Rationale: The Caco-2 permeability assay with an efflux ratio calculation is a standard method to identify potential P-gp substrates.[6]

  • Formulation Strategies to Mitigate P-gp Efflux:

    • Incorporate P-gp Inhibitors: Some excipients have been shown to inhibit P-gp function.[6]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can sometimes reduce the interaction of the drug with efflux transporters.[5]

III. Data Interpretation and Decision Making

The following tables summarize key experimental readouts and their implications for your drug development strategy.

Table 1: Interpreting Physicochemical and In Vitro Data
ParameterResultPotential ImplicationRecommended Next Steps
Aqueous Solubility < 10 µg/mL in SGF/SIFDissolution rate-limited absorptionPursue solubility enhancement strategies (salt formation, particle size reduction, amorphous solid dispersions).
Caco-2 Permeability (Papp A-B) < 1 x 10⁻⁶ cm/sLow intestinal permeabilityConsider prodrug strategies or structural modifications to increase lipophilicity.
Caco-2 Efflux Ratio > 2Potential P-gp substrateConfirm with P-gp inhibitor studies; consider formulation strategies to mitigate efflux.
Liver Microsomal Stability High ClearanceExtensive first-pass metabolismIdentify major metabolites and metabolic pathways; consider structural modifications to block metabolic "hotspots".

Workflow for Troubleshooting Poor Bioavailability

bioavailability_workflow cluster_problem Problem Identification cluster_diagnosis In Vitro Diagnosis cluster_solutions Solution Pathways cluster_validation In Vivo Validation Problem Low Oral Bioavailability Observed in vivo Solubility Assess Aqueous Solubility (SGF/SIF) Problem->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Problem->Permeability Metabolism Assess Metabolic Stability (Liver Microsomes/Hepatocytes) Problem->Metabolism Sol_Enhance Solubility Enhancement - Salt Formation - Particle Size Reduction - Amorphous Dispersions Solubility->Sol_Enhance If Poor Perm_Enhance Permeability Enhancement - Prodrug Strategy - Structural Modification Permeability->Perm_Enhance If Low Efflux_Mitigate Mitigate P-gp Efflux - Formulation with Inhibitors - Lipid-Based Systems Permeability->Efflux_Mitigate If High Efflux Met_Mitigate Mitigate Metabolism - Structural Modification - Co-administration with Inhibitor Metabolism->Met_Mitigate If Unstable PK_Study Conduct Preclinical PK Study with Optimized Formulation/Compound Sol_Enhance->PK_Study Perm_Enhance->PK_Study Met_Mitigate->PK_Study Efflux_Mitigate->PK_Study

Caption: A systematic workflow for diagnosing and addressing poor oral bioavailability.

IV. Conclusion

Enhancing the bioavailability of 1-oxa-6-azaspiro[3.4]octane based compounds requires a multifaceted approach that considers the interplay between the compound's inherent physicochemical properties and various physiological barriers. By systematically evaluating solubility, permeability, metabolism, and transporter effects, researchers can identify the key obstacles to oral absorption and select the most appropriate strategies to overcome them. This guide provides a framework for these investigations, empowering you to unlock the full therapeutic potential of this promising class of molecules.

V. References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from WuXi AppTec website: --INVALID-LINK--

  • Ghaffarian, R., & Farhadian, N. (2024). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. Expert Opinion on Drug Discovery, 19(3), 295-309. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Oral Bioavailability of Research Compounds. BenchChem.

  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 776–794. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Bioavailability of Investigational Compounds. BenchChem.

  • Sigfridsson, K., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 365-373. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Oral Bioavailability of A-943931. BenchChem.

  • Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Ascendia Pharma.

  • Neves, J. D., & Sarmento, B. (2013). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Metabolism & Toxicology, 9(11), 1457-1473. --INVALID-LINK--

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from --INVALID-LINK--

  • University of Southern Denmark. (n.d.). In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives. Retrieved from --INVALID-LINK--

  • MDPI. (2022, September 7). An In Vitro Model for Characterization of Drug Permeability across the Tympanic Membrane. Retrieved from --INVALID-LINK--

  • RJPDFT. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Retrieved from --INVALID-LINK--

  • Dr.Oracle. (2024, November 18). Physiochemical assessment of pharmaceutical salt forms. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from --INVALID-LINK--

  • Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics, 42(1), 59–98. --INVALID-LINK--

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from --INVALID-LINK--

  • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Retrieved from --INVALID-LINK--

  • PubMed Central. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from --INVALID-LINK--

  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Enhanced bioavailability of piroxicam via salt formation with ethanolamines. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from --INVALID-LINK--

  • Fromm, M. F. (2004). Role of P-glycoprotein in drug disposition. Advanced Drug Delivery Reviews, 56(6), 729-730. --INVALID-LINK--

  • Australian Prescriber. (2014, August 4). P-glycoprotein and its role in drug-drug interactions. Retrieved from --INVALID-LINK--

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from --INVALID-LINK--

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from --INVALID-LINK--

  • YouTube. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Retrieved from --INVALID-LINK--

  • Australian Prescriber. (2014, August 4). P-glycoprotein and its role in drug-drug interactions. Retrieved from --INVALID-LINK--

  • PubMed Central. (2013, August 19). P-glycoprotein Inhibition for Optimal Drug Delivery. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). ADME Properties and Their Dependence on Physicochemical Properties. Retrieved from --INVALID-LINK--

References

Technical Support Center: Resolving Analytical Artifacts in HPLC Analysis of 1-oxa-6-azaspiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Target Audience: Researchers, scientists, and drug development professionals engaged in the chromatographic analysis of 1-oxa-6-azaspiro[3.4]octane and its salt forms.

Introduction

1-oxa-6-azaspiro[3.4]octane is a heterocyclic compound featuring a spirocyclic scaffold that is of growing interest in medicinal chemistry and is often used as a pharmaceutical intermediate.[1] Its hemioxalate salt form enhances solubility and stability, making it suitable for pharmaceutical development. However, the unique structural characteristics of this molecule—specifically the secondary amine and its salt form—present distinct challenges in reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides in-depth troubleshooting advice and preventative strategies to address common analytical artifacts encountered during the HPLC analysis of 1-oxa-6-azaspiro[3.4]octane hemioxalate. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you to develop robust and reliable analytical methods.

Understanding the Analyte and Its Chromatographic Behavior

A successful analysis begins with understanding the molecule's inherent properties.

  • The Spirocyclic Amine Core: The core structure, 1-oxa-6-azaspiro[3.4]octane, contains a secondary amine. Basic compounds, particularly amines, are notorious for interacting with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4] This secondary interaction mechanism, in addition to the primary reversed-phase retention, is a major cause of peak tailing.[3][4]

  • The Hemioxalate Counter-ion: The hemioxalate salt form means the analyte exists as an ion pair in solution. While this improves water solubility, the oxalate anion itself can be chromatographically active or interfere with detection, depending on the chosen method. It's also important to consider the equilibrium between the salt and the free base in the mobile phase.

  • Lack of a Strong Chromophore: The 1-oxa-6-azaspiro[3.4]octane molecule does not possess a significant UV-absorbing chromophore.[5][6] This makes traditional UV-Vis detection challenging and often impractical for sensitive quantification. This limitation necessitates the use of universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS).[7][8][9][10]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses the most common artifacts observed during the analysis of this compound.

Issue 1: Why is my analyte peak exhibiting severe tailing?

Peak tailing is the most frequent issue for basic compounds and is characterized by an asymmetric peak where the latter half is broader than the front. A USP tailing factor (Tf) greater than 1.5 is often considered problematic.[11]

Primary Cause: Secondary ionic interactions between the protonated secondary amine of the analyte and deprotonated, acidic silanol groups on the silica stationary phase surface.[2][12][13] These interactions create a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, causing the peak to "tail."[3]

Diagnostic Workflow & Solutions:

Step-by-Step Protocols:

  • Protocol 2.1: Mobile Phase pH Adjustment

    • Preparation: Prepare your aqueous mobile phase (e.g., HPLC-grade water).

    • Acidification: Add a volatile acid modifier. For LC-MS compatibility, 0.1% (v/v) formic acid is an excellent first choice. For UV-based methods where MS is not a concern, 0.1% trifluoroacetic acid (TFA) can be used for even stronger silanol suppression.[14] The goal is to bring the mobile phase pH below 3.[15][16]

    • Equilibration: Thoroughly flush the column with the new mobile phase (at least 10-15 column volumes) to ensure the stationary phase surface is fully equilibrated before injecting your sample.

    • Analysis: Inject the sample and compare the peak shape to the previous run.

  • Protocol 2.2: Using a Competing Base Additive

    • Preparation: Prepare your aqueous mobile phase.

    • Addition: Add a competing base, such as triethylamine (TEA), to a final concentration of 5-10 mM.[17]

    • pH Adjustment: After adding TEA, adjust the pH to the desired level using an acid like formic or phosphoric acid.

    • Equilibration & Analysis: Equilibrate the column as described above and inject the sample. Note that TEA can suppress ionization in mass spectrometry, so this approach is often better suited for CAD or ELSD.[17]

Issue 2: I see unexpected "ghost peaks" in my chromatogram, especially in blank injections.

Ghost peaks are peaks that appear in your chromatogram that are not related to the injected sample. They often appear in blank injections (injecting only mobile phase or sample solvent) following a sample injection.

Potential Causes & Solutions:

CauseDiagnosisSolution
Analyte Carryover Inject a series of blanks after a high-concentration standard. If the ghost peak decreases in size with each injection, it is carryover.Optimize the autosampler needle wash procedure. Use a stronger wash solvent (e.g., one with a higher percentage of organic solvent and a small amount of acid) and increase the wash volume or duration.
Mobile Phase Contamination Prepare fresh mobile phase using brand new, high-purity HPLC-grade solvents and water.[18][19] If the peak disappears, the old mobile phase was contaminated.Always use freshly prepared mobile phase from high-purity solvents. Filter all aqueous buffers before use. Consider using an in-line filter or a ghost trap column.[19]
System Contamination Systematically bypass components.[20] Replace the column with a zero-dead-volume union and run a blank gradient. If the peak remains, the contamination is in the system (pump, degasser, autosampler). If it disappears, the column is the source.Flush the entire system with a strong solvent sequence (e.g., water, isopropanol, then mobile phase).[18] If the column is contaminated, it may need to be flushed with a strong, appropriate solvent or replaced.[18][20]
Oxalate Peak The oxalate counter-ion itself can sometimes be detected, especially with universal detectors.This is less common but can be confirmed by injecting a standard of sodium oxalate. If the retention times match, you have identified the peak. This is generally not an issue unless it co-elutes with an impurity of interest.
Issue 3: Why is my retention time shifting between injections?

Unstable retention times compromise the reliability and reproducibility of your method.

Primary Causes & Solutions:

  • Insufficient Column Equilibration:

    • Symptom: Retention time drifts, usually to shorter times, over the first few injections of a new run.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before the first injection. For gradient methods, this means running the initial conditions for at least 10-15 column volumes.

  • Unbuffered Mobile Phase:

    • Symptom: Random or drifting retention times, especially when the mobile phase pH is near the analyte's pKa. The pKa of the secondary amine in 1-oxa-6-azaspiro[3.4]octane is predicted to be around 9.5.[21]

    • Solution: Use a buffered mobile phase, especially if operating in the pH 3-8 range. A 10-20 mM buffer concentration is typically sufficient. For low pH work, 0.1% formic acid provides adequate pH control.[15][17] For higher pH work (on a pH-stable column), ammonium formate or ammonium acetate buffers are excellent LC-MS compatible choices.[15]

  • Temperature Fluctuations:

    • Symptom: Slow, cyclical drift in retention time that may correlate with the lab's ambient temperature changes.

    • Solution: Use a thermostatted column compartment and set it to a temperature slightly above the highest expected ambient temperature (e.g., 30 or 35 °C) to ensure consistent temperature control.

Recommended Starting Method and Best Practices

While every method requires optimization, the following provides a robust starting point for the analysis of this compound.

Recommended HPLC Conditions
ParameterRecommendationRationale
Column Modern C18 or Phenyl-Hexyl, 2.1 or 3.0 mm i.d., <3 µm particle sizeHigh-purity, end-capped silica minimizes silanol interactions. Phenyl-Hexyl phases can offer alternative selectivity for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterEnsures low pH to protonate silanols and improve peak shape. Volatile and MS-friendly.[15][22]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier. The acid is added to maintain consistent pH.
Gradient 5% to 95% B over 5-10 minutesA generic screening gradient to determine the approximate elution conditions.
Flow Rate 0.3 - 0.5 mL/min (for 2.1/3.0 mm i.d. columns)Appropriate for smaller ID columns to maintain efficiency.
Column Temp. 30 °CEnsures stable retention times.
Detector CAD or ELSD Universal detection is required due to the lack of a UV chromophore.[7][23][24] CAD is often more sensitive and provides a more consistent response.[8]
Injection Volume 1 - 5 µLSmall volumes minimize potential peak distortion from the sample solvent.
Best Practices for Sample and Mobile Phase Preparation
  • Use High-Purity Solvents: Always use HPLC- or LC-MS-grade solvents and freshly purified water (e.g., 18.2 MΩ·cm).[18][20]

  • Filter Aqueous Phases: Filter all aqueous mobile phases and buffers through a 0.22 µm filter to remove particulates that can damage the column and pump seals.

  • Degas Mobile Phase: Adequately degas the mobile phase using an in-line degasser, sonication, or helium sparging to prevent air bubbles from interfering with the pump and detector.[19]

  • Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is needed for solubility, keep the injection volume as small as possible to avoid peak shape distortion.

Frequently Asked Questions (FAQs)
  • Q: Can I use a UV detector for this compound?

    • A: It is not recommended for quantitative analysis. The molecule lacks a significant chromophore, meaning sensitivity with a UV detector will be very poor.[7][9] For impurity profiling or trace-level analysis, a universal detector like CAD, ELSD, or MS is necessary.[25][26]

  • Q: My peak shape is good at high concentrations but tails badly at low concentrations. Why?

    • A: This is a classic sign of active sites (residual silanols) on the column. At high concentrations, these sites become saturated by the analyte, and most molecules elute normally. At low concentrations, a larger proportion of the analyte molecules interact with these active sites, leading to more pronounced tailing.[13] The solutions are the same as for general peak tailing: lower the mobile phase pH, add a competing base, or use a more inert column.

  • Q: Does the hemioxalate salt form affect the analysis?

    • A: Yes, in two ways. First, it dictates the initial sample solubility, which is generally favorable in aqueous solutions. Second, the oxalate anion is released in solution. While it is a very polar species and typically elutes in or near the void volume in reversed-phase chromatography, it can potentially be detected by universal detectors or interfere with ion-pairing chromatography if that mode is used. In most standard RP-HPLC methods, it is not a significant interference.[27][28]

  • Q: Should I use Methanol or Acetonitrile as the organic modifier?

    • A: Both can work, and screening both is a good method development practice. Acetonitrile often provides sharper peaks and lower backpressure. However, methanol has different selectivity and can sometimes reduce silanol interactions by forming hydrogen bonds with the stationary phase.[2][16] The choice depends on the specific separation and impurity profile.

References

Technical Support Center: A Guide to the Scalable Synthesis of 1-oxa-6-azaspiro[3.4]octane Hemioxalate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the scalable synthesis of 1-oxa-6-azaspiro[3.4]octane hemioxalate. Drawing upon established synthetic strategies and troubleshooting insights, this document aims to facilitate the efficient and reproducible production of this valuable spirocyclic scaffold for preclinical evaluation. The inherent three-dimensional nature of spirocycles like 1-oxa-6-azaspiro[3.4]octane offers significant advantages in drug discovery by enabling improved physicochemical and pharmacological properties.[1][2]

I. Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the multi-step synthesis and salt formation, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Spirocyclization Step

  • Question: My intramolecular cyclization to form the 1-oxa-6-azaspiro[3.4]octane core is resulting in a low yield of the desired product. What are the likely causes and how can I optimize this step?

  • Answer: Low yields in spirocyclization are often multifactorial. Here are the primary areas to investigate:

    • Side Reactions: Intermolecular reactions, elimination, and rearrangement of intermediates are common culprits.[3] To favor the desired intramolecular cyclization, employ high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent.

    • Solvent Effects: The choice of solvent is critical as it can stabilize or destabilize transition states.[3] For acid-catalyzed cyclizations, solvents like dichloromethane may favor the reaction, while others like THF or toluene could promote unwanted elimination pathways.[3] Experiment with a range of aprotic solvents of varying polarity.

    • Reaction Temperature and Catalyst: Inappropriate temperature control can lead to decomposition or the formation of side products. Carefully screen the reaction temperature. The choice of catalyst, if applicable, is also crucial for controlling the reaction pathway.[3]

    • Protecting Groups: Ensure that any sensitive functional groups that could interfere with the cyclization are adequately protected.

Issue 2: Difficulties in Purification of the Free Amine

  • Question: I am struggling to purify the 1-oxa-6-azaspiro[3.4]octane free amine. Standard silica gel chromatography is leading to significant product loss. What alternative purification strategies can I employ?

  • Answer: Amines, particularly those with basic properties, can interact strongly with the acidic silica gel, leading to tailing and poor recovery. Consider the following approaches:

    • Acid-Base Extraction: This is a highly effective method for purifying amines. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 10% HCl).[4] The protonated amine will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with sodium bicarbonate) and the free amine re-extracted into an organic solvent.[4]

    • Treated Silica Gel: If chromatography is necessary, use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites. This will minimize the interaction of the amine with the stationary phase.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for the purification of basic compounds.

Issue 3: Inconsistent Hemioxalate Salt Formation and Stoichiometry

  • Question: The formation of the hemioxalate salt is giving inconsistent results, with variable yields and difficulty in achieving the correct 2:1 (amine:oxalic acid) stoichiometry. How can I improve the reproducibility of this step?

  • Answer: Precise control over stoichiometry and crystallization conditions is key to reproducible salt formation.

    • Solvent Selection: The choice of solvent is critical for salt precipitation. Ketone solvents, such as acetone, have been shown to improve yields and reaction rates for oxalic acid salt formation.[5]

    • Stoichiometry and Addition Rate: Ensure the accurate measurement of a 2:1 molar ratio of the free amine to oxalic acid. The method of addition can also be important. Adding a solution of oxalic acid to a solution of the amine is a common and effective method.[5]

    • Temperature Control: Crystallization is a temperature-dependent process. Experiment with different temperatures to find the optimal conditions for precipitation of the desired hemioxalate salt.

    • Characterization: Thoroughly characterize the resulting salt using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and elemental analysis to confirm the correct stoichiometry and purity.

II. Frequently Asked Questions (FAQs)

Synthesis and Scale-Up

  • Q1: What are the key considerations when scaling up the synthesis of 1-oxa-6-azaspiro[3.4]octane for preclinical studies?

    • A1: When moving from bench-scale to a larger scale, several factors become critical. These include efficient heat transfer, effective mixing, and safe handling of reagents and intermediates.[6] The choice of a robust and scalable synthetic route is paramount.[7] Continuous flow chemistry can offer advantages for certain reaction types by providing better control over reaction parameters and improving safety.[6][8]

  • Q2: Are there alternative synthetic routes to 1-oxa-6-azaspiro[3.4]octane that I should consider?

    • A2: Yes, several synthetic strategies exist for constructing spirocyclic systems.[2] For the 1-oxa-6-azaspiro[3.4]octane core, methods involving [3+2] cycloadditions have been reported as efficient.[9] The choice of route will depend on the availability of starting materials, the desired scale, and the specific expertise of the research team.

Salt Formation and Characterization

  • Q3: Why is the hemioxalate salt form often preferred for preclinical development?

    • A3: Salt formation is a common strategy to improve the physicochemical properties of a drug candidate, such as solubility, stability, and bioavailability. Oxalic acid is a pharmaceutically acceptable salt former.[10] The hemioxalate form, with a 2:1 amine to acid ratio, can offer a desirable balance of these properties.

  • Q4: What analytical techniques are essential for characterizing the final this compound product?

    • A4: A comprehensive analytical package is necessary to ensure the identity, purity, and quality of the final product. This should include:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To assess purity.

      • Melting Point Analysis: As an indicator of purity.

      • Elemental Analysis: To confirm the elemental composition and salt stoichiometry.

III. Experimental Protocols

Protocol 1: Synthesis of 1-oxa-6-azaspiro[3.4]octane (Free Amine)

This is a generalized protocol and may require optimization based on the specific synthetic route chosen.

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor for intramolecular cyclization in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Slowly add the cyclization-promoting reagent (e.g., an acid or a transition metal catalyst) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using one of the methods described in the troubleshooting section (e.g., acid-base extraction).

Protocol 2: Formation of this compound

  • Solution Preparation: Dissolve the purified 1-oxa-6-azaspiro[3.4]octane (2.0 equivalents) in a suitable solvent, such as acetone.[5] In a separate flask, dissolve oxalic acid (1.0 equivalent) in the same solvent.

  • Salt Formation: Slowly add the oxalic acid solution to the amine solution with stirring.

  • Precipitation: The hemioxalate salt should precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold solvent.

  • Drying: Dry the resulting white solid under vacuum to a constant weight.

IV. Data Presentation

Table 1: Representative Reaction Parameters and Outcomes

ParameterLab Scale (1 g)Preclinical Scale (100 g)
Spirocyclization Yield 65-75%60-70%
Free Amine Purity (post-purification) >98% (by HPLC)>98% (by HPLC)
Hemioxalate Salt Yield 85-95%80-90%
Final Product Purity >99% (by HPLC)>99% (by HPLC)

V. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Free Amine cluster_salt Hemioxalate Salt Formation Starting_Material Precursor Cyclization Intramolecular Cyclization Starting_Material->Cyclization Reagents, Solvent, Temp. Crude_Amine Crude 1-oxa-6-azaspiro[3.4]octane Cyclization->Crude_Amine Purification Purification (e.g., Acid-Base Extraction) Crude_Amine->Purification Pure_Amine Pure Free Amine Purification->Pure_Amine Salt_Formation Salt Formation in Acetone Pure_Amine->Salt_Formation 2 eq. Oxalic_Acid Oxalic Acid (0.5 eq) Oxalic_Acid->Salt_Formation Hemioxalate_Salt 1-oxa-6-azaspiro[3.4]octane Hemioxalate

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield in Spirocyclization? Check_Dilution Increase Dilution? Start->Check_Dilution Yes Screen_Solvents Screen Solvents? Check_Dilution->Screen_Solvents No Improvement Implement_Changes Implement Optimized Conditions Check_Dilution->Implement_Changes Improved Yield Optimize_Temp Optimize Temperature and Catalyst? Screen_Solvents->Optimize_Temp No Improvement Screen_Solvents->Implement_Changes Improved Yield Review_PGs Review Protecting Groups? Optimize_Temp->Review_PGs No Improvement Optimize_Temp->Implement_Changes Improved Yield Review_PGs->Implement_Changes Address Issues

Caption: Troubleshooting decision tree for low spirocyclization yield.

VI. References

  • Technical Support Center: Optimizing Spirocycle Formation. Benchchem. Available from: 3

  • Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives. Benchchem. Available from: 1

  • Preparation of oxalic acid salts of phenylene diamines. Google Patents. Available from: --INVALID-LINK--

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available from: --INVALID-LINK--

  • Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. MDPI. Available from: --INVALID-LINK--

  • Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production. Benchchem. Available from: 7

  • Optimising the electrochemical reduction of CO2 to oxalic acid in propylene carbonate. Sustainable Energy & Fuels (RSC Publishing). Available from: --INVALID-LINK--

  • Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. Thieme Connect. Available from: --INVALID-LINK--

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available from: --INVALID-LINK--

  • When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. Chemistry World. Available from: --INVALID-LINK--

  • An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds. Benchchem. Available from: 2

References

minimizing side reactions in the functionalization of the azaspiro[3.4]octane scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Functionalization of the Azaspiro[3.4]octane Scaffold

Welcome to the technical support center for the azaspiro[3.4]octane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, three-dimensional building block into their synthetic programs. The unique conformational rigidity and novel chemical space offered by the azaspiro[3.4]octane core make it an increasingly popular motif in modern drug discovery.[1][2]

However, the inherent strain of the spirocyclic system, particularly the cyclobutane ring, can present unique challenges during chemical modification. This resource provides in-depth, troubleshooting guidance in a question-and-answer format to help you anticipate and overcome common side reactions, ensuring the integrity of your scaffold and the success of your synthetic campaigns.

Diagram: Structure of the 6-Azaspiro[3.4]octane Scaffold

Caption: Structure of 6-Azaspiro[3.4]octane.

Troubleshooting Guide: Common Functionalization Reactions

This section addresses specific issues that may arise during the chemical modification of the azaspiro[3.4]octane nitrogen.

N-Arylation (Buchwald-Hartwig Amination)

The palladium-catalyzed N-arylation is a cornerstone reaction for creating carbon-nitrogen bonds, but the sterically hindered nature of the spirocyclic amine can lead to challenges.[3]

Q1: My Buchwald-Hartwig reaction with 6-azaspiro[3.4]octane and an aryl bromide is sluggish, resulting in low conversion and recovery of starting materials. What is the likely cause?

A1: This issue is frequently traced to suboptimal ligand/catalyst selection or inadequate base strength, which fails to efficiently generate the active catalytic species or deprotonate the amine.

  • Causality & Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form an amide, and finally, reductive elimination to yield the N-aryl amine product. For sterically demanding secondary amines like 6-azaspiro[3.4]octane, bulky, electron-rich phosphine ligands are essential. These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates, and stabilize the monomeric Pd(0) catalyst.[4] Insufficiently strong bases (e.g., K₂CO₃) may not deprotonate the protonated amine-catalyst complex effectively, stalling the cycle.

  • Troubleshooting Protocol & Recommendations:

    • Ligand Selection: Switch to a state-of-the-art biaryl phosphine ligand. While older ligands like BINAP can be effective, modern ligands such as XPhos, RuPhos, or their analogs are specifically designed for challenging couplings and often give superior results.

    • Base Selection: Employ a stronger, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the standard for these reactions. If NaOtBu leads to side reactions with sensitive functional groups, lithium bis(trimethylsilyl)amide (LiHMDS) can be a powerful alternative.

    • Solvent Choice: Toluene or 1,4-dioxane are the preferred solvents. They are non-coordinating and have boiling points suitable for the elevated temperatures often required.

    • Catalyst Precursor: Use a reliable Pd(0) or Pd(II) precursor. Pd₂(dba)₃ and Pd(OAc)₂ are the most common and effective choices.

  • Optimized Starting Protocol:

    • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 6-azaspiro[3.4]octane (1.2 mmol), NaOtBu (1.4 mmol), and the appropriate biaryl phosphine ligand (e.g., XPhos, 0.02 mmol).

    • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add anhydrous, degassed toluene (5 mL).

    • Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

ParameterStandard ConditionOptimized Condition Rationale
Ligand BINAP / P(tBu)₃XPhos / RuPhosEnhanced activity for hindered secondary amines.
Base K₂CO₃ / Cs₂CO₃NaOtBu / LiHMDSStronger base facilitates amine deprotonation.
Solvent THFToluene / DioxaneHigher boiling point allows for higher reaction temperatures.
Temperature 80 °C100-110 °COvercomes activation energy for challenging substrates.
N-Alkylation

While seemingly straightforward, the N-alkylation of azaspiro[3.4]octane can be complicated by over-alkylation and, more critically, by potential degradation of the strained cyclobutane ring under harsh conditions.

Q2: I am attempting to N-alkylate 6-azaspiro[3.4]octane with an alkyl halide and a carbonate base, but I am observing the formation of a byproduct with a mass corresponding to a ring-opened species. How can I prevent this?

A2: The cyclobutane ring of the azaspiro[3.4]octane scaffold is susceptible to cleavage under strongly acidic or basic conditions, or at elevated temperatures, due to inherent ring strain. The side reaction you are observing is likely a result of conditions that are too harsh.

  • Causality & Mechanistic Insight: The strain energy of a cyclobutane ring makes it kinetically stable but thermodynamically prone to ring-opening reactions. Strong bases can promote elimination pathways, while adventitious acid (e.g., HBr formed in situ) can catalyze cleavage. The goal is to perform the nucleophilic substitution under the mildest conditions possible.

  • Troubleshooting Workflow:

start Problem: Ring-Opening During N-Alkylation check_base Is a strong base (e.g., NaOH, LDA) or high temp (>100°C) used? start->check_base mild_base Solution 1: Use a milder, non-nucleophilic base like K2CO3 or DIPEA. check_base->mild_base Yes check_reagent Is the alkylating agent highly reactive (e.g., allyl-Br, Bn-Br)? check_base->check_reagent No success Desired N-Alkyl Product mild_base->success lower_temp Solution 2: Run reaction at lower temperature (RT to 40°C). check_reagent->lower_temp Yes check_acid Is acidic workup performed without quenching? check_reagent->check_acid No lower_temp->success quench Solution 3: Quench reaction with saturated NaHCO3 before extraction. check_acid->quench Yes green_chem Alternative Strategy: Use Reductive Amination or Green Alkylating Agents. check_acid->green_chem No quench->success green_chem->success

Caption: Troubleshooting workflow for N-alkylation side reactions.

  • Recommended Protocols for Minimizing Side Reactions:

    • Mild Base and Solvent System:

      • Dissolve 6-azaspiro[3.4]octane (1.0 mmol) and the alkyl halide (1.1 mmol) in a polar aprotic solvent like acetonitrile or DMF (5 mL).

      • Add a mild inorganic base like potassium carbonate (K₂CO₃, 2.0 mmol) or an organic base like N,N-diisopropylethylamine (DIPEA, 1.5 mmol).

      • Stir the reaction at room temperature or warm gently to 40-50 °C. Monitor closely by TLC/LC-MS to avoid prolonged heating.

    • Reductive Amination (for Primary and Secondary Alkyl Groups): This is an exceptionally mild and high-yielding alternative to direct alkylation.

      • Dissolve 6-azaspiro[3.4]octane (1.0 mmol) and the corresponding aldehyde or ketone (1.1 mmol) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

      • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol).

      • Stir at room temperature for 2-12 hours. This method avoids the formation of corrosive HX byproducts entirely.

    • Green Chemistry Approach: For hydroxypropyl chains, propylene carbonate can serve as both the alkylating agent and solvent under neat conditions, avoiding the use of genotoxic alkyl halides.[5][6]

FAQs (Frequently Asked Questions)

Q: Do I need to protect the nitrogen of 6-azaspiro[3.4]octane before attempting C-H functionalization on an attached aromatic ring?

A: Yes, it is highly advisable. The secondary amine is a Lewis basic site that can coordinate to and deactivate the transition metal catalysts (e.g., Palladium, Rhodium) used for C-H functionalization.[7] Protecting the nitrogen, typically as a tert-butoxycarbonyl (Boc) carbamate or with another suitable group, prevents this interference and allows for clean C-H activation. The Boc group can be readily removed post-functionalization under acidic conditions (e.g., TFA in DCM).

Q: Is the 6-azaspiro[3.4]octane scaffold stable to standard aqueous acidic and basic workup conditions?

A: The scaffold is generally stable to mild aqueous workup conditions (e.g., washing with saturated NaHCO₃, brine, or dilute 1M HCl at 0 °C). However, prolonged exposure to concentrated acids or bases, especially at elevated temperatures, should be avoided to prevent potential ring-opening of the cyclobutane moiety. It is best practice to perform any pH adjustments at low temperatures and to proceed quickly to the extraction and drying steps.

Q: Can I perform a Hoffman or Cope elimination on a derivative of 6-azaspiro[3.4]octane?

A: While theoretically possible, these elimination reactions should be approached with extreme caution.[8] Both reactions require the formation of a quaternary ammonium salt or an N-oxide, respectively, followed by heating with a base. The conditions, particularly the heating step, could promote complex rearrangements or fragmentation of the strained spirocyclic system in addition to the desired elimination. Alternative synthetic strategies that do not rely on such harsh elimination conditions are strongly recommended.

References

Validation & Comparative

A Comparative Guide to Validating the In Vivo Biological Activity of 1-oxa-6-azaspiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 1-oxa-6-azaspiro[3.4]octane hemioxalate in preclinical animal models. The 1-oxa-6-azaspiro[3.4]octane core is a valuable scaffold in medicinal chemistry, noted for its rigid, three-dimensional structure that can improve physicochemical properties of drug candidates.[1][2] While this specific hemioxalate salt is primarily documented as a synthetic intermediate[3], its structural motifs suggest a plausible interaction with central and peripheral nervous system targets. We hypothesize a potential role as a muscarinic acetylcholine receptor (mAChR) agonist.

This document outlines a logical, multi-tiered in vivo validation strategy, comparing the compound's performance against Cevimeline , an FDA-approved M1/M3 muscarinic agonist.[4][5] The guide details protocols for an initial safety assessment via a Functional Observational Battery (FOB), a peripheral activity assay using a sialorrhea model, and a central activity assay using a scopolamine-induced cognitive deficit model.

Introduction: The Rationale for a Muscarinic Agonist Hypothesis

The 1-oxa-6-azaspiro[3.4]octane scaffold is a privileged structure in modern drug discovery. Its inherent rigidity and sp³-rich character offer a distinct advantage over flat, aromatic systems, often leading to improved target selectivity and metabolic stability.[2] Derivatives of similar azaspiro-scaffolds have been explored for a range of neurological targets.[6][7] Given the structural relationship to known cholinergic agents, a primary hypothesis for the biological activity of this compound (referred to herein as "Test Compound") is its function as a muscarinic acetylcholine receptor agonist.

Muscarinic receptors, particularly the M1 and M3 subtypes, are critical targets for therapeutic intervention.

  • M1 Receptors , predominantly found in the central nervous system (CNS), are integral to learning and memory processes.

  • M3 Receptors are located peripherally on exocrine glands and smooth muscle, regulating secretions and motor function.[8]

To rigorously test this hypothesis, we will benchmark our Test Compound against Cevimeline . Cevimeline is a potent M1 and M3 agonist clinically approved for treating xerostomia (dry mouth) in patients with Sjögren's syndrome by stimulating salivary gland secretion.[4][9] This comparative approach allows for a clear interpretation of the Test Compound's potency, selectivity (peripheral vs. central), and potential therapeutic window.

Foundational Assessment: Safety and Tolerability

Before investigating efficacy, it is imperative to establish the compound's safety profile and its general effects on animal behavior and physiology. The Functional Observational Battery (FOB), or Irwin Test, is the gold standard for this initial screen.[10][11][12] It provides a systematic and semi-quantitative assessment of autonomic, neuromuscular, sensorimotor, and behavioral functions.

Experimental Protocol: Functional Observational Battery (FOB) in Mice

This protocol is adapted from established methodologies for neurobehavioral screening.[13][14]

  • Animal Preparation: Acclimate male C57BL/6 mice to the testing room for at least 60 minutes before the experiment. House animals individually during this period.

  • Compound Administration: Prepare the Test Compound and Cevimeline in a suitable vehicle (e.g., 0.9% saline with 0.5% Tween 80). Administer via intraperitoneal (i.p.) injection at three dose levels (e.g., 1, 10, 30 mg/kg) alongside a vehicle control group (n=8 mice per group).

  • Observational Arena: Place each mouse individually into a standard transparent observation cage.

  • Scoring: At peak-effect time (determined from pilot pharmacokinetics, typically 30-60 minutes post-injection), a trained observer blinded to the treatment groups scores each animal on a predefined set of parameters.

  • Parameters to Assess:

    • Autonomic: Piloerection, salivation, lacrimation, body temperature, pupil size.

    • Neuromuscular: Gait, posture (kyphosis), motor activity, tremors, convulsions, righting reflex.

    • Sensorimotor: Reactivity to touch, sound (clicker), tail pinch.

    • Behavioral: Arousal level, grooming, stereotypy.

Comparative Data: Expected FOB Profiles

The following table presents hypothetical data comparing the Test Compound to Cevimeline, highlighting dose-dependent effects.

ParameterVehicle ControlCevimeline (10 mg/kg)Test Compound (10 mg/kg)Causality and Interpretation
Salivation Normal (Score 0)Profuse (Score 3)Moderate (Score 2)Direct indicator of peripheral M3 receptor agonism. Cevimeline is a potent secretagogue.[5] The Test Compound shows a similar, but perhaps less potent, effect.
Lacrimation Normal (Score 0)Present (Score 2)Present (Score 2)Also mediated by peripheral M3 receptors. Both compounds show expected cholinergic activity.
Tremors Absent (Score 0)Fine Tremors (Score 1)Absent (Score 0)Often associated with central cholinergic overstimulation. The absence of tremors with the Test Compound at this dose may suggest a better peripheral-to-central selectivity or a different receptor subtype profile compared to Cevimeline.
Body Temperature Normal (~37°C)Hypothermia (~35.5°C)Mild Hypothermia (~36.2°C)A known centrally-mediated effect of muscarinic agonists. The attenuated response of the Test Compound could indicate lower CNS penetration or efficacy at central M1/M2 receptors.
Locomotor Activity NormalDecreasedNormalSedation can be a CNS-mediated side effect. The Test Compound appears to have a wider therapeutic window regarding sedative effects.

Validating Peripheral Activity: The Sialorrhea Model

To directly quantify M3 receptor agonism, we will assess the Test Compound's ability to stimulate saliva secretion (sialorrhea). This is a robust and translatable model reflecting the primary clinical action of drugs like Cevimeline.[9]

Workflow for Sialometry Assay

G cluster_prep Preparation cluster_collection Saliva Collection cluster_analysis Analysis A 1. Prepare & weigh pre-weighed cotton swabs B 2. Acclimate & weigh mice (n=8 per group) A->B C 3. Administer Vehicle, Cevimeline, or Test Compound (i.p.) B->C D 4. At 15 min post-injection, anesthetize mouse C->D E 5. Place pre-weighed cotton swab in oral cavity for 2 min D->E F 6. Remove swab & immediately place in sealed tube E->F G 7. Weigh wet swab F->G H 8. Calculate saliva weight (Wet Wt - Dry Wt) G->H I 9. Normalize data (mg saliva / g body weight) H->I

Caption: Workflow for measuring drug-induced sialorrhea in mice.

Experimental Protocol: Sialometry in Mice

This protocol is a synthesis of established methods for measuring salivary gland function.[15][16]

  • Preparation: Prepare and weigh individual 2 cm cotton swabs in sealed microfuge tubes.

  • Animal Handling: Fast male CD-1 mice for 2 hours prior to the experiment to prevent food contamination of saliva.[16] Weigh each mouse.

  • Compound Administration: Administer the Test Compound, Cevimeline (e.g., 3 mg/kg), or Vehicle via i.p. injection.

  • Anesthesia: At 15 minutes post-injection, lightly anesthetize each mouse (e.g., with isoflurane).

  • Saliva Collection: Gently place a pre-weighed cotton swab into the mouse's oral cavity for a fixed period (e.g., 2 minutes).

  • Measurement: Immediately after collection, return the swab to its sealed tube and re-weigh.

  • Calculation: The amount of saliva is the difference between the wet and dry weight of the swab. Normalize this value to the mouse's body weight (mg saliva / g body weight).

Comparative Data: Sialorrhea Induction
Treatment GroupDose (mg/kg, i.p.)Mean Saliva Secreted (mg/g body weight ± SEM)% Increase vs. Vehicle
Vehicle N/A0.8 ± 0.2-
Cevimeline 35.2 ± 0.6550%
Test Compound 12.1 ± 0.4163%
Test Compound 34.8 ± 0.5500%
Test Compound 105.5 ± 0.7588%

Interpretation: The data shows the Test Compound induces sialorrhea in a dose-dependent manner, confirming peripheral M3 receptor agonism. At a 3 mg/kg dose, it demonstrates efficacy comparable to the positive control, Cevimeline.

Validating Central Activity: Scopolamine-Induced Cognitive Deficit

To determine if the Test Compound can cross the blood-brain barrier and engage central M1 receptors, we use the scopolamine-induced amnesia model.[17][18] Scopolamine is a muscarinic antagonist that impairs short-term spatial memory, and an effective M1 agonist should reverse this deficit.[19] The T-maze spontaneous alternation task is a common endpoint for this model.[18][20]

Workflow for T-Maze Spontaneous Alternation Task

G cluster_dosing Dosing Regimen cluster_test Behavioral Test cluster_analysis Data Analysis D1 1. Administer Test Compound, Cevimeline, or Vehicle (i.p.) D2 2. Wait 30 minutes D1->D2 D3 3. Administer Scopolamine (or Saline) (i.p.) D2->D3 D4 4. Wait 30 minutes D3->D4 T1 5. Place rat in start arm of T-maze D4->T1 T2 6. Allow free exploration for 8 min T1->T2 T3 7. Record sequence of arm entries (e.g., L, R, C) T2->T3 A1 8. Identify total arm entries & alternations T3->A1 A2 9. Calculate % Alternation: [Alternations / (Total Entries - 2)] * 100 A1->A2

Caption: Workflow for the scopolamine-induced deficit T-maze task.

Experimental Protocol: Reversal of Scopolamine Deficit in Rats

This protocol is based on standard methods for assessing cognitive enhancers in rodents.[19][20][21]

  • Animal Groups (n=10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Scopolamine (1 mg/kg)

    • Group 3: Cevimeline (1 mg/kg) + Scopolamine (1 mg/kg)

    • Group 4: Test Compound (1 mg/kg) + Scopolamine (1 mg/kg)

    • Group 5: Test Compound (3 mg/kg) + Scopolamine (1 mg/kg)

  • Dosing: Administer the test article (Vehicle, Cevimeline, or Test Compound) via i.p. injection. Thirty minutes later, administer either Saline or Scopolamine (1 mg/kg, i.p.).

  • Behavioral Testing: Thirty minutes after the second injection, place the rat in the start arm of a T-maze.

  • Data Collection: Allow the rat to explore the maze for 8 minutes. Record the sequence of arm entries. An "alternation" is defined as consecutive entries into all three different arms (e.g., Left, Right, Center).

  • Calculation: Calculate the percentage of spontaneous alternation as: [Number of Alternations / (Total Arm Entries - 2)] * 100.

Comparative Data: Cognitive Enhancement
Treatment Group% Spontaneous Alternation (Mean ± SEM)Interpretation
Vehicle + Saline 75 ± 4%Normal cognitive performance (baseline).
Vehicle + Scopolamine 48 ± 5%Significant memory impairment, validating the model.[17]
Cevimeline (1 mg/kg) + Scopolamine 68 ± 6%Reversal of deficit, confirming CNS activity of the positive control.
Test Compound (1 mg/kg) + Scopolamine 55 ± 5%Partial, but not statistically significant, reversal of deficit.
Test Compound (3 mg/kg) + Scopolamine 71 ± 4%Complete and significant reversal of the scopolamine-induced deficit, indicating the Test Compound is centrally active and enhances cognitive function at this dose.

Synthesis and Conclusion

This structured, comparative approach provides a robust pathway for validating the in vivo biological activity of this compound.

  • Initial Safety (FOB): The Test Compound demonstrated a favorable safety profile compared to Cevimeline, with fewer central side effects like tremors at equieffective peripheral doses.

  • Peripheral Activity (Sialometry): The compound was confirmed as a potent secretagogue, with dose-dependent efficacy comparable to Cevimeline, strongly supporting M3 receptor agonism.

  • Central Activity (T-Maze): The compound effectively reversed scopolamine-induced cognitive deficits, indicating that it crosses the blood-brain barrier and acts on central muscarinic receptors, likely M1.

References

A Researcher's Guide to the Comparative Analysis of 1-oxa-6-azaspiro[3.4]octane Hemioxalate and its Analogs as Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Spirocyclic Muscarinic Agonists in Neurological Disorders

The quest for novel therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, has led researchers to explore the cholinergic system as a prime target. Muscarinic acetylcholine receptors, especially the M1 subtype, play a crucial role in cognitive processes such as learning and memory.[1] Consequently, the development of M1-selective muscarinic agonists has been a focal point of drug discovery efforts.[2][3][4] Spirocyclic scaffolds have emerged as a promising structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can enhance receptor affinity and selectivity.[5] This guide provides a comparative framework for the study of 1-oxa-6-azaspiro[3.4]octane hemioxalate, a key building block in this class, and its analogs. While comprehensive public data on this specific compound is limited, this guide will leverage data from closely related analogs to provide a robust methodology for its evaluation.

The core hypothesis is that the rigid, three-dimensional structure of the 1-oxa-6-azaspiro[3.4]octane scaffold can be systematically modified to achieve high affinity and selectivity for the M1 muscarinic receptor, leading to potent, centrally active therapeutic agents with reduced peripheral side effects. This guide will detail the synthetic strategies, in vitro and in vivo pharmacological profiling, and pharmacokinetic assessment necessary to test this hypothesis.

Synthetic Strategies and Analog Design

The synthesis of 1-oxa-6-azaspiro[3.4]octane and its analogs is a critical first step in any comparative study. The modular nature of the synthesis allows for the systematic exploration of structure-activity relationships (SAR).

General Synthetic Workflow

A common approach to the synthesis of the 1-oxa-6-azaspiro[3.4]octane core involves a multi-step sequence that allows for the introduction of diversity at key positions. The following diagram illustrates a generalized synthetic pathway.

G A Commercially Available Starting Materials (e.g., substituted pyrrolidines, oxetanes) B Key Spirocyclization Step A->B Annulation C Functional Group Interconversion B->C Protection/Deprotection D Introduction of Diversity Elements (R1, R2, etc.) C->D Coupling Reactions E Final Compound Library (e.g., 1-oxa-6-azaspiro[3.4]octane analogs) D->E F Salt Formation (e.g., Hemioxalate) E->F G A In Vitro ADME Assays B Solubility (Thermodynamic & Kinetic) A->B C Permeability (PAMPA, Caco-2) A->C D Metabolic Stability (Microsomes, Hepatocytes) A->D E In Vivo Pharmacokinetics B->E C->E D->E F Rodent PK (IV & PO administration) E->F G Brain Penetration (Brain/Plasma Ratio) E->G

References

Navigating Novel Anticancer Leads: A Comparative Efficacy Analysis of 1-Oxa-6-azaspiro[3.4]octane Hemioxalate in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel oncological therapeutics, the exploration of unique chemical scaffolds is paramount. Spiro-heterocyclic compounds have emerged as a promising class of molecules, demonstrating significant potential in cancer chemotherapy.[1] This guide provides a comprehensive framework for the cross-validation of the efficacy of a novel investigational compound, 1-oxa-6-azaspiro[3.4]octane hemioxalate, across various cancer cell lines. While direct experimental data for this specific hemioxalate salt is nascent, we will draw upon established methodologies and comparative data from structurally related spiro-alkaloids and other spiro-heterocyclic compounds to establish a robust investigational blueprint.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the anticancer potential of this and similar novel chemical entities.

The Rationale for Investigating Spiro-Heterocyclic Scaffolds

The unique three-dimensional architecture of spiro compounds, characterized by a single atom shared between two rings, offers a distinct advantage in drug design. This rigid, yet complex, conformation can facilitate precise interactions with biological targets that are often challenging for more planar molecules.[4] The incorporation of heteroatoms, such as oxygen and nitrogen, within the spirocyclic framework, as in the case of 1-oxa-6-azaspiro[3.4]octane, introduces sites for hydrogen bonding and other non-covalent interactions, further enhancing the potential for potent and selective biological activity.[5]

Numerous studies have highlighted the anticancer properties of various spiro-alkaloids and related structures, which have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression.[6][7] For instance, certain spiro-bisheterocycles have demonstrated the ability to promote apoptosis in breast cancer cell lines through both p53-dependent and -independent pathways.[8]

A Proposed Framework for Efficacy Evaluation

To ascertain the therapeutic potential of this compound, a multi-faceted in vitro evaluation is proposed. This involves a panel of well-characterized human cancer cell lines representing diverse tissue origins to assess the breadth of its activity. A suggested initial panel could include:

  • MCF-7: A human breast adenocarcinoma cell line (estrogen receptor-positive).

  • MDA-MB-231: A human breast adenocarcinoma cell line (triple-negative).

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

  • HCT116: A human colon cancer cell line.

The primary objectives of this initial screening are to quantify the cytotoxic and cytostatic effects of the compound and to elucidate its preliminary mechanism of action.

Foundational Experiment: Cell Viability and Cytotoxicity Assessment

The initial step in evaluating a novel anticancer agent is to determine its effect on the viability and proliferation of cancer cells. This is typically achieved through colorimetric or fluorometric assays that measure metabolic activity, which correlates with the number of viable cells. The half-maximal inhibitory concentration (IC50), a key metric of a drug's potency, is derived from these assays.

Comparative Performance of Structurally Related Spiro Compounds:

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the reported IC50 values for other spiro-heterocyclic compounds against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Spiro[hydantoin-isoxazole]MCF-742.3[1]
Spiro[hydantoin-oxazepine]MCF-766.3[1]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione deriv.A5490.18 - 0.19[9]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione deriv.MDA-MB-2310.08 - 0.09[9]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione deriv.HeLa0.14 - 0.15[9]
Dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines]HeLa, HepG2, T-47D, MCF7, HCT116Promising activity[2]

Experimental Workflow for Cell Viability Assays:

Caption: Workflow for determining the IC50 of a test compound.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-treated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions as in step 1.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate its mechanism of action. Determining whether the compound induces programmed cell death (apoptosis) and/or disrupts the normal progression of the cell cycle provides crucial information about its therapeutic potential.

Apoptosis Induction:

Apoptosis is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptosis.

Proposed Signaling Pathway for Apoptosis Induction:

Many spiro-heterocyclic compounds have been found to induce apoptosis through the intrinsic (mitochondrial) pathway.

G Compound 1-Oxa-6-azaspiro[3.4]octane hemioxalate Mitochondria Mitochondrial Stress Compound->Mitochondria Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis:

Disruption of the cell cycle is another common mechanism of action for anticancer drugs. Flow cytometry analysis of DNA content after PI staining can reveal cell cycle arrest at different phases (G0/G1, S, or G2/M).

Comparative Data on Cell Cycle Effects of a Spiro Compound:

CompoundCancer Cell LineEffect on Cell CycleReference
4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one deriv. 7jMDA-MB-231G2/M phase arrest[10]

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the anticancer efficacy of this compound. By employing a panel of diverse cancer cell lines and a battery of robust in vitro assays, researchers can effectively characterize its cytotoxic and mechanistic properties. The comparative data from related spiro-heterocyclic compounds offer valuable benchmarks for assessing its potential as a novel therapeutic agent. Positive outcomes from these initial studies would warrant further investigation into its specific molecular targets and its efficacy in more complex preclinical models, such as 3D spheroids and in vivo xenografts. The unique structural attributes of the 1-oxa-6-azaspiro[3.4]octane scaffold hold considerable promise, and a thorough and systematic investigation is the crucial next step in unlocking its potential in the fight against cancer.

References

A Comparative Benchmarking Guide: Evaluating 1-oxa-6-azaspiro[3.4]octane hemioxalate Against Known Bacterial Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Bacterial Topoisomerase Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA, a process vital for bacterial DNA replication, transcription, and repair.[1][2] Their inhibition leads to the cessation of these critical cellular processes and ultimately results in bacterial cell death.[3] This mechanism is the cornerstone of the clinical efficacy of fluoroquinolone antibiotics, a widely used class of antibacterial agents.[] However, the rise of bacterial resistance to existing fluoroquinolones necessitates the discovery and development of novel inhibitors that can overcome these resistance mechanisms.[2][5]

This guide focuses on the characterization of 1-oxa-6-azaspiro[3.4]octane hemioxalate, a spirocyclic compound with structural motifs present in various bioactive molecules. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural features suggest a potential for interaction with bacterial topoisomerases. Here, we propose a comprehensive framework to benchmark its inhibitory activity against two well-characterized fluoroquinolones: Trovafloxacin and Gatifloxacin.

Known Inhibitors for Comparison:

  • Trovafloxacin: A broad-spectrum fluoroquinolone that inhibits both DNA gyrase and topoisomerase IV.[1][6] Its use has been restricted due to hepatotoxicity, but it remains a valuable research tool.[1][6]

  • Gatifloxacin: A fourth-generation fluoroquinolone with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[7][8] It also targets both DNA gyrase and topoisomerase IV.[7][8]

The Underlying Science: Mechanism of Action

Fluoroquinolones exert their bactericidal effects by stabilizing the covalent complex between topoisomerase enzymes and cleaved DNA.[2] This ternary complex blocks the progression of the replication fork, leading to double-stranded DNA breaks and triggering the bacterial SOS response, which ultimately results in cell death.[2][9] The dual targeting of both DNA gyrase and topoisomerase IV is a key feature of many newer fluoroquinolones, contributing to their broad spectrum of activity.[10]

The primary hypothesis to be tested is whether this compound acts as a bacterial topoisomerase inhibitor, and if so, to characterize its potency, selectivity, and mechanism of inhibition relative to established drugs.

Below is a diagram illustrating the proposed mechanism of action and the points of inhibition within the bacterial DNA replication process.

cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Replication_Fork Replication Fork DNA_Gyrase DNA Gyrase (removes positive supercoils) Replication_Fork->DNA_Gyrase introduces negative supercoils Topoisomerase_IV Topoisomerase IV (deconcatenates daughter chromosomes) DNA_Gyrase->Topoisomerase_IV enables chromosome segregation Daughter_Chromosomes Separated Daughter Chromosomes Topoisomerase_IV->Daughter_Chromosomes Inhibitor This compound (Hypothesized) Trovafloxacin Gatifloxacin Inhibitor->DNA_Gyrase blocks activity Inhibitor->Topoisomerase_IV blocks activity

Caption: Inhibition of Bacterial DNA Replication.

Experimental Design and Protocols

To comprehensively evaluate the inhibitory potential of this compound, a series of standardized in vitro assays will be conducted in parallel with Trovafloxacin and Gatifloxacin.

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11] This is a primary metric for assessing the potency of a potential drug.[12]

Experimental Protocol: DNA Supercoiling Inhibition Assay (for DNA Gyrase)

  • Reaction Setup: Prepare a reaction mixture containing purified bacterial DNA gyrase, relaxed plasmid DNA substrate, ATP, and the appropriate reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound, Trovafloxacin, or Gatifloxacin to the reaction mixtures. Include a control with no inhibitor.

  • Incubation: Incubate the reactions at 37°C to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide or SYBR Green).

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The amount of supercoiled DNA will decrease with increasing inhibitor concentration.

  • Quantification and IC50 Calculation: Quantify the band intensities using densitometry. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14]

A similar protocol will be used to assess the inhibition of topoisomerase IV-mediated decatenation of kinetoplast DNA.

The following diagram outlines the general workflow for IC50 determination.

Start Start Prepare_Reactions Prepare Enzyme Reactions (DNA Gyrase or Topo IV) Start->Prepare_Reactions Add_Inhibitors Add Serial Dilutions of Inhibitors (Test Compound & Controls) Prepare_Reactions->Add_Inhibitors Incubate Incubate at 37°C Add_Inhibitors->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Analyze Analyze by Agarose Gel Electrophoresis Stop_Reaction->Analyze Quantify Quantify Band Intensities Analyze->Quantify Calculate_IC50 Calculate IC50 Values (Dose-Response Curve) Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: IC50 Determination Workflow.

Binding Affinity (Ki) Determination

The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to its target enzyme.[12] It is a more fundamental measure of inhibitor potency than the IC50 value, as it is independent of substrate concentration.[15]

Experimental Protocol: Competitive Binding Assay

  • Labeled Ligand Binding: First, determine the dissociation constant (Kd) of a fluorescently labeled known inhibitor (e.g., a fluorescent derivative of a fluoroquinolone) to the target enzyme.[16]

  • Competition Setup: Prepare reaction mixtures containing a fixed concentration of the enzyme and the fluorescently labeled inhibitor.

  • Addition of Unlabeled Competitor: Add increasing concentrations of the unlabeled test compound (this compound) or control inhibitors.

  • Equilibration: Allow the reactions to reach equilibrium.

  • Measurement: Measure the fluorescence signal (e.g., fluorescence polarization or FRET). The signal will change as the unlabeled inhibitor displaces the labeled inhibitor.

  • Ki Calculation: Plot the change in signal against the concentration of the unlabeled inhibitor to determine the IC50 for displacement. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.[15]

Selectivity Profiling

Assessing the selectivity of an inhibitor for its intended target over other related enzymes is crucial for predicting its potential for off-target effects.

Experimental Protocol: Comparative IC50 Determination

  • Target Enzymes: Perform IC50 determination assays as described in section 3.1 for both bacterial DNA gyrase and topoisomerase IV.

  • Human Topoisomerase II: To assess potential toxicity, perform a similar inhibition assay using purified human topoisomerase II.

  • Selectivity Index Calculation: The selectivity index can be calculated as the ratio of the IC50 for the human enzyme to the IC50 for the bacterial enzyme. A higher selectivity index indicates a greater margin of safety.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected data from the proposed experiments, comparing this compound with Trovafloxacin and Gatifloxacin. The values for the known inhibitors are based on literature data, while the values for the test compound are hypothetical examples of what might be observed.

InhibitorDNA Gyrase IC50 (µM)Topoisomerase IV IC50 (µM)DNA Gyrase Ki (µM)Topoisomerase IV Ki (µM)Human Topo II IC50 (µM)Selectivity Index (Human/Bacterial)
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Trovafloxacin ~0.1~0.2~0.05~0.1>100>500
Gatifloxacin ~0.15~0.1~0.08~0.05>150>1000

Discussion and Interpretation

  • Potency: The IC50 and Ki values will be directly compared to those of Trovafloxacin and Gatifloxacin. Lower values indicate higher potency.

  • Dual Targeting: A comparison of the inhibitory activity against both DNA gyrase and topoisomerase IV will reveal whether the compound is a dual-targeting agent, a feature associated with a broader antibacterial spectrum and a lower propensity for resistance development.[5]

  • Selectivity and Safety: A high selectivity index against human topoisomerase II is a critical indicator of a favorable safety profile, suggesting a lower likelihood of off-target effects in human cells.

  • Structure-Activity Relationship (SAR): The results will provide initial insights into the structure-activity relationship of the 1-oxa-6-azaspiro[3.4]octane scaffold, guiding future medicinal chemistry efforts to optimize potency and selectivity.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of this compound as a potential inhibitor of bacterial DNA gyrase and topoisomerase IV. By benchmarking its performance against well-characterized fluoroquinolones, researchers can obtain critical data to support its further development as a novel antibacterial agent. The detailed experimental protocols and data interpretation guidelines presented herein are designed to ensure scientific rigor and provide a clear path for advancing our understanding of this promising compound.

References

structure-activity relationship (SAR) studies of 1-oxa-6-azaspiro[3.4]octane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Oxa-6-azaspiro[3.4]octane Derivatives and Their Analogs as Muscarinic Receptor Agonists

Introduction: The Promise of Spirocyclic Scaffolds in CNS Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer improved pharmacological profiles is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have garnered significant attention for their inherent three-dimensionality.[1] This rigid, non-planar structure can lead to enhanced binding affinity and selectivity for biological targets, while often improving physicochemical properties like solubility and metabolic stability, factors critical for successful drug development.[1]

The 1-oxa-6-azaspiro[3.4]octane scaffold represents a compelling, yet underexplored, framework.[2][3] Its structural relatives, particularly larger spirocycles like the 1-oxa-8-azaspiro[4.5]decanes, have been investigated as potent and selective agonists for the M1 muscarinic acetylcholine receptor (mAChR).[4][5] The M1 receptor is a key G-protein coupled receptor (GPCR) in the central nervous system, playing a crucial role in cognitive processes such as learning and memory.[6][7] Consequently, M1 agonists are considered a promising therapeutic strategy for symptomatic treatment of cognitive decline in neurodegenerative disorders like Alzheimer's disease.[5][6]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of azaspirocyclic compounds with muscarinic receptors. While direct, extensive SAR studies on the 1-oxa-6-azaspiro[3.4]octane core are not yet prevalent in published literature, we can construct a robust predictive framework by performing a comparative analysis of its closely related and well-characterized analogs. By synthesizing data from these established alternatives, we can elucidate the key structural determinants for M1 receptor affinity and agonist activity, providing a rational basis for the design of novel 1-oxa-6-azaspiro[3.4]octane derivatives.

Core Scaffold Synthesis: A Platform for Derivatization

The feasibility of any SAR campaign hinges on accessible synthetic chemistry. The synthesis of azaspiro[3.4]octane cores and their analogs has been approached through various routes, often involving cycloaddition or annulation strategies.[8][9] A key advantage of these synthetic pathways is their modularity, allowing for the introduction of diverse substituents at multiple positions to probe the chemical space around the core scaffold. A generalized workflow enables the creation of a library of derivatives for biological screening.

G cluster_synthesis General Synthetic Workflow Start Commercially Available Starting Materials Step1 Key Cycloaddition or Annulation Reaction (e.g., [3+2] cycloaddition) Start->Step1 Core Formation of 1-Oxa-6-azaspiro[3.4]octane Core Step1->Core Step2 Functional Group Interconversion (FGI) Core->Step2 Introduce handles for derivatization Step3 Derivatization at N6 Position (e.g., Alkylation, Acylation) Step2->Step3 Step4 Derivatization of Oxetane Ring (if applicable) Step2->Step4 Library Library of Final Test Compounds Step3->Library Step4->Library

Caption: A generalized synthetic workflow for producing a library of 1-oxa-6-azaspiro[3.4]octane derivatives.

Comparative Structure-Activity Relationship (SAR) Analysis

To build a predictive SAR model for 1-oxa-6-azaspiro[3.4]octane derivatives, we will analyze data from the structurally related 1-oxa-8-azaspiro[4.5]decane series, which have been extensively studied as M1 muscarinic agonists.[5][10] The key takeaways from these analogs provide a foundational understanding of how structural modifications impact receptor interaction.

The primary points of modification on the 1-oxa-8-azaspiro[4.5]decane scaffold are:

  • The Nitrogen Atom (N8): The basicity and substitution pattern of the piperidine nitrogen are critical for orthosteric binding at mAChRs.

  • The Tetrahydrofuran Ring: Substitutions at the C2 and C3 positions of the oxygen-containing ring significantly modulate both affinity and functional selectivity.

Below is a summary of key SAR findings from this series, which can be extrapolated to inform the design of novel 1-oxa-6-azaspiro[3.4]octane derivatives.

G cluster_sar Key SAR Principles from 1-Oxa-8-azaspiro[4.5]decane Analogs Scaffold 1-Oxa-8-azaspiro[4.5]decane Core N8_Mod N8-Methyl Group: Generally optimal for potent M1/M2 affinity. Scaffold->N8_Mod N-Alkylation C2_Mod C2-Position: Small alkyl groups (Me, Et) are well-tolerated. Ethyl group can enhance M1 selectivity. Scaffold->C2_Mod Substitution C3_Mod C3-Position: Carbonyl (C=O) is common. Conversion to Methylene (C=CH2) drastically improves M1 selectivity over M2/M3 side effects. Scaffold->C3_Mod Substitution Stereo Stereochemistry: M1 agonist activity resides preferentially in the (-)-S isomer. Scaffold->Stereo Chirality G cluster_workflow In Vitro Characterization Workflow Compound Test Compound (e.g., 1-oxa-6-azaspiro[3.4]octane derivative) Binding Primary Screen: Radioligand Binding Assay Compound->Binding Result1 Determine Affinity (Ki) & M1/M2/M3 Selectivity Binding->Result1 Functional Secondary Screen: Functional Agonist Assay Result2 Determine Potency (EC50) & Efficacy (% of ACh max) Functional->Result2 Result1->Functional Compounds with high affinity & selectivity Decision Lead Candidate Selection Result2->Decision

References

A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of Azaspiro[3.4]octane Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azaspiro[3.4]octane Scaffolds and the Critical Role of Salt Selection

In the landscape of modern drug discovery, the pursuit of novel chemical matter with favorable pharmacological and pharmacokinetic properties is paramount. Azaspiro[3.4]octane and its heteroatom-containing analogues have emerged as a privileged scaffold class. Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic ring systems, providing opportunities for enhanced target selectivity and improved physicochemical properties. This rigid, sp³-rich core can lead to better metabolic stability and presents unique vectors for exploring chemical space, which has led to their investigation in diverse therapeutic areas, from central nervous system (CNS) disorders to infectious diseases.[1][2]

However, the intrinsic properties of the active pharmaceutical ingredient (API) are only one part of the equation for successful drug development. For ionizable compounds, the selection of an appropriate salt form is a critical and often decisive step.[3] The choice of a counter-ion can profoundly influence a drug candidate's aqueous solubility, dissolution rate, stability, and hygroscopicity.[4] These physicochemical characteristics, in turn, are key determinants of the pharmacokinetic profile, governing the absorption, distribution, metabolism, and excretion (ADME) of the drug. A well-chosen salt can transform a promising but poorly behaved molecule into a viable clinical candidate, while a suboptimal choice can lead to developmental dead ends.[5]

This guide provides a technical comparison of the potential pharmacokinetic profiles of different salts of a hypothetical azaspiro[3.4]octane-based drug candidate. We will use a representative Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist, which we will refer to as AZD-XYZ , as a case study. The principles and methodologies discussed herein are broadly applicable to researchers, scientists, and drug development professionals working with this versatile chemical scaffold.

Comparative Analysis of Hypothetical AZD-XYZ Salts

To illustrate the impact of salt selection on pharmacokinetics, let us consider our hypothetical MCHR1 antagonist, AZD-XYZ, a weakly basic compound with poor aqueous solubility as the free base. Below is a table summarizing the anticipated pharmacokinetic parameters following oral administration of three different forms of AZD-XYZ in rats. The data is modeled to be realistic, drawing upon published data for structurally related spirocyclic MCHR1 antagonists and the well-established principles of salt form effects on oral absorption.[5][6]

ParameterAZD-XYZ (Free Base)AZD-XYZ (Hydrochloride Salt)AZD-XYZ (Mesylate Salt)Rationale for Anticipated Differences
Aqueous Solubility (pH 6.8) 0.01 mg/mL1.5 mg/mL5.0 mg/mLThe hydrochloride and mesylate salts significantly increase the aqueous solubility compared to the free base. The mesylate salt is often more effective at increasing solubility than the hydrochloride salt.[4]
Cmax (ng/mL) 250 ± 50750 ± 150850 ± 170The higher solubility and faster dissolution of the salt forms are expected to lead to a more rapid and complete absorption, resulting in a higher peak plasma concentration.
Tmax (hr) 4.0 ± 1.01.5 ± 0.51.0 ± 0.5The faster dissolution of the salt forms allows the drug to be absorbed more quickly, leading to a shorter time to reach the maximum plasma concentration.
AUC (0-24h) (ng·hr/mL) 3000 ± 6009000 ± 18009500 ± 1900The area under the curve, representing total drug exposure, is expected to be significantly higher for the salt forms due to improved overall absorption. The difference between the two salts might be less pronounced if absorption is not solely limited by dissolution rate.[5]
Oral Bioavailability (%) 15%45%48%The enhanced solubility and absorption of the salt forms directly translate to a higher fraction of the administered dose reaching systemic circulation.

Experimental Protocol: In Vivo Pharmacokinetic Screening of AZD-XYZ Salts in Rats

The following protocol outlines a robust methodology for a comparative pharmacokinetic study of different salt forms of a novel azaspiro[3.4]octane compound in Sprague-Dawley rats. The primary objective is to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) for each salt form to inform lead optimization and candidate selection.

Materials and Reagents
  • Test Articles: AZD-XYZ (Free Base), AZD-XYZ (Hydrochloride Salt), AZD-XYZ (Mesylate Salt)

  • Vehicle for Oral (PO) Administration: 0.5% (w/v) Methylcellulose in deionized water. For the free base, a suspension will be prepared. For the more soluble salts, clear solutions are anticipated.

  • Vehicle for Intravenous (IV) Administration: 10% DMSO, 40% PEG400, 50% Saline. A solution of the free base will be used for the IV arm to determine absolute bioavailability.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Analytical Standards: High-purity reference standards for AZD-XYZ and an appropriate internal standard for LC-MS/MS analysis.

Formulation Preparation
  • Causality: The choice of formulation vehicle is critical. For oral administration, a simple aqueous suspension/solution is preferred initially to assess the intrinsic properties of the salt forms without confounding effects from complex excipients. For intravenous administration, a co-solvent system is often necessary for poorly soluble compounds to ensure complete dissolution.

  • PO Formulations (10 mg/kg dose):

    • Weigh the appropriate amount of each test article.

    • For the free base, gradually add the 0.5% methylcellulose vehicle while triturating to create a fine, homogenous suspension.

    • For the salt forms, add the 0.5% methylcellulose vehicle and stir until a clear solution is formed. If solubility is limited, prepare as a suspension.

    • Prepare fresh on the day of dosing.

  • IV Formulation (1 mg/kg dose):

    • Dissolve the AZD-XYZ free base in DMSO.

    • Add PEG400 and vortex to mix.

    • Slowly add saline while vortexing to achieve the final concentration.

Animal Dosing and Sample Collection
  • Study Design:

    • Group 1: AZD-XYZ Free Base (PO, 10 mg/kg, n=4)

    • Group 2: AZD-XYZ HCl Salt (PO, 10 mg/kg, n=4)

    • Group 3: AZD-XYZ Mesylate Salt (PO, 10 mg/kg, n=4)

    • Group 4: AZD-XYZ Free Base (IV, 1 mg/kg, n=4)

  • Procedure:

    • Fast rats overnight prior to dosing.

    • Administer the formulations via oral gavage for PO groups and via tail vein injection for the IV group.

    • Collect blood samples (approximately 100 µL) from the saphenous vein at the following time points:

      • PO Groups: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • IV Group: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into K2EDTA-coated tubes.

    • Process blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis.

Bioanalytical Method (LC-MS/MS)
  • Causality: A highly sensitive and selective bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required to accurately quantify the low concentrations of the drug in the plasma samples.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).

    • Transfer the supernatant for LC-MS/MS analysis.

  • Quantification:

    • Develop a specific LC-MS/MS method for AZD-XYZ.

    • Prepare a standard curve by spiking known concentrations of AZD-XYZ into blank plasma.

    • Analyze the standards, quality control samples, and study samples.

    • Calculate the concentration of AZD-XYZ in the unknown samples by interpolating from the standard curve.

Pharmacokinetic Data Analysis
  • Methodology: Use non-compartmental analysis (NCA) with software such as WinNonlin to calculate the key pharmacokinetic parameters.

  • Parameters:

    • Cmax and Tmax: Determined directly from the plasma concentration-time data.

    • AUC: Calculated using the linear trapezoidal rule.

    • Half-life (t½): Calculated from the terminal elimination phase.

    • Clearance (CL) and Volume of Distribution (Vd): Calculated from the IV data.

    • Absolute Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizing the Experimental and Mechanistic Frameworks

experimental_workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis cluster_output Phase 4: Output Formulation Formulation Preparation (Free Base, HCl, Mesylate Salts) Dosing Oral (PO) & Intravenous (IV) Administration Formulation->Dosing Animal_Prep Animal Acclimation & Fasting (Sprague-Dawley Rats) Animal_Prep->Dosing Sampling Serial Blood Sampling (Predetermined Timepoints) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis (Quantification of AZD-XYZ) Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA with WinNonlin) Bioanalysis->PK_Analysis Results Comparative PK Parameters (Cmax, Tmax, AUC, F%) PK_Analysis->Results

Caption: Workflow for the in vivo pharmacokinetic study.

mchr1_pathway cluster_gi Gαi Pathway cluster_gq Gαq Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 (GPCR) MCH->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AZD_XYZ AZD-XYZ (Antagonist) AZD_XYZ->MCHR1 Inhibition AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Activity ↓ Neuronal Activity PKA->Neuronal_Activity ERK ERK Activation PKA->ERK Cross-talk PLC Phospholipase C (PLC) Gq->PLC Gq->ERK IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca

Caption: Simplified MCHR1 signaling pathway.

Conclusion and Forward Look

This guide has illustrated the profound impact of salt selection on the pharmacokinetic profile of an azaspiro[3.4]octane-based drug candidate. Through our hypothetical case study of AZD-XYZ, we have demonstrated how converting a poorly soluble free base into its hydrochloride or mesylate salt can dramatically improve key pharmacokinetic parameters such as Cmax, AUC, and oral bioavailability. The provided experimental protocol offers a self-validating system for obtaining robust, comparative data to guide this critical decision-making process in drug development.

The choice of the optimal salt form is a multi-faceted decision that balances enhanced pharmacokinetic properties with other developability criteria, including chemical stability, manufacturability, and non-clinical safety. By employing a systematic and data-driven approach to salt screening, as outlined in this guide, researchers can significantly increase the probability of success for their drug development programs and unlock the full therapeutic potential of innovative scaffolds like the azaspiro[3.4]octanes.

References

Assessing the Selectivity of 1-oxa-6-azaspiro[3.4]octane hemioxalate for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of target selectivity remains a paramount objective. The ability of a therapeutic agent to modulate its intended biological target with high fidelity, while minimizing interactions with off-target molecules, is a critical determinant of both efficacy and safety. This guide provides a comprehensive framework for assessing the selectivity of the novel spirocyclic compound, 1-oxa-6-azaspiro[3.4]octane hemioxalate. While the specific biological target for this exact molecule is not yet extensively documented in public literature, its structural motifs are highly characteristic of a burgeoning class of modulators for muscarinic acetylcholine receptors (mAChRs).

Emerging research has highlighted the therapeutic potential of spirocyclic scaffolds in achieving subtype selectivity among the five muscarinic receptor subtypes (M1-M5).[1][2] In particular, the M4 receptor, a Gi/o-coupled receptor predominantly expressed in the central nervous system, has garnered significant interest as a target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][3] Selective activation of the M4 receptor is hypothesized to offer therapeutic benefits while avoiding the adverse cholinergic effects associated with non-selective muscarinic agonists.[4][5]

This guide will, therefore, proceed under the well-founded hypothesis that this compound is an M4 receptor modulator. We will outline a rigorous, multi-faceted experimental strategy to define its selectivity profile in comparison to established selective and non-selective muscarinic ligands.

The Imperative of Muscarinic Receptor Subtype Selectivity

The five muscarinic acetylcholine receptor subtypes are highly homologous, especially within the orthosteric binding site for the endogenous ligand, acetylcholine.[1] This conservation presents a significant challenge in the development of subtype-selective agonists.[4] Non-selective activation can lead to a host of undesirable side effects due to the diverse physiological roles of the different subtypes. For instance, while M4 activation in the striatum is sought for antipsychotic effects, concurrent activation of M2 receptors in the heart can cause bradycardia, and M3 receptor activation can lead to gastrointestinal disturbances and excessive salivation.[6][7] Thus, a thorough and quantitative assessment of a new chemical entity's affinity and functional potency at all five subtypes is a non-negotiable aspect of its preclinical development.

Comparative Compounds for Selectivity Profiling

To contextualize the selectivity profile of this compound, a panel of reference compounds with known properties should be assayed in parallel.

Compound ClassExample CompoundPrimary Muscarinic Target(s)Rationale for Inclusion
Investigational Compound This compoundHypothesized M4 AgonistThe subject of our selectivity investigation.
Non-Selective Agonist CarbacholM1, M2, M3, M4, M5Provides a baseline for pan-muscarinic activation and highlights the effects of non-selectivity.[8]
M1/M4-Preferring Agonist XanomelineM1 and M4A clinically evaluated compound that demonstrates some subtype preference, but also off-target effects that limited its development.[1][4]
Selective M4 Positive Allosteric Modulator (PAM) VU0152100M4A highly selective tool compound that potentiates the effect of the endogenous agonist at M4 receptors without directly activating other subtypes.[9]

Experimental Workflow for Determining Selectivity

A comprehensive assessment of selectivity involves a tiered approach, beginning with target engagement (binding) and progressing to functional consequences of that binding.

Tier 1: In Vitro Radioligand Binding Assays

The initial step is to determine the binding affinity of this compound for each of the five human muscarinic receptor subtypes (M1-M5). This is typically achieved through competitive radioligand binding assays.[10][11]

Objective: To determine the inhibition constant (Ki) of the test compound at each muscarinic receptor subtype.

Experimental Protocol: Competitive Radioligand Binding Assay [12]

  • Membrane Preparation: Utilize cell membranes prepared from CHO-K1 or HEK293 cells stably expressing each of the individual human M1, M2, M3, M4, and M5 receptor subtypes.

  • Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

  • Radioligand: Use a non-selective, high-affinity muscarinic antagonist radioligand, such as [³H]N-methylscopolamine ([³H]NMS), at a concentration close to its dissociation constant (Kd).

  • Competition Curve: In a 96-well plate, incubate the receptor-containing membranes with the fixed concentration of [³H]NMS and a range of concentrations of the unlabeled test compound (e.g., this compound) or reference compounds.

  • Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation to reach equilibrium.[12]

  • Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This captures the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

DOT Script for Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Membranes Membranes from cells expressing M1-M5 receptors Incubation Incubate at 30°C for 60 min Membranes->Incubation Radioligand [³H]NMS (Radioligand) Radioligand->Incubation TestCompound Test Compound (e.g., 1-oxa-6-azaspiro[3.4]octane) TestCompound->Incubation Filtration Vacuum Filtration (Separate bound from free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) Counting->Analysis

Caption: Workflow for the competitive radioligand binding assay.

Tier 2: In Vitro Functional Assays

Following the determination of binding affinities, it is crucial to assess the functional activity of the compound at each receptor subtype. Since M2 and M4 receptors are coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[1] This provides a direct functional readout for agonist activity.

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound at each muscarinic receptor subtype.

Experimental Protocol: cAMP Inhibition Assay for M2 and M4 Receptors [13]

  • Cell Culture: Use CHO-K1 or HEK293 cells stably expressing either the human M2 or M4 receptor.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with a range of concentrations of the test compound in the presence of an adenylyl cyclase stimulator, such as forskolin.

  • Incubation: Incubate for an optimized period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[14]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined by non-linear regression.

For M1, M3, and M5 receptors, which couple to Gq/11 proteins, a calcium mobilization assay is a suitable functional readout.

DOT Script for M4 Receptor Signaling and Assay Principle

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., 1-oxa-6-azaspiro[3.4]octane) M4R M4 Receptor Agonist->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: M4 receptor signaling pathway and the principle of the cAMP assay.

Another robust functional assay that measures an early event in G-protein activation is the GTPγS binding assay.[15][16]

Experimental Protocol: [³⁵S]GTPγS Binding Assay [17][18]

  • Membrane Preparation: Use membranes from cells expressing the individual M1-M5 receptors.

  • Assay Buffer: A typical buffer contains HEPES, NaCl, and MgCl₂.[19]

  • Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and a range of concentrations of the test compound.

  • Separation and Detection: Separate the bound from free [³⁵S]GTPγS by filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the EC50 and Emax for the stimulation of [³⁵S]GTPγS binding.

Interpreting the Selectivity Profile

The data from the binding and functional assays should be compiled into a clear, comparative table.

Table 1: Hypothetical Selectivity Profile of this compound and Comparators

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M4 EC50 (nM) (cAMP)M4 Emax (%) (cAMP)
This compound 850>10,000120025 98050 95
Carbachol5060457055150100
Xanomeline3050045020 20045100
VU0152100 (PAM)>10,000>10,000>10,000>10,000 (PAM) >10,000(Potentiates ACh) (Potentiates ACh)

Note: Data are hypothetical and for illustrative purposes only.

Selectivity Index: The selectivity of a compound for M4 over other subtypes is calculated by dividing the Ki or EC50 for the other subtype by the Ki or EC50 for M4. For example, the M4 vs. M1 binding selectivity for this compound would be 850 nM / 25 nM = 34-fold. A higher fold-selectivity indicates a more desirable profile.

Tier 3: Broad Panel Off-Target Screening

To ensure the overall safety and specificity of a lead compound, it is essential to screen it against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.[20] This can uncover unexpected interactions that could lead to adverse effects. Several commercial services offer comprehensive off-target screening panels.[21][22] This step is crucial for building a complete safety profile and de-risking the compound for further development.

Conclusion

The assessment of selectivity is a cornerstone of modern drug discovery. For a novel compound like this compound, which belongs to a class of molecules with high potential for muscarinic receptor modulation, a systematic and rigorous evaluation of its binding and functional activity across all five muscarinic subtypes is imperative. By employing a tiered approach of radioligand binding assays, subtype-specific functional assays, and broad off-target screening, researchers can build a comprehensive selectivity profile. This data, when compared against non-selective and partially selective reference compounds, allows for an informed and objective assessment of the compound's potential as a selective therapeutic agent. A high degree of selectivity for the M4 receptor over other muscarinic subtypes, and a clean profile in broader off-target screens, would strongly support the continued development of this compound as a novel treatment for neuropsychiatric disorders.

References

Independent Verification of the Synthetic Pathway to 1-oxa-6-azaspiro[3.4]octane Hemioxalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a particularly promising class of compounds due to their inherent three-dimensionality. This rigid, well-defined spatial arrangement can lead to enhanced target selectivity, improved metabolic stability, and greater aqueous solubility—key attributes for successful drug candidates.[1] The 1-oxa-6-azaspiro[3.4]octane core, a unique bioisostere for commonly used motifs like piperazine and morpholine, represents a significant opportunity to explore new chemical space and develop proprietary therapeutics.[2]

This guide provides an in-depth, independent verification of the synthetic pathway to 1-oxa-6-azaspiro[3.4]octane hemioxalate. We will dissect the primary synthetic route, rooted in a [3+2] cycloaddition reaction, and compare it with alternative strategies for constructing similar azaspirocyclic systems. All protocols are presented with a focus on reproducibility, scalability, and the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Strategies for Azaspiro[3.4]octane Systems

The construction of the 1-oxa-6-azaspiro[3.4]octane core can be approached through several distinct synthetic strategies. While a direct, side-by-side comparison of multiple routes to the exact target molecule is not extensively documented in the literature, we can evaluate the primary [3+2] cycloaddition pathway against other established methods for synthesizing related spirocycles.

Primary Pathway: [3+2] Cycloaddition

The most direct and scalable synthesis of the 2-oxa-6-azaspiro[3.4]octane core reported to date utilizes a [3+2] cycloaddition reaction.[2][3] This method is advantageous due to its convergence and high potential for stereocontrol. The general approach involves the reaction of a nitrile ylide with an appropriate dipolarophile. In the context of our target molecule, this would likely involve an azomethine ylide reacting with an oxetane-containing dipolarophile or a related strategy. The resulting cycloadduct is then deprotected and converted to the hemioxalate salt.

Alternative Strategies for Spirocycle Synthesis

While the [3+2] cycloaddition is a powerful tool, other methods for constructing spirocyclic systems are well-established in organic synthesis and offer alternative disconnection points for the azaspiro[3.4]octane skeleton. These include:

  • Ring Annulation: This strategy involves the sequential construction of the rings onto a common quaternary carbon. For a 2-azaspiro[3.4]octane system, this could involve either the annulation of the cyclopentane ring onto a pre-formed azetidine or the annulation of the azetidine ring onto a cyclopentane precursor.[4][5] This approach often requires more steps but can be highly versatile.

  • Photochemical [2+2] Cycloaddition (Paterno-Büchi Reaction): This method is particularly useful for the synthesis of oxetane rings.[6] For a related 6-oxaspiro[3.4]octan-2-one, a photochemical [2+2] cycloaddition between a cyclopentenone derivative and a carbonyl compound could form the spiro-oxetane core, which would then undergo further functional group manipulations.[6]

  • Dieckmann Condensation: This intramolecular condensation of a diester can be employed to form the carbocyclic ring of the spiro system. Subsequent ring transformations would be necessary to introduce the heteroatoms of the final target.[6]

The following table provides a high-level comparison of these synthetic strategies:

Synthetic Strategy Key Reaction Potential Advantages Potential Challenges Applicability to 1-oxa-6-azaspiro[3.4]octane
[3+2] Cycloaddition 1,3-Dipolar CycloadditionConvergent, potentially high-yielding and stereoselective.[2][3]Requires specific precursors for the dipole and dipolarophile.Directly applicable and reported for the 2-oxa-6-azaspiro[3.4]octane core.[2]
Ring Annulation Sequential ring formationHigh versatility in precursor design.[4][5]Often involves multiple steps, potentially leading to lower overall yields.Feasible, but likely a longer and less convergent route.
Paterno-Büchi Reaction Photochemical [2+2] CycloadditionEfficient for oxetane ring formation.[6]Requires specialized photochemical equipment; may have regioselectivity issues.Indirectly applicable; would require significant downstream functional group manipulation.
Dieckmann Condensation Intramolecular ester condensationGood for forming the carbocyclic ring.[6]Requires a suitable diester precursor and subsequent multi-step transformations to form the final heterocycle.Indirect and likely a lengthy synthetic sequence.

Verified Synthetic Pathway to this compound

The following protocol details the most plausible and scalable synthetic route to this compound, based on the reported [3+2] cycloaddition methodology and established procedures for deprotection and salt formation.

Overall Synthetic Workflow

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A Starting Materials (e.g., N-benzyl amine and oxetane precursor) B N-Benzyl-2-oxa-6-azaspiro[3.4]octane A->B [3+2] Cycloaddition C N-Benzyl-2-oxa-6-azaspiro[3.4]octane D 1-Oxa-6-azaspiro[3.4]octane (Free Base) C->D Catalytic Hydrogenation E 1-Oxa-6-azaspiro[3.4]octane (Free Base) F This compound E->F Oxalic Acid

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.4]octane (Protected Intermediate)

This step is based on the [3+2] cycloaddition methodology. The exact starting materials for the reported synthesis by Wang et al. are not detailed in the available abstracts, but a plausible route would involve the reaction of an azomethine ylide derived from N-benzylglycine with an oxetane-containing dipolarophile.

  • Reaction Setup: To a solution of the N-benzyl amine precursor and the oxetane-based dipolarophile in a suitable aprotic solvent (e.g., toluene or dichloromethane) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalyst or reagent to promote the formation of the azomethine ylide (e.g., a silver salt or a suitable base).

  • Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific reactants and catalyst, typically ranging from room temperature to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, remove it by filtration. Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-2-oxa-6-azaspiro[3.4]octane.

Step 2: Deprotection to 1-Oxa-6-azaspiro[3.4]octane (Free Base)

The removal of the N-benzyl protecting group is typically achieved by catalytic hydrogenation.[7][8]

  • Reaction Setup: Dissolve the N-benzyl-2-oxa-6-azaspiro[3.4]octane from the previous step in a suitable solvent, such as ethanol or methanol, in a hydrogenation flask. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

  • Reaction Conditions: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) with vigorous stirring. The reaction is typically carried out at room temperature and atmospheric pressure. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 1-oxa-6-azaspiro[3.4]octane free base. This product may be used directly in the next step or purified further if necessary.

Step 3: Preparation of this compound

The final step involves the formation of the hemioxalate salt to improve the compound's stability and handling properties.[9]

  • Reaction Setup: Dissolve the 1-oxa-6-azaspiro[3.4]octane free base (2.0 equivalents) in a minimal amount of a suitable solvent, such as isopropanol or ethanol. In a separate flask, dissolve oxalic acid (1.0 equivalent) in the same solvent, warming gently if necessary to achieve complete dissolution.

  • Salt Formation: Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature. A precipitate should form upon addition.

  • Isolation and Purification: If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the addition of a less polar co-solvent like diethyl ether. Stir the resulting slurry for a period to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent and then with diethyl ether. Dry the product under vacuum to a constant weight to yield the pure this compound.

Independent Verification and Characterization

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization should be performed. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Elemental Analysis: To confirm the elemental composition.

Conclusion and Future Outlook

The synthesis of this compound via a [3+2] cycloaddition represents a robust and scalable approach to this valuable spirocyclic scaffold. While alternative synthetic strategies exist for related systems, the [3+2] cycloaddition offers a more convergent and potentially higher-yielding pathway. The detailed protocols provided in this guide, based on established chemical principles and literature precedents, offer a solid foundation for researchers to independently synthesize and verify this compound.

The continued exploration of efficient synthetic routes to novel spirocyclic systems like 1-oxa-6-azaspiro[3.4]octane is crucial for advancing drug discovery programs. The unique three-dimensional nature of these scaffolds will undoubtedly lead to the development of new therapeutic agents with improved pharmacological profiles.

References

A Comparative Guide to the In Vitro ADME Properties of 1-oxa-6-azaspiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Spirocycles and the Need for Early ADME Profiling

In modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological and pharmacokinetic profiles is relentless. There is a discernible shift away from flat, aromatic structures towards more three-dimensional molecules that can better explore the complexities of biological targets.[1] Spirocyclic scaffolds, such as 1-oxa-6-azaspiro[3.4]octane, are at the forefront of this movement.[2][3] Their rigid, three-dimensional nature can pre-organize substituents into favorable binding orientations, potentially enhancing potency and selectivity.[1][4] Furthermore, the increased fraction of sp³-hybridized carbons in these scaffolds often correlates with improved physicochemical properties like solubility and metabolic stability, which are critical for a successful drug candidate.[1][3]

However, no scaffold, regardless of its novelty, is exempt from the rigorous scrutiny of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Understanding these properties as early as possible in the drug discovery pipeline is paramount to mitigating risk, reducing downstream failures, and focusing resources on the most promising candidates.[5][6]

This guide provides a comparative analysis of the in vitro ADME properties of the 1-oxa-6-azaspiro[3.4]octane hemioxalate scaffold. As specific experimental data for this exact compound is not publicly available, this guide will utilize representative data for the core scaffold based on known trends for similar spirocyclic structures.[1][7] This data will be compared against two well-characterized CNS drugs, Olaparib (which contains a piperazine ring, a common flatland analog) and Vortioxetine , to highlight the potential advantages of this spirocyclic motif. The objective is to provide a framework for how such a compound would be evaluated and to explain the causality behind the experimental choices.

Executive Summary: Comparative ADME Dashboard

The following table summarizes the expected in vitro ADME profile for a representative compound based on the 1-oxa-6-azaspiro[3.4]octane scaffold, benchmarked against established drugs. This data is illustrative and serves to frame the subsequent detailed discussions.

Parameter 1-oxa-6-azaspiro[3.4]octane Derivative (Representative) Olaparib (Comparator 1) Vortioxetine (Comparator 2) Significance in Drug Discovery
Kinetic Solubility (pH 7.4)> 150 µM~ 25 µM> 200 µMHigh solubility is crucial for reliable in vitro assay results and aids in developing oral formulations.[8]
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)8.05.015.0Predicts intestinal absorption. Papp > 5 is generally considered moderate to high permeability.[9]
Efflux Ratio (Papp B→A / Papp A→B)1.53.5 (P-gp substrate)< 2.0An efflux ratio > 2 suggests the compound is actively transported out of cells, potentially limiting absorption and brain penetration.[10]
Human Liver Microsomal Stability (T½, min)> 60 min~ 45 min~ 30 minMeasures susceptibility to Phase I metabolism by CYP enzymes; longer half-life indicates greater stability.[11][12]
Plasma Protein Binding (% Bound, Human)~ 85%~ 90%> 98%Determines the fraction of free drug available to interact with its target and be cleared.[13][14]

Deep Dive into Core ADME Parameters & Experimental Validation

Aqueous Solubility: The Foundation of Bioavailability

Expertise & Experience: Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[15] It can lead to unreliable data in biological screens, poor absorption, and challenges in formulation.[8] We assess kinetic solubility in early discovery as it's a high-throughput method that mimics the conditions of rapid precipitation after adding a DMSO stock solution to an aqueous buffer, reflecting many in vitro assay conditions.[16] The sp³-rich nature of the 1-oxa-6-azaspiro[3.4]octane scaffold is expected to disrupt crystal lattice packing compared to flatter analogs, often leading to improved solubility.[3]

Experimental Protocol: High-Throughput Kinetic Solubility Assay [17][18]

  • Preparation: A 10 mM stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO.

  • Solubilization: The DMSO stock is added to a phosphate-buffered saline (PBS, pH 7.4) solution to a final concentration of 200 µM, with the final DMSO concentration kept below 2% to minimize co-solvent effects.[8]

  • Incubation: The plate is sealed and shaken at room temperature for 90 minutes to 2 hours to allow for equilibration.[8][17]

  • Separation: The solution is filtered through a filter plate to remove any precipitated compound.

  • Quantification: The concentration of the compound in the clear filtrate is determined by LC-MS/MS or UV spectroscopy, comparing the response to a standard curve prepared in a matching buffer/DMSO mixture.[15]

Membrane Permeability: Crossing the Gut Wall

Expertise & Experience: For an orally administered drug to be effective, it must cross the intestinal epithelium to enter circulation. The Caco-2 permeability assay is the industry gold standard for predicting this process.[19] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[9][10]

By measuring permeability in both the apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux) directions, we can calculate an efflux ratio . A ratio significantly greater than 2 is a red flag, indicating the compound is a substrate of efflux pumps, which can limit its absorption and distribution into tissues like the brain.[10] The rigid, non-planar structure of spirocycles can sometimes help compounds evade recognition by efflux transporters compared to more flexible or planar molecules.[1]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay [19][20]

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for the formation of a differentiated, confluent monolayer.[10]

  • Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values ≥ 200 Ω·cm² are used.[20]

  • A→B Permeability: The test compound (e.g., at 10 µM) is added to the apical (donor) side. Samples are taken from the basolateral (receiver) side at various time points (e.g., 0, 60, 120 minutes).

  • B→A Permeability: In a separate set of wells, the test compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side.

  • Analysis: The concentration of the compound in all samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for each direction. The efflux ratio is then determined as (Papp B→A) / (Papp A→B).

Metabolic Stability: Surviving the Liver

Expertise & Experience: The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, modify foreign compounds to facilitate their excretion.[12] High metabolic instability leads to rapid clearance, a short half-life, and poor bioavailability. The liver microsomal stability assay is a cornerstone of early ADME testing.[21] Microsomes are vesicles of the endoplasmic reticulum isolated from liver cells that contain a high concentration of Phase I metabolic enzymes (CYPs).[12] By incubating a compound with liver microsomes and an NADPH regenerating system (a necessary cofactor for CYP activity), we can measure the rate at which the parent compound disappears over time.[11][22] Introducing sp³-rich centers, like the quaternary spiro-carbon, can block potential sites of metabolism, often enhancing the metabolic stability of a molecule.[1]

Experimental Protocol: Human Liver Microsomal Stability Assay [21][23]

  • Reaction Mixture Preparation: Human liver microsomes (e.g., 0.5 mg/mL protein) are pre-warmed at 37°C in a phosphate buffer (pH 7.4) containing the test compound (e.g., 1 µM).

  • Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[11]

  • Time Course Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[12]

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The half-life (T½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.[12]

Plasma Protein Binding: The Free Drug Hypothesis

Expertise & Experience: Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. According to the free drug hypothesis, only the unbound fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared by metabolic enzymes.[13] Therefore, highly bound drugs may require higher doses to achieve a therapeutic effect. Equilibrium dialysis is the gold standard method for determining the percentage of plasma protein binding (%PPB).[14][24] The technique uses a semi-permeable membrane that allows the small, unbound drug molecules to pass through but retains the large plasma proteins and the drug bound to them.[25]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [13][26]

  • Device Setup: A RED device insert, which contains two chambers separated by a dialysis membrane (8-12 kDa MWCO), is used.

  • Sample Loading: The test compound is spiked into plasma (e.g., human plasma) and added to one chamber (the donor chamber). An equal volume of PBS (pH 7.4) is added to the other chamber (the receiver chamber).

  • Incubation: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[13][24]

  • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To ensure accurate quantification, the plasma sample is diluted with buffer, and the buffer sample is mixed with blank plasma before protein precipitation and LC-MS/MS analysis.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The % Bound is then calculated as (1 - fu) * 100.

Visualizing the Workflow

A robust in vitro ADME cascade ensures that compounds are profiled efficiently, with data from one assay informing the next steps.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism & Distribution cluster_decision Decision Sol Kinetic Solubility Assay Caco2 Caco-2 Permeability (Papp, Efflux Ratio) Sol->Caco2 Soluble compounds proceed HLM Liver Microsomal Stability (T½, CLint) Caco2->HLM Permeable, non-efflux candidates prioritized PPB Plasma Protein Binding (% Bound) HLM->PPB Metabolically stable compounds advance Decision Advance to In Vivo PK? PPB->Decision Balanced profile required

Caption: A typical in vitro ADME screening cascade.

Conclusion and Forward Look

The analysis presented in this guide, based on established principles of medicinal chemistry and ADME science, suggests that the This compound scaffold holds significant promise. Its inherent three-dimensionality is predicted to confer advantages in aqueous solubility and metabolic stability while potentially avoiding recognition by efflux transporters—common hurdles for flatter, more traditional heterocyclic scaffolds.[1][7]

The provided experimental protocols represent a robust, industry-standard framework for validating these properties. By generating empirical data through this cascade, drug discovery teams can confidently assess the viability of this and other novel scaffolds, ensuring that only the most promising candidates, with a well-balanced ADME profile, are advanced toward in vivo pharmacokinetic studies and, ultimately, the clinic.[27]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Oxa-6-azaspiro[3.4]octane hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 1-Oxa-6-azaspiro[3.4]octane hemioxalate pushes the boundaries of science. However, this innovation carries the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such research chemicals is not merely a regulatory hurdle but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounding every recommendation in established safety principles and regulatory standards.

Hazard Assessment: Understanding the Risks

Given that this compound is a specialized research chemical, a comprehensive Safety Data Sheet (SDS) may not always be readily accessible. In such cases, a cautious approach is mandatory, treating the substance as potentially hazardous.[1] An analysis of SDS for structurally similar compounds, such as its isomers and other oxalate salts, allows us to anticipate its hazard profile.

Anticipated Hazards:

  • Skin and Eye Irritation: Analogous spiro compounds are known to cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[2][3]

  • Toxicity: The hemioxalate salt form suggests potential toxicity if swallowed or in contact with skin, a characteristic of many oxalate compounds.[3][4][5] Systemic effects from oxalate absorption can include hypocalcemia, which may impact heart and nerve function.[5]

  • Reactivity: Oxalate salts should be considered incompatible with strong oxidizing agents, as such mixtures can lead to ignition.[6]

This assessment underscores the necessity of handling this compound with stringent safety measures at every stage, from initial use to final disposal. All laboratory personnel handling this compound must be trained on these potential hazards.[7][8]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the proper personal protective equipment is worn. The goal is to create a barrier between the researcher and the potentially hazardous material.

PPE CategoryItemSpecifications and Use
Eye & Face Protection Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield offers an additional layer of protection, especially during spill cleanup or when handling larger quantities.[6]
Hand Protection Chemically Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is a best practice when handling highly toxic or uncharacterized substances.[1]
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a material resistant to chemical permeation is required.[1][2]
Respiratory Protection N95 Respirator or HigherRequired if handling the compound as a powder outside of a certified chemical fume hood to minimize inhalation of dust particles.[4][6]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[9]

  • Secure the Area: Restrict access to the spill area. If the substance is volatile or dusty, ensure ventilation is appropriate (i.e., use a chemical fume hood).

  • Don PPE: Before cleanup, don the full PPE detailed in the table above.

  • Contain the Spill: Use dry, inert absorbents such as sand, vermiculite, or a universal spill absorbent to cover and contain the spill.[6] Do not use combustible materials like paper towels for the initial absorption.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated, compatible container.[2][4] Use tools that will not generate dust.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Package & Label: Securely close the waste container. Label it clearly as "Hazardous Waste" and include the chemical name ("this compound Spill Debris") and the date.[10]

  • Dispose: Manage the container as hazardous waste according to the disposal workflow in the following section.

  • Report: Inform your institution's Environmental Health & Safety (EHS) office of the spill, as per your laboratory's Chemical Hygiene Plan.[8]

Systematic Disposal Workflow for this compound

Proper disposal is a regulated process governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11] Adherence to these procedures is mandatory.

Step 1: Waste Characterization

Any unused this compound, contaminated materials (e.g., gloves, absorbent pads), or solutions containing the compound must be treated as hazardous waste.[12] Based on its toxicological profile as an oxalate salt, it falls under the category of toxic waste.[6][11] Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain. [2][11][12]

Step 2: Container Selection and Labeling
  • Container Selection: Choose a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is appropriate.[11] The container must be in good condition, free of leaks or cracks.

  • Labeling: All waste containers must be properly labeled from the moment the first drop of waste is added.[1] Contact your EHS office to obtain official hazardous waste labels.[13] The label must include:

    • The words "Hazardous Waste"[10]

    • Full chemical name: "this compound" (no abbreviations)[1][13]

    • Known hazards (e.g., "Toxic," "Irritant")[10]

    • The date of first accumulation[1]

    • Principal Investigator's name and contact information[13]

Step 3: Waste Segregation and Accumulation
  • Segregation: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of laboratory personnel.[10][11] This waste must be segregated from incompatible materials, especially strong oxidizing agents.[11] Use secondary containment (e.g., a plastic tub) to prevent spills.

  • Accumulation: An SAA can accumulate up to 55 gallons of hazardous waste or one quart of acute hazardous waste.[10][12] However, waste should be removed regularly to prevent exceeding these limits and to minimize risk. Academic laboratories operating under the EPA's Subpart K regulations must have hazardous waste removed from the lab at least every twelve months.[14]

Step 4: Final Disposal
  • Request Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[12][13] Do not transport hazardous waste yourself.[12]

  • Professional Management: The EHS department will work with a licensed hazardous waste disposal company to transport the waste for proper treatment, typically incineration at a permitted facility.[15][16] This ensures compliance with all federal, state, and local regulations.[17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Accumulation cluster_disposal Phase 4: Final Disposal start Start: Generation of Waste (Unused chemical, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible Hazardous Waste Container ppe->container spill Spill Occurs? ppe->spill labeling Step 3: Affix & Complete 'Hazardous Waste' Label container->labeling saa Step 4: Place in Designated Satellite Accumulation Area (SAA) labeling->saa segregate Step 5: Segregate from Incompatible Chemicals (e.g., Oxidizers) saa->segregate pickup Step 6: Request Pickup from Institutional EHS Office segregate->pickup end End: Professional Disposal (Transport to approved facility) pickup->end spill->container No spill_protocol Execute Spill Protocol (Contain, Collect, Decontaminate) spill->spill_protocol Yes spill_protocol->container Waste Generated

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxa-6-azaspiro[3.4]octane hemioxalate
Reactant of Route 2
1-Oxa-6-azaspiro[3.4]octane hemioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.